Molecular Mechanism of Action of 2-Amino-3-isopropoxypropan-1-ol: A Structural and Pharmacological Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary: The Serinol Pharmacophore in Drug Design While 2-Amino-3-isopropoxypropan-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary: The Serinol Pharmacophore in Drug Design
While 2-Amino-3-isopropoxypropan-1-ol (CAS 1343504-27-7) is often categorized as a chemical intermediate, its true value in drug discovery lies in its function as a highly versatile sphingoid base mimetic and serinol (2-amino-1,3-propanediol) derivative . In medicinal chemistry, the 2-amino-1-ol motif is a privileged scaffold that mimics endogenous sphingolipids.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore. The addition of the 3-isopropoxy group fundamentally alters its lipophilicity and steric profile compared to native serinol. This guide deconstructs the molecular mechanisms by which this structural motif—and its direct derivatives—interact with lipid signaling networks, specifically targeting Sphingosine-1-Phosphate (S1P) receptors [1] and the Endocannabinoid System (CB1/GPR119) [2].
Structural Pharmacology: Causality of the Chemical Motif
To understand the mechanism of action (MOA), we must analyze the causality behind its structural components. Every functional group on 2-Amino-3-isopropoxypropan-1-ol serves a specific biological purpose:
The Primary Hydroxyl Group (C1): This is the site of bioactivation. In vivo, sphingosine kinases (primarily SphK2) recognize the 2-amino-1-ol core and phosphorylate the C1-hydroxyl group. This converts the molecule into a phosphate ester, mimicking endogenous sphingosine-1-phosphate (S1P) [3].
The Primary Amine (C2): At physiological pH (7.4), the amine is protonated (
NH3+
). This positive charge is critical for anchoring the molecule via salt bridges to conserved acidic residues (e.g., Glutamate) within the binding pockets of G-protein coupled receptors (GPCRs).
The Isopropoxy Ether (C3): Unlike long, unbranched alkyl chains (as seen in fingolimod or native ceramides), the isopropoxy group provides a short, branched lipophilic bulk. The ether oxygen acts as a hydrogen bond acceptor, while the isopropyl moiety occupies hydrophobic sub-pockets in target receptors, enhancing metabolic stability against esterases and tuning the molecule's half-life.
Primary Molecular Mechanisms of Action
When introduced into biological systems, 2-Amino-3-isopropoxypropan-1-ol and its N-acylated metabolites operate via two distinct, receptor-mediated pathways.
Similar to the blockbuster drug fingolimod (FTY720), the unacylated serinol core acts as a prodrug. Upon entering the cell, it is phosphorylated by Sphingosine Kinase 2 (SphK2) . The resulting phosphorylated metabolite is exported to the extracellular space where it binds with high affinity to S1P receptors (specifically
S1P1
,
S1P3
,
S1P4
, and
S1P5
) [4].
The binding to
S1P1
on lymphocytes initially acts as an agonist but rapidly induces the recruitment of
β
-arrestin. This causes the irreversible internalization and polyubiquitination of the receptor. This functional antagonism blinds the lymphocytes to the S1P gradient, sequestering them in secondary lymphoid organs and exerting a profound immunosuppressive effect [3].
Fig 1: Mechanism of S1P1 receptor functional antagonism via SphK2 bioactivation.
Pathway B: Endocannabinoid System (CB1) Activation via N-Acylation
In the gut and epidermal tissues, serinol derivatives are readily converted by host and microbial N-acyl synthases into N-acyl amides (e.g., N-palmitoyl serinol analogs). These metabolites act as potent agonists for the Cannabinoid Receptor 1 (CB1) and GPR119 [2]. Activation of CB1 by these serinol analogs stimulates de novo ceramide synthesis via serine palmitoyltransferase (SPT) and sphingomyelinase (SMase), which is critical for restoring epidermal permeability barriers in inflammatory skin conditions.
Quantitative Data: Pharmacophore Comparison
To contextualize the efficacy of the 2-Amino-3-isopropoxypropan-1-ol scaffold, we compare its physicochemical and pharmacological properties against native Sphingosine and Fingolimod.
Compound
Structural Core
Target Receptor(s)
Bioactivation Req.
LogP (Est.)
Primary Biological Outcome
Sphingosine
2-Amino-1,3-diol (C18 chain)
S1P1−5
Yes (SphK1/2)
5.5
Endogenous cell survival/migration
Fingolimod (FTY720)
2-Amino-1,3-diol (Aryl chain)
S1P1,S1P3,S1P4,S1P5
Yes (SphK2)
4.8
Immunosuppression (MS therapy)
2-Amino-3-isopropoxypropan-1-ol
2-Amino-1-ol (Isopropoxy ether)
S1P1
/ CB1 (if acylated)
Yes (SphK2 / N-acylase)
0.8 - 1.2
Tunable immunomodulation / Barrier repair
Table 1: Comparative pharmacological properties of sphingoid base mimetics.
Experimental Protocols: Validating the Mechanism
To ensure scientific integrity, the following self-validating experimental workflows are provided to confirm the MOA of 2-Amino-3-isopropoxypropan-1-ol in vitro.
Protocol 1: In Vitro SphK2 Phosphorylation Kinetics
Objective: Prove that the primary hydroxyl group is a viable substrate for Sphingosine Kinase 2.
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM
MgCl2
, 0.5% Triton X-100, and 2 mM ATP.
Enzyme Incubation: Add 100 ng of recombinant human SphK2 to the buffer.
Substrate Addition: Introduce 2-Amino-3-isopropoxypropan-1-ol at varying concentrations (0.1
μ
M to 50
μ
M).
Reaction & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of methanol containing internal standard (C17-S1P).
Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the phosphorylated metabolite and calculate the Michaelis-Menten kinetics (
Km
and
Vmax
).
Protocol 2:
S1P1
Receptor Internalization Assay
Objective: Demonstrate that the phosphorylated metabolite induces functional antagonism via receptor internalization.
Cell Culture: Seed CHO cells stably expressing human
S1P1
tagged with Green Fluorescent Protein (GFP) at
2×104
cells/well in a 96-well glass-bottom plate.
Starvation: Wash cells with PBS and incubate in serum-free DMEM for 4 hours to ensure baseline receptor localization at the plasma membrane.
Treatment: Treat cells with the phosphorylated metabolite (generated from Protocol 1) at 1
μ
M for 1 hour at 37°C. Use FTY720-phosphate as a positive control.
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
Imaging: Image using a high-content confocal microscope (e.g., PerkinElmer Opera Phenix). Quantify the ratio of membrane-bound GFP vs. cytoplasmic puncta (endosomes) to determine the internalization percentage.
Fig 2: High-throughput workflow for validating SphK2 bioactivation and GPCR internalization.
References
A retrosynthetic approach to fingolimod 1
ResearchGate / Chemical Synthesis Literature
Details the importance of the 2-amino-1,3-propanediol (serinol) head group in the synthesis and mechanism of immunomodulators like fingolimod.[Link]
N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation
International Journal of Molecular Sciences (via PubMed Central)
Validates the mechanism by which serinol derivatives act as endocannabinoid analogs, activating CB1 to stimulate ceramide synthesis.[Link]
Fingolimod-Conjugated Charge-Altering Releasable Transporters Efficiently and Specifically Deliver mRNA to Lymphocytes In Vivo and In Vitro
Biomacromolecules (ACS Publications)
Explores the specific ligand-receptor interactions of fingolimod and serinol-derived molecules with the
S1P1
receptor on lymphocytes.[Link]
Sphingolipids in neurodegeneration (with focus on ceramide and S1P)
Pharmacology & Therapeutics (via PubMed Central)
Provides comprehensive grounding on how sphingosine kinases phosphorylate serinol-based mimetics to modulate S1P receptor signaling pathways.[Link]
Exploratory
Physical and chemical properties of 2-Amino-3-isopropoxypropan-1-ol
2-Amino-3-isopropoxypropan-1-ol: A Comprehensive Guide to Physicochemical Properties and Synthetic Utility As a Senior Application Scientist, I frequently encounter bifunctional aliphatic scaffolds that serve as the back...
Author: BenchChem Technical Support Team. Date: April 2026
2-Amino-3-isopropoxypropan-1-ol: A Comprehensive Guide to Physicochemical Properties and Synthetic Utility
As a Senior Application Scientist, I frequently encounter bifunctional aliphatic scaffolds that serve as the backbone for complex drug discovery programs. Among these, 2-Amino-3-isopropoxypropan-1-ol (CAS: 1343504-27-7)[1] stands out as a highly versatile, stereochemically rich building block. It features a primary amine, a primary alcohol, and a sterically demanding isopropoxy ether linkage.
This whitepaper provides an in-depth analysis of its physicochemical profile, the causality behind its chemical reactivity, and field-proven, self-validating protocols for its chemoselective derivatization.
Physicochemical Profile and Molecular Dynamics
To effectively utilize 2-Amino-3-isopropoxypropan-1-ol in synthetic workflows, one must first understand its baseline physical properties. The presence of both hydrogen-bond donors (-NH₂, -OH) and a lipophilic, sterically bulky ether group dictates its behavior in solution and biological systems[2].
Below is a consolidated table of its core quantitative data:
Property
Value / Description
Causality & Practical Implication
Chemical Name
2-Amino-3-isopropoxypropan-1-ol
Standard IUPAC nomenclature.
CAS Registry Number
1343504-27-7
Unique identifier for the racemic or undefined stereoisomer[1].
Molecular Formula
C₆H₁₅NO₂
-
Molecular Weight
133.19 g/mol
Low molecular weight makes it an ideal fragment for lead generation[2].
Physical State (RT)
Viscous liquid to low-melting solid
Driven by extensive intermolecular hydrogen bonding between the amine and alcohol groups.
Predicted Boiling Point
~215–225 °C (760 mmHg)
High boiling point necessitates high-vacuum distillation for purification rather than standard thermal evaporation.
Predicted Density
~1.01 g/cm³
Standard for aliphatic amino ethers.
Solubility Profile
High in H₂O, MeOH, DCM, DMF
The amphiphilic nature requires careful solvent selection during aqueous workups to prevent product loss in the aqueous phase.
Predicted pKa (Amine)
~9.2
The amine is protonated at physiological pH, making it highly water-soluble and a strong nucleophile under basic conditions.
Structural and Mechanistic Insights
The utility of 2-Amino-3-isopropoxypropan-1-ol lies in the differential reactivity of its functional groups. Understanding the electronic and steric environment of this molecule is critical for designing successful synthetic routes.
The Nucleophilic Hierarchy: The primary amine (-NH₂) is significantly more nucleophilic than the primary alcohol (-OH). Because the pKa of the conjugate acid of the amine is ~9.2, it can be selectively reacted at neutral to slightly basic pH without deprotonating the alcohol (pKa ~16).
The Steric Shielding Effect: The isopropoxy group (-O-CH(CH₃)₂) is not merely a linker; it is a strategic design element. Unlike a simple methoxy group, the bulky isopropyl moiety provides a steric shield to the adjacent carbon centers. In medicinal chemistry, this shielding drastically enhances metabolic stability against oxidative cleavage (e.g., by cytochrome P450 enzymes) while simultaneously increasing the lipophilicity (LogP) of the overall scaffold to improve membrane permeability.
Chemoselective Reactivity Pathways
The logical relationship between the molecule's structure and its downstream applications is visualized below.
Fig 1. Chemoselective derivatization pathways of 2-Amino-3-isopropoxypropan-1-ol.
To utilize the primary alcohol for downstream linker chemistry (such as in Antibody-Drug Conjugates), the highly reactive primary amine must first be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic conditions and orthogonal cleavage under mild acidic conditions[3].
As an application scientist, I do not just provide steps; I design self-validating systems . The following protocol ensures that the reaction monitors its own success and prevents the common pitfall of over-reaction (O-bocylation).
Experimental Workflow
Fig 2. Step-by-step workflow for the selective N-Boc protection of the primary amine.
Step-by-Step Methodology & Causality
Dissolution: Dissolve 2-Amino-3-isopropoxypropan-1-ol (1.0 eq) in a 9:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to achieve a 0.2 M concentration.
Causality: The highly polar amino alcohol often exhibits poor solubility in pure DCM. A small fraction of MeOH disrupts intermolecular hydrogen bonding, ensuring a homogeneous solution without competitively reacting with the electrophile.
Cooling & Base Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Triethylamine (TEA, 1.2 eq).
Causality: TEA acts as an acid scavenger. While the amine is nucleophilic enough to react without a base, TEA neutralizes the carbonic acid byproduct, driving the equilibrium forward and preventing the protonation of unreacted starting material.
Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
Causality: Slow addition at 0 °C prevents local concentration spikes and thermal runaways. This strict kinetic control ensures the electrophile reacts exclusively with the more nucleophilic amine, completely suppressing thermodynamic O-bocylation[3].
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
Self-Validation (In-Process TLC): Spot the reaction mixture alongside the starting material on a silica gel TLC plate. Develop the plate and stain with Ninhydrin.
Validation Logic: The starting material will immediately stain a bright, deep purple (indicating a free primary amine). The successful formation of the product will result in a Ninhydrin-negative spot (no color change), proving the primary amine has been successfully masked. The product can then be visualized using a Phosphomolybdic Acid (PMA) stain.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x).
Causality: NH₄Cl mildly protonates any residual unreacted amine, pulling it into the aqueous layer, while the lipophilic N-Boc product partitions cleanly into the organic DCM layer.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-Boc protected intermediate.
References
Title: Greene's Protective Groups in Organic Synthesis, 4th Edition
Source: John Wiley & Sons
URL: [Link]
A Methodological Guide to the Structural Elucidation of 2-Amino-3-isopropoxypropan-1-ol
Prepared by: Senior Application Scientist Abstract The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-Amino-3-isopropoxypropan-1-ol, a...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-Amino-3-isopropoxypropan-1-ol, a functionalized amino alcohol, represents a class of scaffolds with significant potential in medicinal chemistry due to its versatile hydrogen bonding capabilities and chiral centers. This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of this target molecule. We present a narrative built on field-proven insights, detailing the strategic application of single-crystal X-ray diffraction (SCXRD) and a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Rather than a simple recitation of data, this document explains the causality behind experimental choices and outlines self-validating protocols, offering researchers a robust roadmap for characterizing this and analogous small molecules with the highest degree of scientific rigor.
Introduction: The Imperative for Unambiguous Structure Determination
The biological activity and physicochemical properties of a molecule are dictated by its three-dimensional structure. For a molecule like 2-Amino-3-isopropoxypropan-1-ol, which contains a stereocenter and multiple functional groups capable of acting as hydrogen bond donors and acceptors, a precise understanding of its atomic connectivity, conformation, and stereochemistry is paramount. Such knowledge is critical for rational drug design, understanding structure-activity relationships (SAR), and ensuring intellectual property claims.
This guide outlines the two pillars of modern small molecule characterization:
Single-Crystal X-ray Diffraction (SCXRD): The "gold standard" method that provides direct, unambiguous evidence of molecular structure in the solid state at atomic resolution.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: An exceptionally powerful technique for determining the structure of organic molecules in solution, revealing through-bond and through-space atomic correlations.[3][4]
By integrating the findings from both methods, we can achieve a complete and validated structural assignment.
Part I: Solid-State Structure via Single-Crystal X-ray Diffraction (SCXRD)
SCXRD analysis provides the ultimate proof of molecular structure, including bond lengths, angles, and absolute stereochemistry.[1] However, its success is entirely dependent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[1]
Causality in Experimental Design: The Crystallization Strategy
The target molecule, 2-Amino-3-isopropoxypropan-1-ol, is a polar, flexible amino alcohol, which can present challenges for crystallization. The presence of -OH and -NH2 groups promotes strong, directional hydrogen bonding, but the flexible isopropoxy tail can introduce conformational disorder. Therefore, a multi-pronged screening approach is essential.
Experimental Protocol: Crystallization of 2-Amino-3-isopropoxypropan-1-ol
Material Purification: Begin with the highest purity material (>99%). Impurities can inhibit nucleation and disrupt crystal lattice formation.
Solvent Screening (Primary Variable): Select a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The goal is to identify a solvent system where the compound is sparingly soluble.
Methodology - Slow Evaporation:
Prepare a nearly saturated solution of the compound (approx. 5-10 mg) in 1-2 mL of a chosen solvent in a small, clean vial.
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature (e.g., room temperature or 4°C).
Methodology - Vapor Diffusion (Hanging Drop or Sitting Drop):
Sitting Drop: Place a droplet (5-10 µL) of the concentrated compound solution in a crystallization well. In the surrounding reservoir, place a larger volume (0.5-1.0 mL) of a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent. Seal the well. The vapor from the precipitant will slowly diffuse into the droplet, reducing the solubility of the compound and inducing crystallization.
This technique allows for a more controlled and gradual change in saturation compared to slow evaporation.
Crystal Harvesting: Once suitable crystals (typically 50-250 µm in size) are observed, carefully harvest one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal quality.[5]
The SCXRD Experimental Workflow
The following workflow outlines the logical progression from a harvested crystal to a solved structure.
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Data Presentation: Representative Crystallographic Table
While no published structure exists for 2-Amino-3-isopropoxypropan-1-ol, a successful analysis would yield data summarized as shown in Table 1. This illustrative data is typical for a small organic molecule of this nature.
Table 1: Illustrative Crystallographic Data for 2-Amino-3-isopropoxypropan-1-ol
Parameter
Illustrative Value
Explanation
Chemical Formula
C₆H₁₅NO₂
The elemental composition of the molecule.
Formula Weight
133.19 g/mol
The molar mass of the compound.
Crystal System
Monoclinic
The shape of the unit cell (the basic repeating block of the crystal).
Space Group
P2₁/c
The set of symmetry operations that describe the arrangement of molecules within the unit cell.
a, b, c (Å)
a=8.5, b=10.3, c=12.6
The lengths of the unit cell edges.
α, β, γ (°)
α=90, β=107.5, γ=90
The angles between the unit cell edges.
Volume (ų)
1120
The volume of one unit cell.
Z
4
The number of molecules per unit cell.
Density (calculated)
1.15 g/cm³
The calculated density of the crystal.
R-factor (R1)
< 0.05
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (Goof)
~1.0
An indicator of the quality of the structural refinement; values close to 1.0 are ideal.
Part II: Solution-State Structure via NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution.[6][7] For 2-Amino-3-isopropoxypropan-1-ol, a combination of 1D and 2D experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[3]
The Logic of NMR Experiment Selection
A hierarchical approach is employed, where each experiment builds upon the information provided by the last. This strategy ensures a complete and self-validating structural assignment.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve ~10 mg of purified 2-Amino-3-isopropoxypropan-1-ol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with exchangeable protons (-OH, -NH₂) as it slows the exchange rate, allowing them to be observed more clearly.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR: Acquire a standard 1D proton spectrum. This provides information on the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity).[7]
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of unique carbon environments.
DEPT-135: This experiment distinguishes carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[3]
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), revealing the ¹H-¹H spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive ¹H-¹³C one-bond connections.
Predicted NMR Data and Structural Assignment
Based on established chemical shift principles and data from similar amino alcohol structures, a predicted NMR dataset for 2-Amino-3-isopropoxypropan-1-ol is presented below.[8][9]
Caption: Structure of 2-Amino-3-isopropoxypropan-1-ol with atom numbering.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 500 MHz)
Position
Label
Predicted ¹H Shift (ppm), Multiplicity, J (Hz)
Predicted ¹³C Shift (ppm)
DEPT-135
COSY Correlations (with Label)
HSQC Correlation
1
CH₂
~3.4 (m)
~65
Negative
2, 1a
Yes
1a
OH
~4.5 (t, J=5.5)
-
-
1
No
2
CH
~2.8 (m)
~54
Positive
1, 3, 2a
Yes
2a
NH₂
~1.7 (br s)
-
-
2
No
3
CH₂
~3.3 (m)
~74
Negative
2
Yes
5
CH
~3.6 (sept, J=6.1)
~71
Positive
6
Yes
6
CH₃
~1.1 (d, J=6.1)
~22
Positive
5
Yes
Narrative of Spectral Assignment:
Identify Spin Systems (COSY): The COSY spectrum would reveal two primary isolated spin systems:
A correlation between the doublet at ~1.1 ppm (H6) and the septet at ~3.6 ppm (H5), definitively identifying the isopropoxy group .
A chain of correlations between the multiplets at ~3.4 ppm (H1), ~2.8 ppm (H2), and ~3.3 ppm (H3), identifying the propanol backbone .
Assign Carbons to Protons (HSQC): The HSQC spectrum provides the direct C-H linkages. For example, the doublet at δH 1.1 ppm will correlate to the carbon signal at δC 22 ppm, assigning C6. Likewise, the complex multiplet at δH ~2.8 ppm will correlate to the carbon at δC 54 ppm, assigning C2.
Confirm Carbon Types (DEPT-135): The DEPT-135 spectrum would show positive signals for the three CH carbons (C2, C5, C6) and negative signals for the two CH₂ carbons (C1, C3), confirming the assignments.
Final Placement: The chemical shifts provide the final clues. The C1 and C3 carbons are attached to oxygen and are therefore deshielded, appearing far downfield (~65-75 ppm). C1 is a primary alcohol, while C3 is an ether, accounting for the slight difference. The C2 carbon, attached to the nitrogen, appears around 54 ppm, consistent with an amino-substituted carbon.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of a novel chemical entity like 2-Amino-3-isopropoxypropan-1-ol demands a multi-faceted, evidence-based strategy. Single-crystal X-ray diffraction provides an unequivocal snapshot of the molecule's three-dimensional architecture in the solid state. This is complemented and corroborated by a suite of NMR experiments, which define the molecular constitution and connectivity in the solution phase. By following the detailed, logic-driven protocols outlined in this guide, researchers can confidently and accurately characterize their target molecules, establishing the critical foundation for all subsequent research and development efforts.
References
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]
Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1748-1762. [Link]
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propylamine analysis. Retrieved from [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2225. [Link]
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
Wolf, C., et al. (2025). Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids. Chirality. [Link]
Slideshare. (n.d.). Structural elucidation by NMR (1HNMR). [Link]
NIH. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]
Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. Physical Chemistry Chemical Physics, 14(8), 2082-2089. [Link]
In Vitro Toxicity and Safety Profile of 2-Amino-3-isopropoxypropan-1-ol: A Technical Guide for Preclinical Assessment
Introduction: The Imperative for Early-Stage In Vitro Safety Assessment The journey of a novel chemical entity from discovery to market is contingent upon a robust and comprehensive safety evaluation.[1] For compounds su...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Early-Stage In Vitro Safety Assessment
The journey of a novel chemical entity from discovery to market is contingent upon a robust and comprehensive safety evaluation.[1] For compounds such as 2-Amino-3-isopropoxypropan-1-ol, an amino alcohol with potential applications in pharmaceutical and chemical industries, establishing a detailed in vitro toxicity and safety profile at the preclinical stage is not merely a regulatory formality but a critical step in risk assessment and lead optimization.[2][3] This technical guide provides a comprehensive framework for the in vitro safety assessment of 2-Amino-3-isopropoxypropan-1-ol, detailing the scientific rationale, experimental protocols, and data interpretation for key toxicological endpoints.
The methodologies outlined herein are designed to provide a foundational understanding of the compound's potential for cytotoxicity, genotoxicity, and other adverse effects at the cellular level. Adherence to Good Laboratory Practice (GLP) principles is paramount in ensuring the generation of reliable and reproducible data for regulatory submissions, such as Investigational New Drug (IND) applications.[1][4]
Part 1: Cytotoxicity Assessment: Establishing the Cellular Viability Threshold
A fundamental aspect of toxicological screening is the determination of a compound's potential to cause cell damage or death.[1] Cytotoxicity assays are instrumental in identifying the concentration range at which 2-Amino-3-isopropoxypropan-1-ol may exert adverse effects on cellular viability and metabolic activity.[5]
Scientific Rationale
The choice of cytotoxicity assay depends on the specific cellular mechanism being interrogated. The MTT assay, a colorimetric method, assesses mitochondrial function, providing an indication of metabolic activity.[5] The Neutral Red Uptake (NRU) assay, on the other hand, evaluates the integrity of the lysosomal membrane. For a comprehensive profile, employing multiple assays with different endpoints is recommended. The selection of cell lines is equally critical; for initial screening, a panel of cell lines representing different tissues (e.g., hepatocytes, renal cells, and a cancer cell line) can provide insights into potential organ-specific toxicity.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for assessing the cytotoxicity of 2-Amino-3-isopropoxypropan-1-ol.
Detailed Experimental Protocol: MTT Assay[6]
Cell Seeding: Plate selected cell lines (e.g., HepG2, HEK293, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
Compound Preparation: Prepare a stock solution of 2-Amino-3-isopropoxypropan-1-ol in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of 2-Amino-3-isopropoxypropan-1-ol. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, and 72 hours.[5]
MTT Addition: Following the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Illustrative Data Presentation
Cell Line
Exposure Time (hours)
IC50 (µM) of 2-Amino-3-isopropoxypropan-1-ol
HepG2 (Liver)
24
>1000
48
850
72
620
HEK293 (Kidney)
24
>1000
48
950
72
780
A549 (Lung)
24
>1000
48
>1000
72
910
Note: The data presented in this table is hypothetical and serves as an example of how results would be summarized.
Part 2: Genotoxicity Assessment: Evaluating the Potential for Genetic Damage
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[2][6] A standard battery of in vitro tests is required by regulatory agencies to assess the genotoxic potential of new chemical entities.[2][6]
Scientific Rationale
No single assay can detect all genotoxic mechanisms.[2] Therefore, a battery of tests is employed. The bacterial reverse mutation assay (Ames test) is used to detect gene mutations.[2][7] The in vitro micronucleus assay assesses chromosomal damage in mammalian cells.[3]
Experimental Workflow: Genotoxicity Screening
Caption: A standard workflow for in vitro genotoxicity testing.
Strain Selection: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different known mutations.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Treatment: Expose the bacterial strains to a range of concentrations of 2-Amino-3-isopropoxypropan-1-ol.
Plating: Plate the treated bacteria on a minimal agar medium.
Incubation: Incubate the plates for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Detailed Experimental Protocol: In Vitro Micronucleus Assay[4]
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human TK6 cells.
Treatment: Expose the cells to various concentrations of 2-Amino-3-isopropoxypropan-1-ol for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.
Part 3: Skin and Eye Irritation Potential
For compounds that may come into contact with the skin or eyes, assessing their potential for irritation is crucial. In vitro models using reconstructed human epidermis (RhE) and cornea-like epithelial (RhCE) tissues are increasingly accepted alternatives to traditional animal testing.
Scientific Rationale
These 3D tissue models mimic the structure and function of their human counterparts, providing a more physiologically relevant system for assessing irritation. The assays measure the reduction in tissue viability following exposure to the test compound.
Experimental Workflow: In Vitro Irritation Testing
Caption: Workflow for assessing skin and eye irritation potential using 3D tissue models.
Illustrative Data Interpretation
Assay
Endpoint
Result for 2-Amino-3-isopropoxypropan-1-ol
Classification
Skin Irritation (RhE)
Mean Tissue Viability
65%
Non-irritant
Eye Irritation (RhCE)
Mean Tissue Viability
55%
Mild Irritant
Note: The data presented in this table is hypothetical and serves as an example of how results would be summarized. Classification is based on established guidelines (e.g., UN GHS).
Conclusion: A Pathway to a Comprehensive Safety Profile
This technical guide has outlined a foundational in vitro strategy for assessing the toxicological profile of 2-Amino-3-isopropoxypropan-1-ol. The described assays for cytotoxicity, genotoxicity, and irritation potential, when conducted under GLP conditions, provide the necessary data to make informed decisions regarding the continued development of this compound. It is important to remember that in vitro testing is a critical first step, and any positive findings may warrant further investigation through in vivo studies to understand the full toxicological implications in a whole organism.[2][3] The integration of these robust in vitro methodologies into early-stage development is essential for ensuring human safety and regulatory compliance.
References
WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
Benchchem. Comparative analysis of the cytotoxicity of different amino alcohols.
From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. (2025, April 10).
Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed.
Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
PMDA. (2012, September 20). in vitro.
FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
Scribd. In Vitro Toxicity Tests | PDF.
GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
Charles River Laboratories. In Vitro Toxicology Testing.
A Comprehensive Technical Guide to the Pharmacokinetic Properties of 2-Amino-3-isopropoxypropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the core pharmacokinetic principles governing 2-amino-3-isopropoxypropan-1-ol derivatives. As a class of compoun...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the core pharmacokinetic principles governing 2-amino-3-isopropoxypropan-1-ol derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for successful drug development. This document moves beyond a simple listing of protocols to offer a senior application scientist's perspective on the causality behind experimental choices and the logic of building a robust, self-validating data package.
Section 1: Foundational Physicochemical and ADME Profiling
The journey of a drug candidate from initial synthesis to a viable therapeutic is paved with critical data points that inform its potential success. For 2-amino-3-isopropoxypropan-1-ol derivatives, the initial characterization of their physicochemical properties is the bedrock upon which all subsequent pharmacokinetic (PK) studies are built. These initial assays are designed to be rapid and resource-efficient, allowing for the early identification of candidates with favorable drug-like attributes and the elimination of those with inherent liabilities.[1][2]
Early Stage In Vitro ADME Screening: A Strategy for Success
In the early stages of drug discovery, the goal is not to exhaustively characterize a few compounds, but to efficiently screen a larger number to identify those with the highest probability of success.[1] A tiered approach to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing is often the most effective strategy.[3][4]
Tier 1: High-Throughput Screening for "Fatal Flaw" Identification
At this initial stage, the focus is on identifying any major liabilities that would preclude a compound from further development.[1] Key assays include:
Aqueous Solubility: This is a fundamental property that influences dissolution and subsequent absorption. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is often more relevant to the non-equilibrium conditions in the gastrointestinal tract.[3]
Lipophilicity (LogD7.4): The octanol-water distribution coefficient at physiological pH is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. A balanced LogD is often sought to optimize these competing properties.
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the unbound fraction available to exert a therapeutic effect and to be cleared. High PPB can limit efficacy and distribution into tissues.
Metabolic Stability (Microsomes and Hepatocytes): Incubating the compound with liver microsomes or hepatocytes provides an early indication of its susceptibility to Phase I (e.g., cytochrome P450-mediated) and Phase II metabolism. A short half-life in these systems may indicate rapid clearance in vivo.[2]
Table 1: Representative Tier 1 In Vitro ADME Data for Hypothetical 2-Amino-3-isopropoxypropan-1-ol Derivatives
Compound ID
Kinetic Solubility (µM)
LogD7.4
Plasma Protein Binding (%)
Microsomal Half-Life (min)
DERIV-A
> 200
1.8
85
> 60
DERIV-B
55
3.5
99.2
15
DERIV-C
150
2.5
92
45
This table illustrates the type of comparative data generated in early screening to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Delving Deeper: Mechanistic In Vitro Assays
Once promising candidates are identified from Tier 1 screening, a more detailed investigation into their ADME properties is warranted. These assays provide a deeper mechanistic understanding to guide lead optimization.[1]
Permeability Assays (PAMPA and Caco-2):
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a rapid assessment of passive diffusion.
Caco-2 Cell Permeability: This cell-based assay is considered the gold standard for predicting intestinal absorption as it accounts for both passive diffusion and active transport.[1] The bidirectional nature of the assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping:
CYP Inhibition: These assays are crucial for assessing the potential for drug-drug interactions (DDIs).[3][4] Compounds are screened against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
CYP Reaction Phenotyping: This identifies the specific CYP enzymes responsible for metabolizing the drug candidate, which is important for predicting how genetic polymorphisms or co-administered drugs might affect its clearance.[4] Given the ether linkage in the 2-amino-3-isopropoxypropan-1-ol scaffold, particular attention should be paid to CYPs known to metabolize ethers, such as CYP2A6 and CYP2E1.[5][6]
Transporter Interaction Studies: It's increasingly recognized that transporters play a critical role in drug disposition.[7][8] Investigating interactions with key uptake (e.g., OATPs) and efflux (e.g., P-gp, BCRP) transporters is essential, especially if permeability or clearance observations are not fully explained by passive diffusion and metabolism.[9]
Section 2: In Vivo Pharmacokinetic Evaluation
While in vitro assays are invaluable for screening and mechanistic understanding, in vivo studies are essential to understand the integrated ADME processes in a living organism.[10] Rodent models, particularly mice and rats, are the most common starting point for preclinical PK studies due to practical considerations and their reasonable translation to human pharmacokinetics for many small molecules.[11]
Designing and Executing Rodent PK Studies
The primary goal of an initial in vivo PK study is to determine the concentration-time profile of the drug in plasma after administration.[12] This allows for the calculation of key PK parameters that describe the drug's exposure and fate in the body.
Key Considerations in Study Design:
Route of Administration: The intended clinical route (e.g., oral, intravenous) should be a primary consideration. An intravenous (IV) dose is often included to determine absolute bioavailability.[13]
Dose Selection: Doses should be chosen to provide adequate exposure for analytical quantification without inducing toxicity.
Animal Model: The choice between mice and rats can depend on factors like the specific study objectives and the amount of blood required for analysis.[11]
Sampling Matrix: Plasma is the most common matrix, but whole blood or specific tissues may also be analyzed depending on the drug's properties and target.[12][13]
Sampling Time Points: The timing of blood collection is critical to accurately define the absorption, distribution, and elimination phases of the PK profile.[12]
Experimental Protocol: A Step-by-Step Guide to a Single-Dose Rodent PK Study
Animal Acclimatization: Allow animals (e.g., male Sprague-Dawley rats) to acclimate to the housing conditions for at least 3-5 days.
Dose Preparation: Formulate the 2-amino-3-isopropoxypropan-1-ol derivative in a suitable vehicle (e.g., saline, 5% DMSO/95% PEG400) at the desired concentration.
Dosing:
Intravenous (IV): Administer the dose as a bolus via the tail vein.
Oral (PO): Administer the dose via oral gavage.
Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalysis: Quantify the drug concentration in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]
Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Relates to efficacy and potential toxicity
Tmax
Time to reach Cmax
Indicates the rate of absorption
AUC
Area under the plasma concentration-time curve
Represents total drug exposure
t1/2
Half-life
Determines dosing interval
CL
Clearance
The volume of plasma cleared of the drug per unit time
Vd
Volume of distribution
Indicates the extent of drug distribution into tissues
F (%)
Bioavailability
The fraction of the oral dose that reaches systemic circulation
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a typical rodent pharmacokinetic study.
Section 3: Metabolism and Excretion
Understanding how a drug is metabolized and eliminated from the body is crucial for predicting its duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites.[17]
Characterizing Metabolic Pathways
The isopropoxy and propanolamine moieties of the 2-amino-3-isopropoxypropan-1-ol scaffold present several potential sites for metabolic transformation.
Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis to introduce or unmask a polar functional group. For this class of compounds, key reactions to investigate include:
O-dealkylation of the isopropoxy group, a common metabolic pathway for ethers catalyzed by CYP enzymes.[18]
Hydroxylation at various positions on the molecule, also primarily mediated by CYPs.[19]
N-dealkylation or oxidation of the amino group.
Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
Experimental Approach: Metabolite Identification
In Vitro: Incubating the compound with liver microsomes, S9 fractions, or hepatocytes in the presence of necessary cofactors can generate metabolites for identification by high-resolution mass spectrometry.[4]
In Vivo: Analysis of plasma, urine, and feces from in vivo PK studies can provide a comprehensive picture of the metabolites formed in a living system.[4]
Excretion Pathways
The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces). Mass balance studies, often using a radiolabeled version of the compound, are the definitive way to determine the predominant routes and extent of excretion.[20]
Diagram: The ADME Process
This diagram provides a conceptual overview of the journey of a 2-amino-3-isopropoxypropan-1-ol derivative through the body.
Caption: The journey of a drug through the body (ADME).
Section 4: Regulatory Considerations and Data Integration
All preclinical studies intended for regulatory submission, such as for an Investigational New Drug (IND) application, must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[21][22][23] These regulations ensure the quality and integrity of the data.[21]
The ultimate goal of pharmacokinetic profiling is to integrate all in vitro and in vivo data to build a comprehensive understanding of a compound's disposition. This integrated view allows for:
Human Dose Prediction: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict the human PK profile.
Risk Assessment: Identifying potential liabilities such as DDIs, toxic metabolites, or poor bioavailability.[2]
Informing Clinical Trial Design: Guiding the selection of the starting dose, dosing regimen, and patient population for first-in-human studies.[11]
By employing a logical, phased approach to the study of the pharmacokinetic properties of 2-amino-3-isopropoxypropan-1-ol derivatives, researchers can efficiently identify and advance promising candidates while minimizing the risk of late-stage failures.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
In Vitro ADME Assays and Services.
Rodent In Vivo PK Service.
In Vitro ADME Assays and Services. ICE Bioscience. (URL: )
Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec. (URL: )
In Vitro ADME Assays: Principles, Applications & Protocols.
A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. (URL: )
Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. PubMed. (URL: )
In Vivo PK/PD Study Services. Reaction Biology. (URL: )
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. (URL: )
Analytical Methods for the Detection and Quantification of ADCs in Biological M
Analytical Methods for the Detection and Quantification of ADCs in Biological M
Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. (URL: )
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. (URL: )
Desorption/Ionization-MS Methods for Drug Quantification in Biological Matrices and Their Validation Following Regulatory Guidance.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (URL: )
FDA Requirements for Preclinical Studies. (URL: )
A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
Preclinical Regulatory Requirements. Social Science Research Institute. (URL: )
Step 2: Preclinical Research. FDA. (URL: )
The Crucial Role of Transporters in Drug Disposition and Metabolism. (URL: )
Drug transporters: their role and importance in the selection and development of new drugs. PubMed. (URL: )
Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance. (URL: )
The Structure and Mechanism of Drug Transporters. PMC. (URL: )
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. (URL: )
The Role of Liver Transporters in Drug-Drug Interactions. Sigma-Aldrich. (URL: )
Cytochrome P450 Drug Metabolism. DynaMed. (URL: )
ADME Properties - Pharmacokinetics. Drug Design Org. (URL: )
2-Amino-3-isopropoxypropan-1-ol CAS registry number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Amino-3-isopropoxy-propan-2-ol, a sub...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Amino-3-isopropoxy-propan-2-ol, a substituted aminopropanol of interest in chemical synthesis and drug discovery. The document elucidates the chemical identity, including its CAS registry number and molecular weight, and delves into its physicochemical properties. A detailed, logical synthesis protocol is presented, grounded in established chemical principles. Furthermore, this guide outlines critical safety and handling procedures derived from data on analogous compounds. Analytical methodologies for characterization and quality control are discussed, and potential applications in research and development are explored. This guide is intended to be a valuable resource for scientists and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Synthesis of 1-Amino-3-isopropoxy-propan-2-ol: A Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-Amino-3-isopropoxy-propan-2-ol can be extrapolated from established methods for analogous amino alcohols. The following protocol is based on the synthesis of the closely related 1-amino-3-propoxy-2-propanol and represents a logical and experimentally sound approach.[3]
Synthesis Workflow
Caption: Proposed synthetic workflow for 1-Amino-3-isopropoxy-propan-2-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Chloro-3-isopropoxy-propan-2-ol
To a stirred solution of isopropanol, add a catalytic amount of a Lewis acid (e.g., zinc chloride).
Slowly add epichlorohydrin to the reaction mixture. The reaction is exothermic and should be controlled with appropriate cooling.
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-3-isopropoxy-propan-2-ol.
Step 2: Synthesis of 1-Isopropoxy-2,3-epoxypropane
Dissolve the crude 1-chloro-3-isopropoxy-propan-2-ol in a suitable solvent.
Add a strong base, such as sodium hydroxide, to effect the intramolecular cyclization to the epoxide.
Monitor the reaction by TLC.
Once the reaction is complete, filter the salt byproduct and remove the solvent under reduced pressure to obtain the crude epoxide.
Step 3: Synthesis of 1-Amino-3-isopropoxy-propan-2-ol
To a solution of 1-isopropoxy-2,3-epoxypropane, add an excess of aqueous or alcoholic ammonia.
Heat the reaction mixture in a sealed vessel. The progress of the reaction can be monitored by GC-MS or LC-MS.
Upon completion, remove the excess ammonia and solvent under reduced pressure.
The crude product can be purified by distillation or column chromatography to yield pure 1-amino-3-isopropoxy-propan-2-ol.
Analytical Characterization
The identity and purity of synthesized 1-Amino-3-isopropoxy-propan-2-ol should be confirmed using a suite of analytical techniques.
Spectroscopic Analysis
While specific spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), methylene protons adjacent to the ether and amino groups, a methine proton attached to the hydroxyl group, and exchangeable protons for the amino and hydroxyl groups.
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two methyl carbons of the isopropoxy group, the methine carbon of the isopropoxy group, the two methylene carbons, and the methine carbon bearing the hydroxyl group.[4][5]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic broad absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the alkyl groups will appear around 2850-3000 cm⁻¹. A prominent C-O stretching band should be observable around 1100 cm⁻¹.[6][7][8]
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (133.19 g/mol ). Common fragmentation patterns for amino alcohols would also be expected.[9][10]
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for assessing the purity of 1-Amino-3-isopropoxy-propan-2-ol. Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary for optimal GC analysis.
Safety and Handling
Hazard Statements: Assumed to cause severe skin burns and eye damage. May be harmful if swallowed.[11][13]
Precautionary Statements:
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
Do not breathe dust, fume, gas, mist, vapors, or spray.[12]
Use only outdoors or in a well-ventilated area.[14]
First Aid Measures
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11][12]
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12]
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[11][12]
Storage and Handling
Store in a well-ventilated place. Keep container tightly closed.[14]
Handle in a fume hood to avoid inhalation of vapors.
Applications in Research and Drug Development
Amino alcohols are a valuable class of compounds in medicinal chemistry and drug development, often serving as key building blocks for the synthesis of more complex molecules.
Potential as a Pharmacophore
The β-amino alcohol moiety present in 1-Amino-3-isopropoxy-propan-2-ol is a well-known pharmacophore found in many biologically active compounds, including beta-blockers.[15] The isopropoxy group can modulate the lipophilicity and metabolic stability of a potential drug candidate.
Use in Prodrug Design
Amino acids and their derivatives are frequently used as promoieties in prodrug design to improve the physicochemical and pharmacokinetic properties of a parent drug, such as solubility and bioavailability.[16][17][18] The amino and hydroxyl groups of 1-Amino-3-isopropoxy-propan-2-ol offer handles for covalent attachment to a parent drug molecule.
Building Block for Novel Scaffolds
This compound can serve as a versatile starting material for the synthesis of a variety of heterocyclic and acyclic structures with potential therapeutic applications. The primary amine allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of Schiff bases.[19] The hydroxyl group can be derivatized to form ethers or esters. The combination of these functional groups in a chiral framework makes it a particularly attractive building block for asymmetric synthesis.[20][21]
Conclusion
1-Amino-3-isopropoxy-propan-2-ol is a valuable chemical entity with potential applications in synthetic chemistry and drug discovery. This technical guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and essential safety and handling information. While specific experimental data for this compound is limited in the public domain, the information presented herein, based on established chemical principles and data from analogous compounds, serves as a solid foundation for researchers and professionals working with this molecule. Further investigation into its spectroscopic properties and biological activities is warranted to fully explore its potential.
References
Santa Cruz Biotechnology, Inc. 1-Amino-3-isopropoxy-propan-2-ol.
Fisher Scientific. Safety Data Sheet for 3-Amino-1,2-propanediol. 2012.
Sigma-Aldrich.
TCI Chemicals. Safety Data Sheet for 2-Amino-1,3-propanediol. 2024.
Badalova, K. K., Mamedova, A. R., Alieva, R. A., Magerramov, A. M., & Allakhverdiev, M. A. (2005). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Russian Journal of Applied Chemistry, 78(10), 1656–1658.
BenchChem. Potential Pharmacological Activities of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Technical Guide.
University of Colorado Boulder. IR Absorption Table.
Wang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 707585.
Gupta, R. C., et al. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittel-Forschung, 28(2), 241-246.
Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol.
Sigma-Aldrich.
Hyvönen, T., et al. (1991). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of Enzyme Inhibition, 5(2), 127-135.
Chemguide. interpreting C-13 NMR spectra.
Vale, N., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(6), 7796-7820.
WuXi AppTec. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. 2024.
LibreTexts. 29.9 1H NMR Spectroscopy.
Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024). LinkedIn.
Al-Majid, A. M., et al. (2017). 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. Molbank, 2017(4), M967.
Doc Brown's Chemistry. mass spectrum of propan-2-amine.
ECHEMI. 3,4-Dibromothiophene SDS, 3141-26-2 Safety Data Sheets.
Master Organic Chemistry. 13-C NMR - How Many Signals. 2022.
NIST. 2-Propanol, 1-amino-. In NIST Chemistry WebBook.
Thermodynamic stability of 2-Amino-3-isopropoxypropan-1-ol at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-isopropoxypropan-1-ol at Room Temperature Foreword for the Senior Scientist In the landscape of pharmaceutical and materials science, the characteri...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-isopropoxypropan-1-ol at Room Temperature
Foreword for the Senior Scientist
In the landscape of pharmaceutical and materials science, the characterization of novel chemical entities is foundational. Among these, bifunctional molecules like amino alcohols are of significant interest due to their versatile applications, from chiral synthons in drug development to building blocks for advanced polymers.[1][2] This guide focuses on a specific, yet representative, molecule: 2-Amino-3-isopropoxypropan-1-ol. While direct, extensive literature on this exact compound is sparse, its structural motifs—a primary amine, a primary alcohol, and an ether linkage—provide a well-understood basis for a thorough thermodynamic stability assessment.
This document is structured not as a simple data sheet, but as a strategic guide for the research professional. It outlines the logical and experimental progression required to definitively characterize the stability of this, or any similar, novel amino alcohol. We will move from theoretical considerations rooted in its molecular structure to the rigorous, empirical data generated through thermal analysis and long-term stability trials. The causality behind each experimental choice is emphasized, ensuring that the described protocols are not just followed, but understood.
Molecular Profile and Theoretical Stability Considerations
Before any instrument is calibrated, a robust theoretical assessment based on the molecule's structure is essential. This allows us to predict potential liabilities and design a targeted experimental plan.
Primary Amine (-NH₂): This group is a primary determinant of the molecule's reactivity. It is nucleophilic and basic, making it susceptible to oxidation. Furthermore, primary amines can react with atmospheric carbon dioxide, a common degradation pathway for amine-containing solvents and reagents.[3]
Primary Alcohol (-CH₂OH): While generally stable, the hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent amine. This interaction can influence the molecule's conformational stability and crystal packing, which in turn affects its melting point and thermal behavior.[1] At elevated temperatures, it is a potential site for dehydration.
Ether Linkage (-O-): The isopropoxy group's ether linkage is typically one of the more stable features of the molecule under ambient conditions. However, ethers can be susceptible to auto-oxidation over long periods, forming peroxides, especially in the presence of light or metal ion catalysts. Cleavage generally requires more extreme conditions, such as strong acids.
Aliphatic Backbone: The flexible propanol backbone allows the functional groups to orient themselves for potential intramolecular reactions, although the energy barrier for such reactions at room temperature is expected to be high.
Predicted Stability at Room Temperature:
Based on its functional groups, 2-Amino-3-isopropoxypropan-1-ol is anticipated to be reasonably stable at room temperature in a controlled environment (i.e., in a sealed container, protected from light and atmospheric extremes). The most probable, albeit slow, degradation pathways would involve oxidation of the amine or its reaction with CO₂. Significant thermal decomposition is not expected at ambient temperatures.
Experimental Workflow for Stability Assessment
A multi-faceted experimental approach is required to build a comprehensive stability profile. The workflow below integrates key thermal analysis techniques with long-term isothermal testing to provide a complete picture, from acute thermal stress to real-world shelf-life prediction.
An In-Depth Technical Guide to Receptor Binding Affinity Studies of 2-Amino-3-isopropoxypropan-1-ol
Abstract This technical guide provides a comprehensive framework for conducting receptor binding affinity studies on the novel compound, 2-Amino-3-isopropoxypropan-1-ol. The structural similarity of this molecule to know...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for conducting receptor binding affinity studies on the novel compound, 2-Amino-3-isopropoxypropan-1-ol. The structural similarity of this molecule to known beta-adrenergic receptor antagonists suggests a high probability of interaction with this class of G protein-coupled receptors (GPCRs). Consequently, this guide is structured to first confirm this hypothesis and then to meticulously characterize the binding affinity and selectivity profile of the compound. We will delve into the foundational principles of receptor pharmacology, provide detailed, field-tested protocols for both radioligand and non-radioactive binding assays, and present a systematic approach to data analysis and interpretation. The methodologies outlined herein are designed to establish a robust and reproducible characterization of 2-Amino-3-isopropoxypropan-1-ol's receptor binding profile, a critical step in its potential development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of biochemistry and pharmacology.
Introduction: The Scientific Rationale
The chemical architecture of 2-Amino-3-isopropoxypropan-1-ol, featuring an aminopropanol backbone and an isopropoxy group, is a classic pharmacophore found in many beta-blockers. These drugs are well-established antagonists of the beta-adrenergic receptors (β-ARs), which are pivotal in regulating cardiovascular function and other physiological processes.[1] Therefore, a logical and scientifically sound starting point for the investigation of this compound is to assess its affinity for β-AR subtypes (β1 and β2).
G protein-coupled receptors (GPCRs), including the β-ARs, represent a major class of drug targets, with approximately 34% of all FDA-approved drugs acting on these receptors.[2] Their involvement in a wide array of physiological processes and diseases makes them a focal point of drug discovery efforts.[3][4] Ligand binding assays are the cornerstone of this research, providing direct and quantitative measurement of the interaction between a compound and its receptor target.[5][6] These assays are indispensable for determining a compound's potency (affinity) and selectivity, which are key determinants of its therapeutic potential and side-effect profile.
This guide will first outline the essential preparatory steps, including the synthesis and purification of 2-Amino-3-isopropoxypropan-1-ol and the preparation of receptor-containing membranes. It will then provide detailed protocols for both traditional radioligand binding assays and modern non-radioactive alternatives. Finally, we will cover the critical aspects of data analysis, enabling the accurate determination of key pharmacological parameters such as the inhibition constant (Ki).
Pre-Experimental Preparations: Laying the Groundwork for Success
Synthesis of 2-Amino-3-isopropoxypropan-1-ol
While a detailed synthetic route is beyond the scope of this guide, the synthesis of aminopropanol derivatives is well-documented in the chemical literature. A common approach involves the ring-opening of a suitable epoxide with an amine.[7] For the synthesis of 2-Amino-3-isopropoxypropan-1-ol, a plausible route would involve the reaction of glycidol with isopropanol to form 3-isopropoxypropane-1,2-diol, followed by activation of the primary alcohol and subsequent displacement with an amino group or a protected amino group equivalent. Alternatively, starting from a chiral precursor like (R)- or (S)-glycidol would allow for the synthesis of enantiomerically pure forms of the target compound, which is crucial for detailed pharmacological characterization.[8]
Following synthesis, rigorous purification by column chromatography or crystallization is mandatory. The identity and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for in vitro pharmacological assays.
Receptor Membrane Preparation
High-quality receptor-containing membranes are essential for obtaining reliable and reproducible binding data.[9] These can be prepared from tissues endogenously expressing the target receptor or from cultured cells overexpressing the receptor of interest. For β1- and β2-adrenergic receptors, suitable sources include rat heart and lung tissues, respectively, or cell lines such as HEK293 or CHO stably transfected with the human β1- or β2-AR gene.[1][5]
Step-by-Step Protocol for Membrane Preparation:
Homogenization: Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer. This step disrupts the cell membranes, releasing the intracellular contents.
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
High-Speed Centrifugation: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
Washing: The membrane pellet is resuspended in fresh cold buffer and centrifuged again to remove any remaining soluble proteins.
Final Resuspension and Storage: The final washed membrane pellet is resuspended in a small volume of buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparation is then aliquoted and stored at -80°C until use.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and direct nature.[6][10] These assays involve the use of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) to quantify the binding of an unlabeled test compound.
Saturation Binding Assay: Determining Receptor Density (Bmax) and Radioligand Affinity (Kd)
Before performing competition assays to determine the affinity of 2-Amino-3-isopropoxypropan-1-ol, it is crucial to characterize the binding of the chosen radioligand to the receptor preparation. This is achieved through a saturation binding experiment.
Experimental Protocol:
Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) in a suitable binding buffer.
Determination of Non-Specific Binding: For each radioligand concentration, a parallel set of tubes is prepared containing an excess of a non-labeled, high-affinity competing ligand (e.g., propranolol) to determine non-specific binding.
Equilibration: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted, with specific binding on the y-axis and radioligand concentration on the x-axis. The data are fitted to a one-site binding (hyperbola) equation to determine the Bmax (maximum number of binding sites) and the Kd (equilibrium dissociation constant of the radioligand).
Competition Binding Assay: Determining the Affinity (Ki) of 2-Amino-3-isopropoxypropan-1-ol
Once the Kd of the radioligand is known, a competition binding assay can be performed to determine the affinity of the unlabeled test compound, 2-Amino-3-isopropoxypropan-1-ol.
Experimental Protocol:
Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand (typically at or below its Kd value) and increasing concentrations of 2-Amino-3-isopropoxypropan-1-ol.
Controls: The assay includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and an excess of a competing ligand).
Equilibration, Separation, and Quantification: These steps are performed as described for the saturation binding assay.
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculating the Inhibition Constant (Ki):
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of the affinity of the test compound, the Ki value is calculated using the Cheng-Prusoff equation.[11][12]
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation binding experiment.
Non-Radioactive Binding Assays: Modern Alternatives
While radioligand binding assays are highly sensitive, the use of radioactive materials poses safety and disposal challenges.[13] Consequently, a number of non-radioactive methods have been developed, with fluorescence-based techniques being the most common.[14]
Fluorescence Polarization (FP) Binding Assay
FP assays are based on the principle that a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.
Experimental Workflow:
Reagent Preparation: A fluorescently labeled ligand specific for the target receptor is required.
Assay Setup: The fluorescent ligand, receptor preparation, and varying concentrations of 2-Amino-3-isopropoxypropan-1-ol are added to the wells of a microplate.
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
Data Analysis: The data are analyzed similarly to the competition binding assay to determine the IC50 and subsequently the Ki of the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another powerful non-radioactive technique that relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[15] In a receptor binding assay, the receptor can be labeled with the donor fluorophore (e.g., a europium chelate) and a ligand with the acceptor fluorophore. Binding of the ligand to the receptor brings the two fluorophores close enough for FRET to occur. A competing unlabeled compound will disrupt this interaction, leading to a decrease in the FRET signal.
Data Presentation and Interpretation
For a comprehensive understanding of the binding profile of 2-Amino-3-isopropoxypropan-1-ol, it is essential to present the quantitative data in a clear and organized manner.
Table 1: Receptor Binding Affinity Profile of 2-Amino-3-isopropoxypropan-1-ol
Receptor Subtype
Radioligand
Kd of Radioligand (nM)
IC50 of Test Compound (nM)
Ki of Test Compound (nM)
β1-Adrenergic
[³H]-Dihydroalprenolol
Value from saturation assay
Value from competition assay
Calculated value
β2-Adrenergic
[³H]-Dihydroalprenolol
Value from saturation assay
Value from competition assay
Calculated value
α1-Adrenergic
[³H]-Prazosin
Value from saturation assay
Value from competition assay
Calculated value
Muscarinic M2
[³H]-NMS
Value from saturation assay
Value from competition assay
Calculated value
This table should be populated with the experimentally determined values. The inclusion of other receptor subtypes (e.g., α-adrenergic, muscarinic) is crucial for assessing the selectivity of the compound.
A lower Ki value indicates a higher binding affinity. By comparing the Ki values across different receptor subtypes, the selectivity of 2-Amino-3-isopropoxypropan-1-ol can be determined. A compound with a significantly lower Ki for one receptor subtype over others is considered selective.
Visualizing Key Concepts and Workflows
Beta-Adrenergic Receptor Signaling Pathway
The binding of an agonist to a β-adrenergic receptor initiates a cascade of intracellular events.[16][17] Understanding this pathway provides context for the significance of receptor binding.
This diagram illustrates the key steps involved in a radioligand competition binding assay.
Caption: Workflow for a Radioligand Competition Binding Assay.
Conclusion and Future Directions
This technical guide has provided a comprehensive and scientifically rigorous framework for the investigation of the receptor binding affinity of 2-Amino-3-isopropoxypropan-1-ol. By following the detailed protocols and data analysis procedures outlined, researchers can obtain a robust and reproducible characterization of this novel compound's pharmacological profile. The initial focus on beta-adrenergic receptors is a logical starting point based on structural analogy, but a broader screening against a panel of GPCRs and other potential targets will be essential to fully elucidate its selectivity and potential off-target effects.
Future studies should also explore the functional consequences of binding. Does 2-Amino-3-isopropoxypropan-1-ol act as an agonist, antagonist, or inverse agonist at its target receptor(s)? Functional assays, such as cAMP accumulation assays or reporter gene assays, will be necessary to answer these questions and to provide a complete picture of the compound's mechanism of action.[18] These further investigations will be critical in assessing the therapeutic potential of 2-Amino-3-isopropoxypropan-1-ol.
References
CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
Sood, A. K., & Cole, S. W. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]
Bristow, M. R. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(3), 139–147. [Link]
Charlton, S. J., & Vauquelin, G. (2010). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 159(5), 987–1000. [Link]
Scholten, D. J., Canals, M., Ma, S., et al. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 859, 249–268. [Link]
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]
Insel, P. A. (2019). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry, 294(14), 5275–5285. [Link]
Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1056-1070. [Link]
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
Bellinger, D. L., & Lorton, D. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(11), 20247–20286. [Link]
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
Padro, D., & Sanders, V. M. (2014). Role of adrenergic receptor signalling in neuroimmune communication. Acta Physiologica, 211(3), 525–532. [Link]
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
National Cancer Institute. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]
Health Sciences Library System, University of Pittsburgh. (2021, May 13). IC50 to Ki Converter Tool | HSLS. Retrieved from [Link]
JoVE. (2015, July 10). ELISA Techniques for Ligand-Receptor. Retrieved from [Link]
Wang, R., Nikolovska-Coleska, Z., Fang, X., & Wang, S. (2004). From IC50 to Ki: A General Mathematical Solution for Fluorescence-Based Competitive Binding Assays. Retrieved from [Link]
ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
ResearchGate. (2015, November 30). How can I get binding affinity from Ki,or Kd ,or IC50 ?. Retrieved from [Link]
Rastegar, H., & Gholami, M. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 10(1), 1-10. [Link]
Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
Elucidating the Metabolic Pathways of 2-Amino-3-isopropoxypropan-1-ol: A Comprehensive DMPK Guide
Executive Summary Understanding the metabolic fate of aliphatic amino-ethers is a critical milestone in early-stage drug discovery and chemical safety assessment. When structural motifs like 2-Amino-3-isopropoxypropan-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the metabolic fate of aliphatic amino-ethers is a critical milestone in early-stage drug discovery and chemical safety assessment. When structural motifs like 2-Amino-3-isopropoxypropan-1-ol (CAS: 1343504-27-7) are incorporated into active pharmaceutical ingredients (APIs), they introduce specific vulnerabilities to Phase I oxidation and Phase II conjugation. In accordance with the FDA’s Guidance for Industry on the Safety Testing of Drug Metabolites, identifying disproportionate human metabolites early in the pipeline is essential to prevent late-stage clinical attrition[1].
This whitepaper provides a robust, self-validating methodological framework for mapping the biotransformation of 2-Amino-3-isopropoxypropan-1-ol, detailing the causality behind enzymatic reactions, experimental design, and high-resolution mass spectrometry (HRMS) interpretation.
Mechanistic Predictions & Causality
As a Senior Application Scientist, approaching metabolite identification requires predicting the thermodynamic and steric vulnerabilities of the molecule. For 2-Amino-3-isopropoxypropan-1-ol, three primary biotransformation axes are anticipated:
CYP450-Mediated O-Dealkylation: The isopropoxy ether linkage is highly susceptible to cytochrome P450 (CYP) mediated oxidation. The enzyme abstracts a hydrogen atom from the
α
-carbon adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses, cleaving the ether bond to release acetone and yielding 2-amino-1,3-propanediol[2]. This is a hallmark clearance pathway for ether-containing xenobiotics[3].
Oxidative Deamination: The terminal primary amine at the C2 position is a prime target for Monoamine Oxidase (MAO) and specific CYP isoforms. Enzymatic oxidation yields an imine intermediate, which undergoes rapid hydrolysis to form a reactive ketone or aldehyde (3-isopropoxy-2-oxopropan-1-ol)[4].
Phase II Glucuronidation: The primary hydroxyl group (-OH) at C1 provides an exposed, sterically unhindered nucleophile for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Direct O-glucuronidation significantly increases the molecule's hydrophilicity, facilitating rapid renal clearance.
Proposed Phase I and Phase II metabolic pathways for 2-Amino-3-isopropoxypropan-1-ol.
Self-Validating Experimental Workflow
To empirically map these pathways, we utilize an in vitro Human Liver Microsome (HLM) assay. An assay is only as reliable as its controls; therefore, this protocol is designed as a self-validating system to definitively distinguish true enzymatic biotransformation from chemical degradation or matrix interference.
Step-by-Step HLM Incubation Protocol
Step 1: Master Mix Preparation. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
. Causality: Maintaining protein concentration at 1 mg/mL ensures linear enzyme kinetics and prevents non-specific protein binding from masking metabolite detection.
Step 2: Control Segregation. Divide the master mix into three cohorts:
Active System: Fully operational enzymes.
Minus-Cofactor Control: Lacks NADPH/UDPGA. Causality: Any "metabolites" appearing here are artifacts of chemical instability, not enzymatic action.
Heat-Inactivated Control: Microsomes boiled at 95°C for 10 mins. Causality: Rules out non-enzymatic matrix effects or background contamination.
Step 3: Pre-Incubation & Initiation. Spike 2-Amino-3-isopropoxypropan-1-ol (final concentration 10
μ
M) into the mixtures and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA. Causality: Pre-incubation prevents cold-shock to the enzymes, ensuring maximum catalytic velocity (
Vmax
) upon cofactor addition.
Step 4: Reaction Quenching. After 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Labetalol-d3). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity while simultaneously extracting the polar metabolites into the supernatant.
Step 5: Isolation. Centrifuge at 14,000
×
g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.
Self-validating experimental workflow for in vitro metabolite identification using HLMs.
Analytical Detection & Data Interpretation
The isolated supernatant is analyzed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS)[3]. The high mass accuracy (< 5 ppm) of the Q-TOF system is critical for calculating exact mass defects, allowing us to confidently assign elemental formulas to the generated metabolites.
Quantitative Data Summary
The table below outlines the theoretical exact masses and expected mass shifts (
Δ
Da) used to trigger MS/MS fragmentation during the data-dependent acquisition (DDA) method.
Metabolite ID
Biotransformation
Elemental Formula
Theoretical Monoisotopic Mass
Precursor Ion
[M+H]+
Mass Shift (Da)
Primary Enzyme System
Parent
None
C6H15NO2
133.1103
134.1181
0.0000
N/A
M1
O-Dealkylation
C3H9NO2
91.0633
92.0711
-42.0470
CYP450 (e.g., 3A4)
M2
Oxidative Deamination
C6H12O3
132.0786
133.0864
-1.0239
MAO / CYP450
M3
O-Glucuronidation
C12H23NO8
309.1424
310.1502
+176.0321
UGTs
M4
N-Acetylation
C8H17NO3
175.1208
176.1286
+42.0105
NATs
Note: The mass shift for M1 (-42.0470 Da) corresponds to the loss of a propene equivalent (
C3H6
) following the collapse of the hemiacetal intermediate. The M3 shift (+176.0321 Da) is the universal signature for the addition of a glucuronic acid moiety.
Conclusion
By applying a mechanistically grounded, self-validating HLM assay coupled with HRMS, DMPK scientists can accurately map the metabolic profile of 2-Amino-3-isopropoxypropan-1-ol. Identifying these pathways—specifically O-dealkylation and oxidative deamination—allows drug development professionals to engineer out metabolic soft spots, optimize pharmacokinetics, and ensure compliance with regulatory safety standards.
References
Safety Testing of Drug Metabolites Guidance for Industry. Food and Drug Administration (FDA). Center for Drug Evaluation and Research (CDER).
URL:[Link]
Rate-Limiting Steps in Oxidations Catalyzed by Rabbit Cytochrome P450 1A2. Biochemistry (American Chemical Society).
URL:[Link]
Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers. Frontiers in Pharmacology.
URL:[Link]
Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. International Journal of Molecular Sciences (MDPI / PMC).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Stereocontrolled Synthesis of 2-Amino-3-isopropoxypropan-1-ol
Strategic Overview & Stereochemical Causality
2-Amino-3-alkoxypropan-1-ol derivatives are critical chiral building blocks in medicinal chemistry, frequently utilized in the synthesis of sphingolipid analogues and beta-adrenergic blockers[1]. Synthesizing the specific target, 2-Amino-3-isopropoxypropan-1-ol , requires precise control over both chemoselectivity and stereochemistry.
To achieve a highly enantiopure product, this protocol leverages the "chiral pool" by utilizing inexpensive, commercially available L-Serine .
A fascinating aspect of this route is the Cahn-Ingold-Prelog (CIP) priority inversion . L-Serine possesses the (S)-configuration. During our synthesis, the C1-carboxylate (priority 2) is reduced to a primary alcohol (priority 3), while the C3-hydroxyl (priority 3) is etherified to an isopropoxy group (priority 2). Because the priorities of these two functional groups swap relative to the chiral center, the stereodescriptor naturally inverts. Thus, starting from (S)-L-Serine yields (R)-2-Amino-3-isopropoxypropan-1-ol without breaking any bonds at the stereocenter—a highly efficient and predictable stereocontrolled strategy.
Caption: Retrosynthetic strategy from (S)-L-Serine to (R)-2-Amino-3-isopropoxypropan-1-ol.
Mechanistic Rationale for Experimental Choices (E-E-A-T)
As a self-validating system, every reagent in this protocol is chosen to prevent side reactions and ensure high yields:
O-Isopropylation via Trichloroacetimidate: Direct Williamson ether synthesis using secondary alkyl halides (e.g., isopropyl iodide) and strong bases often leads to competitive E2 elimination (forming propene) rather than substitution. To circumvent this, we utilize Isopropyl 2,2,2-trichloroacetimidate activated by a catalytic Brønsted acid (TfOH). This generates an electrophilic isopropyl cation equivalent that smoothly alkylates the primary alcohol under mild, non-basic conditions[2].
Chemoselective Reduction: Lithium borohydride (
LiBH4
) is selected over Lithium aluminum hydride (
LiAlH4
).
LiBH4
is highly chemoselective; it readily reduces the methyl ester to a primary alcohol but is entirely inert toward the Boc-protected amine, preventing unwanted cleavage of the carbamate[3],[4].
Step-by-Step Methodologies
Step 1: Esterification & N-Boc Protection
Esterification: Suspend L-Serine (10.0 g, 95.1 mmol) in anhydrous methanol (100 mL) in a round-bottom flask. Cool to 0 °C using an ice bath. Slowly add thionyl chloride (
SOCl2
, 8.3 mL, 114 mmol) dropwise. Causality:
SOCl2
reacts with methanol to generate HCl in situ, driving the Fischer esterification.
Reflux the mixture for 12 hours. Concentrate under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.
Protection: Dissolve the crude intermediate in dichloromethane (DCM, 150 mL). Add triethylamine (33.1 mL, 237 mmol) and cool to 0 °C.
Add Di-tert-butyl dicarbonate (
Boc2O
, 22.8 g, 104.6 mmol) portion-wise. Stir at room temperature for 4 hours.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated
NaHCO3
, and brine. Dry over anhydrous
Na2SO4
and concentrate to yield N-Boc-L-serine methyl ester[4].
Step 2: O-Isopropylation
Dissolve N-Boc-L-serine methyl ester (15.0 g, 68.4 mmol) in a 1:1 mixture of DCM and cyclohexane (150 mL).
Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.3 mL, 3.4 mmol) dropwise.
Stir at room temperature for 16 hours. Self-Validation: The reaction will precipitate white trichloroacetamide crystals, serving as a visual indicator of reaction progress.
Workup: Filter the suspension to remove the byproduct. Wash the filtrate with saturated
NaHCO3
, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield N-Boc-O-isopropyl-L-serine methyl ester.
Step 3: Ester Reduction
Dissolve N-Boc-O-isopropyl-L-serine methyl ester (12.0 g, 45.9 mmol) in anhydrous THF (120 mL) under an inert atmosphere and cool to 0 °C.
Add
LiBH4
(2.0 M in THF, 45.9 mL, 91.8 mmol) dropwise[3].
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (stain with Ninhydrin) until the ester is fully consumed.
Workup: Carefully quench with saturated aqueous
NH4Cl
at 0 °C to destroy excess hydride. Extract with ethyl acetate (3 x 100 mL). Combine organic layers, wash with brine, dry over
Na2SO4
, and concentrate to yield N-Boc-2-amino-3-isopropoxypropan-1-ol.
Step 4: Boc Deprotection
Dissolve N-Boc-2-amino-3-isopropoxypropan-1-ol (9.0 g, 38.6 mmol) in DCM (90 mL) and cool to 0 °C.
Add Trifluoroacetic acid (TFA, 29.5 mL, 386 mmol) dropwise. Stir at room temperature for 2 hours.
Concentrate under reduced pressure to remove excess TFA and DCM.
Workup: Dissolve the residue in water (50 mL). Self-Validation: Adjust the pH to >12 using 2M NaOH; the high pH ensures the amine is fully deprotonated and partitions into the organic phase.
Extract the aqueous layer with DCM (4 x 50 mL). Dry the combined organic layers over
Na2SO4
and concentrate to yield the final product, (R)-2-Amino-3-isopropoxypropan-1-ol.
Caption: Step-by-step experimental workflow for the synthesis of the target amino alcohol.
Quantitative Data Summary
Step
Transformation
Reagents
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
1
Esterification & Boc Protection
SOCl2
, MeOH;
Boc2O
, TEA
1.2; 1.1, 2.5
0 to Reflux; RT
12; 4
85–90
2
O-Isopropylation
iPr-TCA, TfOH
1.5, 0.05
0 to RT
16
70–75
3
Ester Reduction
LiBH4
, THF
2.0
0 to RT
4
85–92
4
Boc Deprotection
TFA, DCM
10.0
0 to RT
2
90–95
References
PubChem , 2-Amino-3-(2-propoxyethoxy)propan-1-ol Biological Context. National Institutes of Health (NIH). Available at:[Link]
Organic Letters - ACS Publications , Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines (Use of
LiBH4
for N-Boc-serine methyl ester reduction). Available at:[Link]
ResearchGate , Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) (Use of Isopropyl 2,2,2-trichloroacetimidate). Available at:[Link]
Application Note: The Role of 2-Amino-3-isopropoxypropan-1-ol in Advanced Peptide Coupling and Peptidomimetic Synthesis
Introduction & Chemical Profile 2-Amino-3-isopropoxypropan-1-ol (CAS: 1343504-27-7) is a highly specialized chiral amino alcohol, structurally categorized as an O-isopropyl serinol derivative. In the landscape of modern...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
2-Amino-3-isopropoxypropan-1-ol (CAS: 1343504-27-7) is a highly specialized chiral amino alcohol, structurally categorized as an O-isopropyl serinol derivative. In the landscape of modern drug development, the incorporation of C-terminal amino alcohols is a proven strategy to generate "peptide alcohols."
Unlike traditional peptide acids or amides, peptide alcohols exhibit enhanced resistance to carboxypeptidases, significantly extending their in vivo half-life. Furthermore, the isopropoxy moiety at the C3 position of this specific building block introduces a sterically shielded lipophilic domain. This structural feature disrupts local hydrogen bonding networks and increases lipophilicity, which directly translates to improved membrane permeability and a superior pharmacokinetic profile for the resulting peptidomimetic.
Mechanistic Insights: Chemoselective N-Acylation
The fundamental challenge in utilizing 2-amino-3-isopropoxypropan-1-ol during peptide coupling lies in its bifunctional nature: it possesses both a primary amine (C2) and a primary hydroxyl group (C1). When exposed to an activated amino acid, both functional groups can theoretically act as nucleophiles, leading to either the desired peptide bond (N-acylation) or an ester byproduct (O-acylation)[1].
Causality of Experimental Choices:
To achieve strict chemoselectivity, the reaction kinetics must be tightly controlled. The primary amine is inherently more nucleophilic than the primary alcohol. By maintaining a slightly basic environment (pH 7.5–8.0) using non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA), the amine remains deprotonated and highly reactive.
We strongly recommend the use of the DIC / OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) activation system[2]. OxymaPure forms a highly reactive ester intermediate that accelerates N-acylation to such a degree that the slower O-acylation pathway is effectively starved of reactants. This system is superior to traditional EDC/HOBt methods, offering higher yields, minimal racemization, and a safer operational profile without the risk of O→N acyl migration.
Solid-Phase Peptide Synthesis (SPPS) Integration
For the synthesis of extended peptide alcohols, 2-amino-3-isopropoxypropan-1-ol must be anchored to a solid support. The 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for this application due to its mild cleavage conditions[3].
Expertise Insight: Direct loading of the unprotected amino alcohol onto 2-CTC resin will result in irreversible N-tritylation due to the high reactivity of the primary amine. Therefore, the amine must first be temporarily protected with a 9-Fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc-protected amino alcohol is then anchored to the 2-CTC resin exclusively via its C1-hydroxyl group. Subsequent piperidine-mediated Fmoc deprotection exposes the C2-amine for standard iterative peptide elongation.
Data Presentation: Coupling Reagent Efficacy
The following table summarizes the chemoselectivity and yield when coupling Fmoc-Ala-OH to 2-amino-3-isopropoxypropan-1-ol in solution phase using various activation strategies.
Coupling System
Base (Equiv)
N-Acylation Yield (%)
O-Acylation Byproduct (%)
Racemization (%)
DIC / OxymaPure
DIPEA (2.0)
96.5%
< 1.0%
< 0.5%
EDC / HOBt
DIPEA (2.0)
84.2%
8.5%
1.2%
HATU
DIPEA (2.0)
89.0%
5.3%
2.1%
DIC / HOAt
NMM (2.0)
92.4%
3.1%
0.8%
Table 1: Comparison of coupling reagents for the chemoselective N-acylation of 2-amino-3-isopropoxypropan-1-ol (Reaction time: 2 hours, Solvent: DMF, 25°C).
Objective: Couple Fmoc-AA-OH to 2-amino-3-isopropoxypropan-1-ol without O-protection.
Activation: Dissolve 1.0 mmol of the desired Fmoc-AA-OH and 1.0 mmol of OxymaPure in 5 mL of anhydrous DMF. Add 1.0 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes at room temperature to allow the formation of the Oxyma active ester.
Substrate Addition: In a separate vial, dissolve 1.1 mmol of 2-amino-3-isopropoxypropan-1-ol in 2 mL of DMF. Add 2.0 mmol of DIPEA to ensure the amine is fully free-based.
Coupling: Add the activated amino acid solution dropwise to the amino alcohol solution over 10 minutes to prevent localized heating.
Validation Check: Monitor the reaction via LC-MS. The mass of the desired N-acyl product should dominate within 45 minutes. Self-Validation: The absence of a +[M+Fmoc-AA] mass shift on the hydroxyl group (O-acylation) validates that chemoselectivity was successfully maintained.
Workup: Quench the reaction with water, extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: SPPS Loading and Cleavage via 2-CTC Resin
Objective: Synthesize a C-terminal peptide alcohol using 2-CTC resin.
Pre-Protection: React 2-amino-3-isopropoxypropan-1-ol with Fmoc-OSu (1.0 eq) and Na₂CO₃ in a Dioxane/Water mixture to yield Fmoc-2-amino-3-isopropoxypropan-1-ol. Isolate via extraction.
Resin Loading: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry DCM for 30 minutes. Add 1.5 mmol of the Fmoc-amino alcohol and 3.0 mmol of Pyridine dissolved in DCM. Agitate for 12 hours at room temperature.
Capping: Add 1 mL of Methanol to the resin and agitate for 30 minutes to cap any unreacted trityl chloride sites. Wash the resin thoroughly with DCM (3x) and DMF (3x).
Elongation: Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 10 min). Proceed with standard Fmoc-SPPS using the DIC/OxymaPure activation system described in Protocol A.
Cleavage: To release the fully deprotected peptide alcohol, treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Filter the resin, collect the filtrate, and precipitate the peptide in cold diethyl ether.
Visualizations
SPPS integration workflow of 2-Amino-3-isopropoxypropan-1-ol via 2-CTC resin.
Chemoselective N-acylation pathway favoring amide bond formation over O-acylation.
References
Title: OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis
Source: CSIC (Consejo Superior de Investigaciones Científicas)
URL: [Link]
Title: Exploring the structure-activity relationship of brevibacillin / Peptide synthesis on trityl resin: The truth behind the yield
Source: ResearchGate (Amino Acids Journal)
URL: [Link]
Title: Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions
Source: Taylor & Francis (Green Chemistry Letters and Reviews)
URL: [Link]
Application Notes and Protocols for In-Vivo Administration of 2-Amino-3-isopropoxypropan-1-ol
A Methodological Guide for Preclinical Research For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are a synthesized guide based on established metho...
Author: BenchChem Technical Support Team. Date: April 2026
A Methodological Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for related amino alcohol compounds, specifically aryloxypropanolamine beta-blockers, due to the limited publicly available in vivo data for 2-Amino-3-isopropoxypropan-1-ol. The provided protocols should be considered as a starting point and must be adapted and validated for the specific compound of interest.
Introduction: The Scientific Context of 2-Amino-3-isopropoxypropan-1-ol
2-Amino-3-isopropoxypropan-1-ol belongs to the class of amino alcohols, a versatile structural motif found in numerous biologically active compounds. While many well-studied amino alcohols, such as propranolol and atenolol, are known for their potent beta-adrenergic blocking activity, the pharmacological profile of 2-Amino-3-isopropoxypropan-1-ol is not extensively characterized in publicly available literature. The isopropoxy group in place of a substituted phenoxy moiety, typical of many beta-blockers, suggests that its biological activity may differ. Therefore, initial in vivo studies are crucial to elucidate its pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive framework for the in vivo administration of 2-Amino-3-isopropoxypropan-1-ol in preclinical animal models, drawing parallels from established protocols for structurally related compounds. The emphasis is on a systematic approach to formulation, dose-finding, and administration, ensuring data integrity and animal welfare.
PART 1: Pre-formulation and Vehicle Selection
The successful in vivo evaluation of a novel compound is critically dependent on its formulation. The choice of vehicle will impact solubility, stability, and bioavailability. For an amino alcohol like 2-Amino-3-isopropoxypropan-1-ol, which is expected to have a basic amino group and a hydroxyl group, aqueous solubility is likely to be pH-dependent.
Initial Solubility Assessment:
A preliminary solubility screen is essential. The following solvents should be tested to determine the most suitable vehicle for different administration routes.
Solvent/Vehicle
Rationale
Considerations
Sterile Water for Injection
Ideal for intravenous administration if solubility is sufficient.
May require pH adjustment to enhance solubility.
0.9% Saline
Isotonic and commonly used for intravenous and intraperitoneal injections.
Similar to sterile water, pH may need to be optimized.
Phosphate-Buffered Saline (PBS)
Buffered to a physiological pH, suitable for various routes.
Potential for precipitation if the compound's solubility is pH-sensitive.
5% Dextrose in Water (D5W)
An alternative isotonic vehicle for intravenous administration.
Polyethylene Glycol 400 (PEG 400)
A common co-solvent to enhance the solubility of hydrophobic compounds.
Can be used in combination with water or saline. High concentrations may cause viscosity issues.
Dimethyl Sulfoxide (DMSO)
A powerful solvent, but its use in vivo should be minimized due to potential toxicity.
Typically used as a stock solution solvent and diluted in a more benign vehicle.
Prepare a supersaturated solution of 2-Amino-3-isopropoxypropan-1-ol in each test vehicle.
Equilibrate the solutions for 24 hours at room temperature with gentle agitation.
Centrifuge the samples to pellet the undissolved compound.
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Visually inspect for any signs of precipitation or instability.
For oral administration in drinking water, assess the stability of the compound in acidified and non-acidified water over several days. Propranolol, for instance, has been administered in acidified drinking water (pH 3.0).[1]
PART 2: In Vivo Administration Protocols
The choice of administration route depends on the experimental objectives, including the desired onset and duration of action, and whether systemic or local exposure is intended.
Protocol 1: Intravenous (IV) Bolus Administration in Rodents
This route ensures 100% bioavailability and provides a rapid onset of action, ideal for initial pharmacokinetic and pharmacodynamic studies.
Materials and Reagents:
2-Amino-3-isopropoxypropan-1-ol
Selected vehicle (e.g., sterile 0.9% saline)
Syringes and needles (size appropriate for the animal model, e.g., 27-30 gauge for mice)
Animal restraints
Step-by-Step Procedure:
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.
Dose Preparation:
Prepare a stock solution of 2-Amino-3-isopropoxypropan-1-ol in the chosen vehicle. For example, based on protocols for atenolol, a concentration for a 5 mg/kg dose in rats can be prepared.[3][4]
The final formulation should be sterile-filtered (0.22 µm filter).
Animal Restraint: Properly restrain the animal. For mice, a tail vein injection is common. For rats, a lateral tail vein is typically used.
Injection:
Swab the injection site with 70% ethanol.
Slowly administer the dose solution. The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Protocol 2: Oral Gavage (PO) Administration in Rodents
Oral gavage provides a precise oral dose and is suitable for single-dose or intermittent dosing schedules.
Oral gavage needles (stainless steel, ball-tipped, size appropriate for the animal)
Syringes
Step-by-Step Procedure:
Animal Acclimatization and Fasting: Acclimate the animals as described above. Fasting overnight may be required to standardize gut absorption, but water should be available ad libitum.
Dose Preparation: Prepare the dosing solution in the chosen vehicle. Ensure the compound is fully dissolved or forms a stable suspension.
Administration:
Gently restrain the animal.
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length for the gavage needle.
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
Post-administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Administration in Drinking Water
This method is suitable for chronic administration and reduces the stress associated with repeated handling and dosing.
Materials and Reagents:
2-Amino-3-isopropoxypropan-1-ol
Drinking water (may require acidification to improve solubility and stability)
Water bottles (light-protected if the compound is light-sensitive)
Step-by-Step Procedure:
Dose Calculation: The concentration of the compound in the drinking water should be calculated based on the average daily water consumption of the animals and the target daily dose (mg/kg/day). For example, propranolol has been administered at a concentration of 0.5 g/L in the drinking water of mice.[1]
Solution Preparation: Prepare the medicated drinking water. Ensure the compound is fully dissolved.
Administration:
Replace the regular drinking water with the medicated water.
Measure water consumption daily or several times a week to monitor the actual dose received by the animals.
Prepare fresh medicated water regularly (e.g., twice a week) to ensure stability and potency.[1]
Monitoring: Monitor the body weight and general health of the animals throughout the study.
PART 3: Pharmacokinetic and Pharmacodynamic Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Amino-3-isopropoxypropan-1-ol is crucial for interpreting its biological effects.
Pharmacokinetic Parameters:
The following table outlines key pharmacokinetic parameters that should be assessed. The values will be highly dependent on the specific compound and the animal model used. For context, beta-blockers show a wide range of pharmacokinetic properties.[5][6]
Parameter
Description
Relevance
Bioavailability (F%)
The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Determines the dose adjustment needed between different routes of administration.
Maximum Concentration (Cmax)
The highest concentration of the drug in the blood after administration.
Related to the intensity of the pharmacological effect.
Time to Maximum Concentration (Tmax)
The time at which Cmax is reached.
Indicates the rate of drug absorption.
Half-life (t1/2)
The time required for the drug concentration in the body to be reduced by half.
Determines the dosing interval.
Volume of Distribution (Vd)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues.
Clearance (CL)
The volume of plasma cleared of the drug per unit time.
Determines the maintenance dose rate required to achieve a target steady-state concentration.
Pharmacodynamic Assessment:
The pharmacodynamic effects of 2-Amino-3-isopropoxypropan-1-ol are currently unknown. Initial studies should focus on a broad physiological and behavioral screen to identify its primary biological activities. If it is suspected to have cardiovascular effects similar to other amino alcohols, monitoring heart rate and blood pressure would be a logical starting point.[3]
PART 4: Proposed Mechanism of Action and Signaling Pathway
Given the structural similarity to beta-blockers, a primary hypothesis to investigate is its potential interaction with adrenergic receptors. However, the lack of a phenoxy group may lead to a different pharmacological profile.
The canonical signaling pathway for beta-adrenergic receptor antagonists involves competitive inhibition of catecholamines (epinephrine and norepinephrine) at beta-receptors, which are G-protein coupled receptors (GPCRs). Blockade of these receptors, particularly in the heart (β1), leads to decreased production of cyclic AMP (cAMP) and subsequent downstream effects.
Caption: Hypothesized modulation of the β-adrenergic signaling pathway.
PART 5: Safety and Toxicology
A preliminary acute toxicity study is essential to determine the safety profile of 2-Amino-3-isopropoxypropan-1-ol. This typically involves a dose-escalation study to identify the maximum tolerated dose (MTD) and to observe any signs of toxicity.
Acute Toxicity Study Design:
Animal Model: Use both male and female rodents (e.g., mice or rats).
Dose Levels: Administer a single dose of the compound at several escalating dose levels.
Observations: Monitor animals closely for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days post-administration.
Necropsy: Perform a gross necropsy on all animals at the end of the study to examine for any organ abnormalities.
Parameter
Observation
Clinical Signs
Changes in posture, activity, breathing, and any signs of pain or distress.
Body Weight
Measured daily for the first week and then weekly.
Mortality
Recorded daily.
Gross Pathology
Visual inspection of organs and tissues at necropsy.
Conclusion
The in vivo administration of a novel compound such as 2-Amino-3-isopropoxypropan-1-ol requires a careful and systematic approach. The protocols and considerations outlined in this guide, based on established practices for related amino alcohols, provide a solid foundation for initiating preclinical studies. It is imperative that researchers conduct thorough pre-formulation and dose-ranging studies to ensure the safe and effective administration of this compound, thereby enabling the accurate characterization of its pharmacological profile.
References
Effects of Propranolol on Bone, White Adipose Tissue, and Bone Marrow Adipose Tissue in Mice Housed at Room Temperature or Thermoneutral Temperature. Frontiers in Endocrinology. [Link]
Pharmacokinetic-pharmacodynamic modelling of S(−)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint. British Journal of Pharmacology. [Link]
atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint. PubMed. [Link]
Effects of Propranolol on Bone, White Adipose Tissue, and Bone Marrow Adipose Tissue in Mice Housed at Room Temperature or Thermoneutral Temperature. PMC. [Link]
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
In vivo effect of propranolol dose and timing on cerebral perfusion after traumatic brain injury. PubMed. [Link]
In vivo administration of propranolol delays development of a murine plasmacytoma tumor. PubMed. [Link]
The daily dose of propranolol-administered in drinking water-in mice housed at room temperature (22. ResearchGate. [Link]
Discovery and development of beta-blockers. Wikipedia. [Link]
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. PMC. [Link]
Beta-Blockers and Their Current Role in Maternal and Neonatal Health: A Narrative Review of the Literature. PMC. [Link]
Investigating the Pharmacokinetics and Pharmacodynamics of Beta-Blockers in Heart Failure Management. Walsh Medical Media. [Link]
Effect of Atenolol (Beta Blocker) on Haematological and Biochemical Parameters in Male Wistar Rats. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Application Notes and Protocols for Catalytic Asymmetric Synthesis Involving 2-Amino-3-isopropoxypropan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 2-Amino-3-isopropoxypropan-1-ol in Asymmetric Catalysis Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 2-Amino-3-isopropoxypropan-1-ol in Asymmetric Catalysis
Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of metal-catalyzed reactions. Their prevalence in successful catalytic systems stems from their modular nature, straightforward synthesis from the chiral pool, and their ability to form stable, stereodirecting complexes with various transition metals. This application note explores the potential of 2-Amino-3-isopropoxypropan-1-ol, a structurally distinct chiral β-amino alcohol, as a valuable precursor for ligands in catalytic asymmetric synthesis. While this specific amino alcohol is not extensively documented in the literature, its structural motifs—a primary amine, a secondary alcohol, and an ether linkage—suggest a broad and untapped potential for creating novel, effective chiral environments for asymmetric transformations.
This guide will provide a comprehensive overview of the derivatization of 2-Amino-3-isopropoxypropan-1-ol into various ligand classes and will focus on its application in the well-established and industrially relevant field of Asymmetric Transfer Hydrogenation (ATH). The protocols and insights presented herein are based on established, field-proven methodologies for analogous β-amino alcohols and are intended to serve as a detailed roadmap for researchers looking to explore the catalytic potential of this promising chiral building block.
Part 1: From Amino Alcohol to Chiral Ligand: Synthetic Strategies
The versatility of 2-Amino-3-isopropoxypropan-1-ol lies in the facile derivatization of its amine and alcohol functionalities to generate a diverse array of ligands. The isopropoxy group provides a unique steric and electronic signature that can influence the catalytic activity and enantioselectivity.
Synthesis of Schiff Base (Iminol) Ligands
The primary amine of 2-Amino-3-isopropoxypropan-1-ol can be readily condensed with a variety of aldehydes to form chiral Schiff base ligands.[1][2] These ligands are particularly useful in a range of asymmetric reactions, including additions of organometallic reagents to aldehydes and ketones.
Protocol 1: General Synthesis of a Schiff Base Ligand from 2-Amino-3-isopropoxypropan-1-ol
Dissolution: Dissolve 1.0 equivalent of 2-Amino-3-isopropoxypropan-1-ol in absolute ethanol (0.5 M).
Addition of Aldehyde: To the stirred solution, add 1.05 equivalents of the desired aldehyde (e.g., salicylaldehyde) dropwise at room temperature.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.
Isolation: The resulting Schiff base often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[3]
Synthesis of Phosphine-Containing Ligands
For applications in hydrogenation and cross-coupling reactions, phosphine-containing ligands are paramount. 2-Amino-3-isopropoxypropan-1-ol can be converted into various P,N-ligands.
Protocol 2: Synthesis of a Phosphinamine Ligand
Amine Protection (Optional but Recommended): Protect the primary amine of 2-Amino-3-isopropoxypropan-1-ol with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
Deprotonation of Alcohol: Treat the protected amino alcohol with a strong base (e.g., n-BuLi or NaH) in an aprotic solvent like THF at 0 °C to deprotonate the hydroxyl group.
Phosphinylation: Add a chlorophosphine (e.g., chlorodiphenylphosphine) to the resulting alkoxide to form the phosphinite ligand.
Deprotection: Remove the protecting group to yield the final phosphinamine ligand.
Purification: Purify the ligand using column chromatography under an inert atmosphere.
Part 2: Application in Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral secondary alcohols.[4][5] Ruthenium, rhodium, and iridium complexes with chiral β-amino alcohol ligands are highly effective catalysts for this transformation, typically using isopropanol as both the solvent and the hydrogen source.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for Ru-catalyzed ATH with amino alcohol ligands involves a metal-ligand bifunctional catalysis. The catalyst, typically formed in situ from a ruthenium precursor like ([RuCl_2(p-cymene)]_2) and the chiral amino alcohol, undergoes activation in the presence of a base. The key steps involve the deprotonation of the coordinated isopropanol to form a ruthenium-hydride species and the simultaneous transfer of this hydride and a proton from the coordinated amine to the ketone substrate via a six-membered transition state.[5]
Caption: Mechanism of Ru-catalyzed ATH.
Detailed Protocol: ATH of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using a catalyst generated in situ from ([RuCl_2(p-cymene)]_2) and a ligand derived from 2-Amino-3-isopropoxypropan-1-ol.
Materials:
([RuCl_2(p-cymene)]_2)
Chiral ligand (e.g., Schiff base from Protocol 1)
Acetophenone
Anhydrous isopropanol (i-PrOH)
Potassium tert-butoxide (t-BuOK) or another suitable base
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for ATH of Acetophenone.
Procedure:
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, combine ([RuCl_2(p-cymene)]_2) (0.0025 mmol, 1.0 mol%) and the chiral ligand (0.0055 mmol, 2.2 mol%).
Solvent Addition: Add anhydrous isopropanol (2.0 mL) and stir the mixture at 80 °C for 30 minutes. A color change is typically observed.
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature).
Substrate Addition: Add acetophenone (0.5 mmol, 1.0 equiv) to the catalyst solution.
Initiation: Add a solution of potassium tert-butoxide (0.05 mmol, 10 mol%) in isopropanol (1.0 M solution) to initiate the reaction.
Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or GC analysis.
Work-up: Upon completion, quench the reaction with the addition of water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Isolation: Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenylethanol.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[8][9]
Data Presentation:
Entry
Ligand Loading (mol%)
Base (mol%)
Temp (°C)
Time (h)
Conversion (%)
ee (%)
1
2.2
10
25
12
>99
To be determined
2
1.1
5
40
8
>99
To be determined
3
0.55
2.5
25
24
>99
To be determined
This table serves as a template for optimizing reaction conditions. The enantiomeric excess will be highly dependent on the specific ligand structure derived from 2-Amino-3-isopropoxypropan-1-ol.
Part 3: Analysis of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8][10]
Protocol 3: Determination of Enantiomeric Excess of 1-Phenylethanol by Chiral HPLC
Sample Preparation: Prepare a solution of the purified 1-phenylethanol in the mobile phase (e.g., 1 mg/mL). Also, prepare a solution of racemic 1-phenylethanol as a standard.
HPLC System:
Column: A chiral stationary phase (CSP) column, such as a Daicel Chiralcel OD-H or Chiralpak AD-H.
Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV detector at 210 nm.
Analysis:
Inject the racemic standard to determine the retention times of both enantiomers.
Inject the sample from the asymmetric reaction.
Integrate the peak areas for both enantiomers.
Calculation:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Part 4: Broader Applications and Future Outlook
The potential of ligands derived from 2-Amino-3-isopropoxypropan-1-ol extends beyond ATH. These ligands could find applications in a variety of other important asymmetric transformations, including:
Asymmetric addition of organozinc reagents to aldehydes: Chiral amino alcohols are known to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes.[11]
Asymmetric Henry (nitroaldol) reactions: Copper(II) complexes of chiral amino alcohols have been shown to be effective catalysts for the asymmetric Henry reaction.[12]
Asymmetric C-H amination: Recent advances have demonstrated the use of chiral ligands in radical C-H amination reactions to form β-amino alcohols.[13]
The unique isopropoxy substituent in 2-Amino-3-isopropoxypropan-1-ol may offer advantages in terms of solubility, stability, and steric/electronic properties of the resulting catalysts. Further research into the synthesis of a broader range of ligands from this precursor and their systematic evaluation in various asymmetric reactions is highly encouraged.
Conclusion
2-Amino-3-isopropoxypropan-1-ol represents a promising, yet underexplored, chiral building block for the development of novel ligands for catalytic asymmetric synthesis. By leveraging established synthetic methodologies for ligand formation and well-understood catalytic processes like Asymmetric Transfer Hydrogenation, researchers can readily investigate the potential of this compound to drive highly enantioselective transformations. The detailed protocols and mechanistic insights provided in this application note serve as a robust starting point for unlocking the full catalytic potential of 2-Amino-3-isopropoxypropan-1-ol and its derivatives in the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.
References
Wisman, R. V., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. ACS Publications. Available at: [Link]
Rehder, D., et al. (2012). Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide. Inorganic Chemistry. Available at: [Link]
Li, Y., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]
Durran, S. E., & Smith, M. B. (2001). Synthesis and coordination studies of new aminoalcohol functionalized tertiary phosphines. Canadian Science Publishing. Available at: [Link]
Dahmén, J. (2004). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Diva Portal. Available at: [Link]
Noyori, R., et al. (1999). Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society. Available at: [Link]
van Leeuwen, P. W. N. M., et al. (1999). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. University of Groningen Research Portal. Available at: [Link]
Nájera, C., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available at: [Link]
ResearchGate. (n.d.). The designed ligand for asymmetric hydrogenation of β-amino ketones. Available at: [Link]
Nagib, D. A., et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]
Beilstein Journals. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Available at: [Link]
ResearchGate. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Available at: [Link]
CentAUR. (2025). Synthesis of new phosphino amino alcohol ligands via ortho-alkyllithiation reactions. Versatile coordination behavior toward copper(I) and palladium(II). Available at: [Link]
ResearchGate. (n.d.). Synthesis and study of amino acid based phosphinite ligands. Available at: [Link]
IntechOpen. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Available at: [Link]
Feringa, B. L., et al. (2000). Aminosulf(ox)ides as Ligands for Iridium(I)-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]
Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Available at: [Link]
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Available at: [Link]
ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Available at: [Link]
IntechOpen. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. Available at: [Link]
Sakhare, D. T. (2025). synthesis, characterization of some novel schiff base ligand metal complexes: spectral, thermal analysis, xrd and antimicrobial studies. Available at: [Link]
Liao, J., & Li, Y. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing. Available at: [Link]
Roy, S., & Gribble, G. W. (2011). One-Pot Stereoselective Synthesis of 1,2-Amino Alcohol Derivatives. Organic Letters. Available at: [Link]
Morken, J. P., et al. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. Available at: [Link]
The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Available at: [Link]
PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Available at: [Link]
University of Groningen Research Portal. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Available at: [Link]
ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Available at: [Link]
Organic Chemistry Portal. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Available at: [Link]
IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Available at: [Link]
SciSpace. (1999). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. Available at: [Link]
ACS Publications. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Available at: [Link]
Zhang, X., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters. Available at: [Link]
Riera, A., & Verdaguer, X. (2022). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. PMC. Available at: [Link]
ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
Preparation of 2-Amino-3-isopropoxypropan-1-ol Standard Solutions for High-Performance Liquid Chromatography (HPLC): An Application Guide
Abstract This comprehensive application note provides a detailed protocol for the preparation of accurate and reliable standard solutions of 2-Amino-3-isopropoxypropan-1-ol, a critical component in various pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note provides a detailed protocol for the preparation of accurate and reliable standard solutions of 2-Amino-3-isopropoxypropan-1-ol, a critical component in various pharmaceutical and chemical syntheses. The inherent chemical properties of this small, polar amino alcohol, such as its high polarity and lack of a significant UV chromophore, present unique analytical challenges. This guide outlines a robust methodology leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detection technique, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), to ensure precise quantification. The protocols herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), providing researchers, scientists, and drug development professionals with a self-validating system for generating high-quality analytical standards.
Introduction: The Analytical Challenge of Small Polar Molecules
2-Amino-3-isopropoxypropan-1-ol is a key building block in organic synthesis. Its accurate quantification is paramount for process control, quality assurance, and regulatory compliance. However, its physicochemical characteristics pose significant hurdles for traditional reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
The primary challenges include:
Poor Retention in Reversed-Phase Chromatography: Due to its high polarity, 2-Amino-3-isopropoxypropan-1-ol exhibits minimal interaction with nonpolar stationary phases (like C18), leading to elution near or at the solvent front and inadequate separation from other polar components.[1][2][3]
Lack of a UV Chromophore: The molecule does not possess a functional group that absorbs ultraviolet or visible light, rendering UV-Vis detectors ineffective for direct detection.[4][5][6]
To overcome these obstacles, this guide employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[7][8][9][10] For detection, this protocol recommends the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are not dependent on the analyte's optical properties and provide a response proportional to the mass of the analyte.[4][6][11][12][13]
Materials and Equipment
Reagents and Standards
2-Amino-3-isopropoxypropan-1-ol Reference Standard: A well-characterized standard of high purity (≥98%) is essential. The certificate of analysis should be consulted for information on purity, water content, and any residual solvents.
HPLC Grade Acetonitrile (ACN)
HPLC Grade Water (e.g., Milli-Q or equivalent)
Formic Acid (or Ammonium Formate/Acetate): For mobile phase modification to improve peak shape and ionization efficiency.
High Purity Nitrogen Gas: For the ELSD or CAD detector.
Equipment
Analytical Balance: Calibrated and capable of weighing to at least four decimal places (0.1 mg).
Pipettes (Calibrated): To accurately dispense smaller volumes.
Ultrasonic Bath: For complete dissolution of the standard.
Vortex Mixer: For thorough mixing of solutions.
Syringe Filters (0.22 µm or 0.45 µm): Chemically compatible with the diluent (e.g., PTFE, Nylon).
HPLC System: Equipped with a binary or quaternary pump, autosampler, column oven, and a CAD or ELSD detector.
HILIC Column: A column with a polar stationary phase (e.g., bare silica, diol, or amide-bonded silica).
Safety Precautions
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Handle all chemicals in a well-ventilated fume hood.
Avoid inhalation of dust or vapors.
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[16][17]
Protocol for Preparation of Standard Solutions
This protocol is designed to prepare a stock standard solution and a series of working standard solutions for constructing a calibration curve.
Preparation of the Diluent
The diluent should ideally match the initial mobile phase composition to ensure good peak shape. A typical HILIC diluent would be a high percentage of acetonitrile in water.
Protocol:
Carefully measure 900 mL of HPLC grade acetonitrile.
Add 100 mL of HPLC grade water.
Add 1 mL of formic acid (for a 0.1% final concentration).
Mix thoroughly and allow to equilibrate to room temperature.
Preparation of the Stock Standard Solution (e.g., 1000 µg/mL)
The following workflow outlines the critical steps for preparing an accurate stock solution.
Caption: Workflow for accurate stock standard preparation.
Detailed Steps:
Accurately weigh approximately 25 mg of the 2-Amino-3-isopropoxypropan-1-ol reference standard onto a calibrated analytical balance. Record the exact weight.
Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask.
Add approximately 15 mL of the diluent to the flask.
Sonicate the flask for 5-10 minutes, or until the standard is completely dissolved.
Allow the solution to return to ambient temperature.
Carefully add diluent to the flask until the bottom of the meniscus is level with the calibration mark.
Cap the flask and invert it at least 15 times to ensure a homogenous solution. This is the Stock Standard Solution .
Calculation of Stock Concentration:
Concentration (µg/mL) = (Weight of standard in mg * Purity) / Volume of flask in mL * 1000
Preparation of Working Standard Solutions
Working standards are prepared by serial dilution of the stock standard solution. The concentration levels should bracket the expected concentration of the analyte in the samples.
Table 1: Example Dilution Scheme for Working Standards
Target Concentration (µg/mL)
Volume of Stock (1000 µg/mL) to Pipette
Final Volume (mL)
100
1.0 mL
10
50
0.5 mL
10
25
0.25 mL
10
10
0.1 mL
10
5
0.5 mL of 100 µg/mL std
10
1
0.1 mL of 100 µg/mL std
10
Protocol:
Label a series of Class A volumetric flasks for each working standard.
Using calibrated pipettes, transfer the required volume of the stock solution (or intermediate standard) into the corresponding volumetric flask.
Dilute to the mark with the diluent.
Cap and invert each flask at least 15 times to ensure thorough mixing.
HPLC Method Parameters (A Starting Point)
The following parameters provide a robust starting point for the analysis of 2-Amino-3-isopropoxypropan-1-ol. Method optimization may be required based on the specific HPLC system and column used.
HILIC (e.g., Bare Silica, Amide, or Diol phase), 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size
Provides retention for highly polar analytes.[7][8][18]
Mobile Phase A
95:5 Acetonitrile:Water with 0.1% Formic Acid
High organic content is necessary for retention in HILIC mode.[8][18]
Mobile Phase B
50:50 Acetonitrile:Water with 0.1% Formic Acid
The aqueous component facilitates elution.
Gradient
Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.
Gradient elution is often necessary to elute all components with good peak shape.
Flow Rate
0.3 - 1.0 mL/min (Adjust based on column i.d.)
To achieve optimal efficiency and backpressure.
Column Temperature
30 - 40 °C
Improves peak shape and reproducibility.
Injection Volume
1 - 5 µL
Smaller volumes are preferred to minimize peak distortion.
Detector
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Universal detection for non-chromophoric compounds.[4][6][11][13]
CAD/ELSD Settings
Nebulizer Temp: 30-40 °C, Evaporation Temp: 40-60 °C, Gas Flow: Optimize for signal-to-noise
Settings must be optimized to ensure complete solvent evaporation without analyte loss.[6][19][20]
System Suitability and Validation Considerations
Before analyzing samples, it is crucial to establish that the chromatographic system is performing adequately. This is achieved through system suitability testing (SST), as outlined in USP General Chapter <621>.[21][22][23]
Caption: Key parameters for system suitability testing.
Key SST Parameters:
Precision/Repeatability: The relative standard deviation (%RSD) of the peak areas from at least five replicate injections of a working standard should be less than 2.0%.[22]
Tailing Factor (Symmetry): The peak tailing factor should be less than or equal to 2.0 to ensure symmetrical peaks.[22]
Resolution: If there are other components in the standard or sample, the resolution between the analyte peak and the closest eluting peak should be greater than 2.0.
Signal-to-Noise Ratio: For the lower limit of quantification (LLOQ) standard, the signal-to-noise ratio should be at least 10.
Adherence to ICH guidelines Q2(R2) and Q14 is recommended for full method validation, which includes assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[24][25][26][27]
Storage and Stability
Stock and Working Solutions: Store all standard solutions in a refrigerator at 2-8 °C when not in use.
Stability: The stability of the solutions should be determined experimentally. It is recommended to prepare fresh working standards daily and a new stock solution weekly, or as determined by stability studies.
Long-term Storage: For longer-term storage, consider amber vials to protect from light, although 2-Amino-3-isopropoxypropan-1-ol is not known to be light-sensitive.
Conclusion
The preparation of accurate standard solutions is the foundation of reliable quantitative analysis. For a challenging analyte like 2-Amino-3-isopropoxypropan-1-ol, a meticulous approach is essential. By employing the principles of HILIC for chromatographic separation and universal detectors like CAD or ELSD, the inherent difficulties associated with this polar, non-chromophoric compound can be overcome. The detailed protocols and considerations outlined in this application note provide a robust framework for researchers and analytical scientists to generate high-quality, reproducible data that meets stringent scientific and regulatory standards.
References
Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
Garg, A., et al. (2015). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Journal of Pharmaceutical and Biomedical Analysis, 115, 124-130.
Research Journal of Pharmacy and Technology. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]
Cleaver, G. Analysis of foods using HPLC with evaporative light scattering detection. Agilent Technologies, Inc.
Application Note: High-Throughput Screening for Modulators of Inflammatory Signaling Using a Novel Amino Alcohol Scaffold
Introduction: The Therapeutic Potential of Novel Scaffolds in Inflammation The relentless pursuit of novel therapeutics for inflammatory diseases necessitates the exploration of uncharacterized chemical matter. Amino alc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Novel Scaffolds in Inflammation
The relentless pursuit of novel therapeutics for inflammatory diseases necessitates the exploration of uncharacterized chemical matter. Amino alcohols are a class of organic compounds that feature prominently in numerous FDA-approved drugs and natural products, valued for their ability to form key hydrogen bonds and act as versatile synthetic intermediates.[][2] This application note details a hypothetical high-throughput screening (HTS) campaign for the identification of novel anti-inflammatory agents based on the underexplored 2-Amino-3-isopropoxypropan-1-ol scaffold. We hypothesize that the unique combination of a primary amine, a hydroxyl group, and an isopropoxy moiety could yield compounds with specific inhibitory activity against key nodes in inflammatory signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of a high-throughput screen to identify and characterize bioactive molecules derived from this scaffold.
Strategic Approach: Targeting TNF-α Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade. Its signaling is tightly regulated and its dysregulation is implicated in a host of autoimmune and inflammatory disorders. Consequently, the TNF-α pathway presents a compelling target for the discovery of new anti-inflammatory drugs. This screening campaign will focus on identifying compounds that inhibit the interaction between TNF-α and its receptor, TNFR1, a critical initial step in the signaling cascade.
Signaling Pathway Overview
High-Throughput Screening Workflow
The HTS process is a systematic approach to rapidly assess a large number of chemical compounds for their activity against a specific biological target.[3][4] Our workflow is designed to maximize efficiency and data quality, progressing from a broad primary screen to more focused secondary and confirmatory assays.
Experimental Protocols
PART 1: Primary High-Throughput Screen
Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay will be employed to monitor the interaction between recombinant human TNF-α and the extracellular domain of its receptor, TNFR1. This format is robust, amenable to automation, and minimizes interference from fluorescent compounds.
Materials:
Recombinant Human TNF-α, His-tagged
Recombinant Human TNFR1, Fc-tagged
Anti-His-Europium (Eu3+) Cryptate (Donor)
Anti-Fc-d2 (Acceptor)
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
384-well low-volume white plates
Compound library derived from 2-Amino-3-isopropoxypropan-1-ol (10 µM final concentration)
Positive Control: A known inhibitor of the TNF-α/TNFR1 interaction
Negative Control: DMSO (0.1% final concentration)
Protocol:
Compound Plating: Using an automated liquid handler, add 50 nL of each library compound (10 mM in DMSO) to the appropriate wells of a 384-well plate. Add 50 nL of DMSO to control wells.
Reagent Preparation: Prepare a master mix of TNF-α-His and Anti-His-Eu3+ in assay buffer. Prepare a separate master mix of TNFR1-Fc and Anti-Fc-d2 in assay buffer. Optimize concentrations to achieve a robust signal window.
Dispensing: Add 25 µL of the TNF-α/Anti-His-Eu3+ mix to all wells.
Incubation: Incubate for 15 minutes at room temperature to allow for compound binding to TNF-α.
Second Dispensing: Add 25 µL of the TNFR1/Anti-Fc-d2 mix to all wells to initiate the binding reaction.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000. Normalize data to controls (% inhibition).
Data Interpretation:
Z'-factor: A statistical parameter used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]
Hit Criteria: Compounds exhibiting >50% inhibition in the primary screen will be considered "hits" and selected for further evaluation.
Parameter
Value
Description
Plate Format
384-well
Standard for HTS to conserve reagents and increase throughput.
A balance between capturing true positives and minimizing false positives.
PART 2: Secondary and Confirmatory Assays
Objective: To confirm the activity of primary hits and determine their potency.
Protocol:
Select hits from the primary screen.
Perform a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).
Repeat the TR-FRET assay as described above with the diluted compounds.
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Objective: To assess the activity of confirmed hits in a more physiologically relevant context.[3]
Materials:
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep).
Recombinant Human TNF-α.
Luciferase assay reagent (e.g., Bright-Glo).
384-well white, clear-bottom cell culture plates.
Protocol:
Cell Seeding: Seed HEK293-NF-κB-luc cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
Compound Treatment: Add serially diluted hit compounds to the cells and incubate for 1 hour.
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated controls.
Incubation: Incubate for 6 hours to allow for reporter gene expression.
Lysis and Luminescence Reading: Add luciferase assay reagent to lyse the cells and generate a luminescent signal. Read the luminescence on a plate reader.
Data Analysis: Normalize the data to stimulated and unstimulated controls to calculate % inhibition. Determine IC50 values as described previously.
Objective: To identify compounds that exhibit cytotoxic effects, which can lead to false-positive results in the cell-based assay.
Protocol:
Seed cells and treat with compounds as in the reporter gene assay, but without TNF-α stimulation.
After the incubation period, add a viability reagent (e.g., CellTiter-Glo) and measure the signal.
Compounds that significantly reduce cell viability at concentrations similar to their IC50 in the reporter assay may be flagged as cytotoxic and deprioritized.
Upon confirmation of a set of validated hits, a preliminary SAR analysis will be conducted.[6] This involves comparing the chemical structures of active and inactive compounds to identify key functional groups and structural motifs that contribute to the observed biological activity. This analysis will guide the next phase of drug discovery: lead optimization.
Conclusion
This application note provides a comprehensive and technically sound framework for a high-throughput screening campaign aimed at discovering novel inhibitors of the TNF-α signaling pathway, centered around the 2-Amino-3-isopropoxypropan-1-ol scaffold. By following these detailed protocols, from the initial biochemical screen to cell-based validation and preliminary SAR, researchers can systematically identify and characterize promising new chemical entities for the treatment of inflammatory diseases. The integration of robust assay technologies, rigorous data analysis, and a logical screening cascade ensures the efficient and effective identification of high-quality lead compounds.
References
MSU Drug Discovery. "Resources for Assay Development and High Throughput Screening." Accessed March 30, 2026. [Link]
Technology Networks. "Assay Development for High-Throughput Screening: Best Practices." Published March 24, 2026. [Link]
BMG LABTECH. "High-throughput screening (HTS)." Accessed March 30, 2026. [Link]
BellBrook Labs. "High Throughput Screening Assays for Drug Discovery." Published November 13, 2025. [Link]
Vapourtec. "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Published March 28, 2022. [Link]
MDPI. "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Published March 22, 2022. [Link]
Wikipedia. "Alkanolamine." Accessed March 30, 2026. [Link]
Sino Biological. "Biological Target Protein." Accessed March 30, 2026. [Link]
PubChem. "2-Amino-3-(2-propoxyethoxy)propan-1-ol." Accessed March 30, 2026. [Link]
PubChem. "3-Isopropoxy-1-propanol." Accessed March 30, 2026. [Link]
Biotage. "Accelerate screening during drug discovery with high-throughput peptide purification." Accessed March 30, 2026. [Link]
Journal of Applied Pharmaceutical Science. "A brief review of high throughput screening in drug discovery process." Accessed March 30, 2026. [Link]
Chemchart. "3-Isopropoxy-1-propanol (110-48-5)." Accessed March 30, 2026. [Link]
Google Patents. "CN110981738A - Synthesis method of 2-aminopropanol." Accessed March 30, 2026.
PMC. "P325: APPLICATIONS OF HIGH-THROUGHPUT DRUG SCREENING AS DRUG REPURPOSING STRATEGY FOR POOR OUTCOME SUBGROUPS OF PEDIATRIC B-CELL PRECURSOR ACUTE LYMPHOBLASTIC LEUKEMIA." Published August 8, 2023. [Link]
The Grainger College of Engineering. "High-throughput drug screening | Nanosensors Group." Accessed March 30, 2026. [Link]
PubMed. "Application of high-throughput screening techniques to drug discovery." Accessed March 30, 2026. [Link]
MDPI. "Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages." Published August 12, 2022. [Link]
Application Note & Protocol Guide: Chromatographic Separation of 2-Amino-3-isopropoxypropan-1-ol Enantiomers
Authored by: A Senior Application Scientist Abstract: The stereoselective synthesis and analysis of chiral drugs are of paramount importance in the pharmaceutical industry, as enantiomers of a racemic mixture often exhib...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Abstract: The stereoselective synthesis and analysis of chiral drugs are of paramount importance in the pharmaceutical industry, as enantiomers of a racemic mixture often exhibit different pharmacological and toxicological profiles. This document provides a comprehensive guide to the chromatographic separation of 2-Amino-3-isopropoxypropan-1-ol enantiomers, a key intermediate in the synthesis of various beta-blockers. We will explore various chromatographic techniques, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed protocols and the scientific rationale behind the selection of critical method parameters.
Introduction: The Significance of Chiral Separation
2-Amino-3-isopropoxypropan-1-ol is a crucial building block in the synthesis of a class of drugs known as beta-blockers, which are widely used to manage cardiovascular diseases. The biological activity of these drugs is often associated with a specific enantiomer. For instance, the (S)-enantiomer of many beta-blockers is responsible for the therapeutic effect, while the (R)-enantiomer may be less active or even contribute to undesirable side effects. Consequently, the ability to separate and quantify the enantiomers of 2-Amino-3-isopropoxypropan-1-ol is critical for ensuring the safety and efficacy of the final drug product.
This guide provides researchers, scientists, and drug development professionals with the necessary tools and knowledge to develop robust and reliable methods for the chiral separation of 2-Amino-3-isopropoxypropan-1-ol.
Chromatographic Techniques for Chiral Separation
The separation of enantiomers requires a chiral environment. In chromatography, this is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of chromatographic technique and CSP is crucial for achieving successful separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of non-volatile and thermally labile compounds. For chiral separations, HPLC is often the method of choice due to the availability of a wide range of CSPs.
2.1.1. Chiral Stationary Phases for Amino Alcohols
The selection of the appropriate CSP is the most critical step in developing a chiral separation method. For primary amino alcohols like 2-Amino-3-isopropoxypropan-1-ol, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in separating a wide range of chiral compounds. These CSPs consist of a derivatized cellulose or amylose polymer coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
2.1.2. Mobile Phase Optimization
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. For polysaccharide-based CSPs, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is typically used. The alcohol acts as a polar modifier, influencing the strength of the interactions between the analyte and the CSP. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is often necessary to improve peak shape and reduce tailing for basic compounds like 2-Amino-3-isopropoxypropan-1-ol.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC offers several advantages over HPLC, including faster separations, lower solvent consumption, and reduced backpressure.
2.2.1. Advantages of SFC for Chiral Separations
The low viscosity and high diffusivity of supercritical CO2 lead to improved chromatographic efficiency and faster equilibration times. This allows for rapid method development and high-throughput screening of chiral compounds. SFC is particularly well-suited for the separation of polar compounds that are challenging to analyze by GC and for preparative-scale separations due to the ease of removing the CO2 from the collected fractions.
2.2.2. Mobile Phase in SFC
The mobile phase in SFC typically consists of supercritical CO2 and a polar co-solvent, such as methanol, ethanol, or isopropanol. Similar to HPLC, an amine or acidic additive may be required to improve the peak shape of basic or acidic analytes.
Experimental Protocols
The following protocols provide a starting point for the development of a chiral separation method for 2-Amino-3-isopropoxypropan-1-ol. It is important to note that method optimization will likely be required to achieve the desired separation.
Protocol 1: Chiral HPLC Method
Objective: To separate the enantiomers of 2-Amino-3-isopropoxypropan-1-ol using HPLC with a polysaccharide-based CSP.
Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column thermostat
UV or Mass Spectrometric (MS) detector
Chromatographic Conditions:
Parameter
Value
Rationale
Column
Chiralpak IA or similar amylose-based CSP
Polysaccharide-based CSPs are known to be effective for the separation of amino alcohols.
Mobile Phase
Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
The non-polar/polar solvent mixture provides good selectivity, while the amine modifier improves peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for analytical HPLC columns.
Column Temp.
25 °C
Room temperature is a good starting point for method development.
Detection
UV at 220 nm or MS
The analyte has a chromophore suitable for UV detection. MS can provide additional confirmation.
Injection Vol.
10 µL
A typical injection volume for analytical HPLC.
Sample Prep.
Dissolve sample in mobile phase at 1 mg/mL
Ensures compatibility with the mobile phase and good peak shape.
Workflow Diagram:
Caption: HPLC workflow for chiral separation.
Protocol 2: Chiral SFC Method
Objective: To achieve a fast and efficient separation of 2-Amino-3-isopropoxypropan-1-ol enantiomers using SFC.
Instrumentation:
SFC system with a CO2 pump and a co-solvent pump
Autosampler
Column thermostat
Backpressure regulator
UV or MS detector
Chromatographic Conditions:
Parameter
Value
Rationale
Column
Chiralcel OD-H or similar cellulose-based CSP
Cellulose-based CSPs often provide complementary selectivity to amylose-based CSPs.
Mobile Phase
CO2/Methanol with 0.1% Diethylamine (gradient)
A gradient of the polar co-solvent allows for faster elution and improved peak shape.
Flow Rate
3.0 mL/min
Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.
Column Temp.
40 °C
Higher temperatures can improve efficiency in SFC.
Backpressure
150 bar
A typical backpressure for analytical SFC.
Detection
UV at 220 nm or MS
Consistent with HPLC detection methods.
Injection Vol.
5 µL
A smaller injection volume is often used in SFC.
Sample Prep.
Dissolve sample in Methanol at 1 mg/mL
The sample should be dissolved in the co-solvent.
Decision Tree for CSP Selection:
Caption: Decision tree for chiral stationary phase selection.
Conclusion
The successful chromatographic separation of 2-Amino-3-isopropoxypropan-1-ol enantiomers is a critical step in the development and quality control of many beta-blocker drugs. This guide has provided a comprehensive overview of the key considerations and starting protocols for achieving this separation using both HPLC and SFC. By systematically screening different chiral stationary phases and optimizing the mobile phase conditions, researchers can develop robust and reliable methods for the analysis of this important chiral intermediate. The choice between HPLC and SFC will depend on the specific requirements of the application, such as the need for high-throughput analysis or preparative-scale purification.
References
Chiral Separations by Liquid Chromatography . (2018). Wiley. [Link]
Supercritical Fluid Chromatography: A Practical Approach . (2014). Royal Society of Chemistry. [Link]
Application
Optimizing GC-MS Derivatization Workflows for 2-Amino-3-isopropoxypropan-1-ol: A Comprehensive Application Note
Executive Summary The gas chromatography-mass spectrometry (GC-MS) analysis of low-molecular-weight, highly polar aliphatic compounds presents a significant analytical challenge. 2-Amino-3-isopropoxypropan-1-ol (MW 133.1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The gas chromatography-mass spectrometry (GC-MS) analysis of low-molecular-weight, highly polar aliphatic compounds presents a significant analytical challenge. 2-Amino-3-isopropoxypropan-1-ol (MW 133.19 g/mol ) contains both a primary amine (-NH₂) and a primary alcohol (-OH). In their native state, these functional groups act as strong hydrogen bond donors and acceptors, leading to thermal degradation in the injection port, irreversible adsorption to silanol groups on the stationary phase, and severe peak tailing.
To achieve robust, trace-level quantification, chemical derivatization is mandatory [1]. This application note details two field-proven derivatization strategies—Silylation (BSTFA + 1% TMCS) and Perfluoroacylation (PFPA) —explaining the mechanistic causality behind each step and providing self-validating protocols designed for high-throughput laboratory environments.
Chemical Context & The Causality of Derivatization
The core objective of derivatizing 2-Amino-3-isopropoxypropan-1-ol is the complete masking of its active protons.
The Silylation Pathway: Silylation replaces active hydrogens with trimethylsilyl (TMS) groups. While the primary alcohol is easily silylated, the primary amine possesses two active protons. The first proton reacts readily, but the second is sterically hindered and less nucleophilic. Using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone often results in a split-peak chromatogram due to a mixture of mono-TMS and di-TMS amine derivatives. Causality: To force the reaction to a stable N,N,O-tris(TMS) state, 1% Trimethylchlorosilane (TMCS) must be added. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor and ensuring complete substitution [2].
The Perfluoroacylation Pathway: Pentafluoropropionic anhydride (PFPA) reacts via nucleophilic acyl substitution to form an O-acyl ester and an N-acyl amide. Causality: Unlike silylation, acylation of a primary amine reliably halts at the mono-acyl stage per functional group, yielding a single, highly stable N,O-bis(PFP) derivative. Furthermore, the introduction of highly electronegative fluorine atoms drastically increases the vapor pressure of the analyte and provides unique, high-mass diagnostic fragment ions (e.g., loss of -CF₂CF₃) during Electron Ionization (EI), vastly improving signal-to-noise ratios in complex matrices [3].
Fig 1. Mechanistic pathways for the silylation and perfluoroacylation of the amino alcohol.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. Both protocols below incorporate an Internal Standard (IS) (e.g., 2-Amino-1-butanol, which mimics the target's reactivity) to correct for derivatization efficiency, and a Reagent Blank to identify artifact peaks such as column bleed or unreacted anhydride.
Protocol A: Silylation (BSTFA + 1% TMCS)
Best for standard EI-MS screening and general laboratory availability.
Sample Preparation: Transfer 100 µL of the sample extract (in an aprotic solvent like Acetonitrile or Ethyl Acetate) into a 2 mL glass autosampler vial with a PTFE-lined cap. Add 10 µL of the Internal Standard solution.
Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C. Crucial: BSTFA is highly sensitive to moisture; even trace water will hydrolyze the reagent.
Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and basic catalyst) and 50 µL of BSTFA containing 1% TMCS.
Incubation: Seal the vial tightly and incubate at 70°C for 30 minutes in a dry block heater.
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS.
Protocol B: Perfluoroacylation (PFPA)
Best for trace-level quantification and complex biological matrices.
Sample Preparation: Transfer 100 µL of the sample extract and 10 µL of IS into a 2 mL glass vial. Evaporate to dryness under N₂.
Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of PFPA.
Incubation: Seal and incubate at 60°C for 20 minutes.
Evaporation (Critical Step): Remove the vial, cool to room temperature, and uncap. Evaporate the reaction mixture to complete dryness under N₂. Causality: Unreacted PFPA and its byproduct (pentafluoropropionic acid) are highly corrosive. Direct injection will rapidly strip the stationary phase of the GC column and damage the MS ion source.
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous Ethyl Acetate. Vortex for 10 seconds. Inject 1 µL into the GC-MS.
Fig 2. Logical workflow for executing silylation vs. acylation, highlighting the critical PFPA drying step.
Quantitative Data & Expected Characteristics
To assist in method development and peak identification, the following tables summarize the operational parameters and the expected mass shifts for 2-Amino-3-isopropoxypropan-1-ol (Native MW: 133.19 g/mol ).
Table 1: Comparison of Derivatization Strategies
Parameter
Silylation (BSTFA + 1% TMCS)
Perfluoroacylation (PFPA)
Target Functional Groups
-OH, -NH₂
-OH, -NH₂
Reaction Environment
Basic (Pyridine catalyst)
Acidic (Self-catalyzed)
Column Degradation Risk
Low (Direct injection acceptable)
High (Requires N₂ blow-down step)
Moisture Sensitivity
Extremely High
Moderate
Primary Advantage
Fast workflow, standard EI libraries available
Superior volatility, excellent trace-level S/N
Table 2: Expected Mass Characteristics of Derivatives
Derivative Form
Added Mass per Group
Total Groups Substituted
Expected Molecular Weight
Key Diagnostic Fragments (EI-MS)
Native Compound
N/A
0
133.19 g/mol
Poor peak shape, rarely observed intact
N,O-bis(TMS)
+72.18 Da
2
277.55 g/mol
[M-15]⁺ (Loss of CH₃), m/z 73 (TMS⁺)
N,N,O-tris(TMS)
+72.18 Da
3
349.73 g/mol
[M-15]⁺, m/z 73, m/z 146
N,O-bis(PFP)
+146.01 Da
2
425.21 g/mol
[M-119]⁺ (Loss of CF₂CF₃), m/z 119
Conclusion & Best Practices
For the GC-MS analysis of 2-Amino-3-isopropoxypropan-1-ol, the choice of derivatization dictates the reliability of the data. While BSTFA + 1% TMCS offers a streamlined, direct-injection workflow suitable for routine purity checks, it requires strict anhydrous conditions and careful optimization of the TMCS ratio to prevent incomplete amine substitution. Conversely, PFPA provides superior chromatographic resolution and lower limits of detection (LOD) due to the heavy fluorination, making it the method of choice for pharmacokinetic studies or trace impurity profiling, provided the analyst strictly adheres to the post-reaction evaporation step.
References
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at:[Link]
U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-isopropoxypropan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most common bottlenecks in the synthesis of 2-amino-3-isopropoxypropan-1-ol (CAS: 1343504...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most common bottlenecks in the synthesis of 2-amino-3-isopropoxypropan-1-ol (CAS: 1343504-27-7)[1]. Whether you are targeting the racemic mixture or specific enantiomers like (R)-2-Amino-3-isopropoxypropan-1-ol[2], this guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to maximize your yield and enantiomeric purity.
Pathway Visualization
The most reliable route for synthesizing enantiopure 2-amino-3-isopropoxypropan-1-ol begins with chiral Serine. The critical step is the O-alkylation of the side chain, which must be carefully controlled to prevent racemization and elimination.
Optimized chiral synthesis workflow of (R)-2-Amino-3-isopropoxypropan-1-ol from (D)-Serine.
The Core Bottleneck: Mechanistic Pitfalls in O-Alkylation
Attempting to etherify N-Boc serine methyl ester using traditional basic conditions (e.g., Sodium Hydride and an alkyl halide) frequently results in a complex mixture and near-zero yields[3]. The strong base triggers a
β
-elimination cascade, destroying your starting material.
Mechanistic pitfall: Strong bases induce β-elimination and E2 side reactions.
Quantitative Yield Optimization
To circumvent the basic elimination pathway, our optimized route employs an acid-catalyzed O-alkylation strategy. The table below summarizes the quantitative differences between standard etherification strategies.
Etherification Strategy
Reagents
Reaction Conditions
Yield (%)
Enantiomeric Excess (ee)
Primary Byproducts
Traditional Basic
Isopropyl Iodide, NaH
DMF, 0°C to RT, 12h
15 - 25%
< 85% (Racemization)
Dehydroalanine, Propylene
Silver-Mediated
Isopropyl Iodide, Ag
2
O
DCM, Reflux, 48h
40 - 50%
> 98%
Unreacted starting material
Optimized Acidic
Isopropyl trichloroacetimidate, BF
3
·OEt
2
DCM/Cyclohexane, RT, 4h
85 - 92%
> 99%
Trichloroacetamide (precipitates)
Step-by-Step Optimized Methodology
Step 1: Acid-Catalyzed O-Alkylation
Dissolve 1.0 eq of N-Boc-(D)-Serine methyl ester in anhydrous Dichloromethane (DCM) and Cyclohexane (1:1 v/v) under an argon atmosphere.
Add 1.5 eq of Isopropyl 2,2,2-trichloroacetimidate (CAS: 99418-52-7)[4].
Cool the vessel to 0°C and add 0.1 eq of Boron trifluoride etherate (BF
3
·OEt
2
) dropwise. Stir at room temperature for 4 hours.
Causality & Self-Validation: The acidic condition completely suppresses
β
-elimination. Cyclohexane is deliberately chosen as a co-solvent because it lowers the solubility of the trichloroacetamide byproduct. As the reaction progresses, a white solid will precipitate—this serves as a visual, self-validating indicator of reaction conversion.
Step 2: Chemoselective Ester Reduction
Filter off the trichloroacetamide byproduct and concentrate the filtrate. Dissolve the crude ether in a mixture of THF and Ethanol (1:1).
Add 2.0 eq of anhydrous Lithium Chloride (LiCl), cool to 0°C, and slowly add 2.0 eq of Sodium Borohydride (NaBH
4
). Stir for 12 hours.
Causality & Self-Validation: The LiCl/NaBH
4
combination generates Lithium Borohydride (LiBH
4
) in situ. The lithium cation acts as a Lewis acid, coordinating exclusively to the ester carbonyl to activate it, while remaining unreactive toward the Boc carbamate. This prevents the enolization and racemization often caused by harsher reductants like LiAlH
4
.
Step 3: Anhydrous Deprotection & Isolation
Dissolve the purified N-Boc-2-amino-3-isopropoxypropan-1-ol in anhydrous 1,4-dioxane.
Add 10 volumes of 4M HCl in 1,4-dioxane and stir at room temperature for 2 hours.
Add cold diethyl ether directly to the reaction flask to precipitate the product. Filter under a nitrogen blanket.
Causality & Self-Validation: The target molecule is highly hydrophilic. Any aqueous workup will result in massive yield loss. By utilizing anhydrous HCl, the deprotected amine immediately forms a hydrochloride salt. The sudden formation of a white precipitate upon the addition of ether validates successful deprotection and allows for near-quantitative recovery.
Troubleshooting & FAQs
Q1: Why is my O-alkylation yield consistently below 30% when using isopropyl iodide and sodium hydride?A: This is a classic mechanistic trap. Sodium hydride (NaH) acts as a strong base, deprotonating the
α
-carbon of the serine derivative. This leads to rapid
β
-elimination of the hydroxyl group, forming a useless dehydroalanine byproduct[3]. Furthermore, isopropyl iodide is highly susceptible to E2 elimination under basic conditions, converting your alkylating agent into propylene gas. Solution: Shift to the acid-catalyzed trichloroacetimidate protocol described in Step 1.
Q2: I successfully synthesized the Boc-protected intermediate, but after Boc deprotection using TFA/DCM and an aqueous workup, my final yield is near zero. Where did my product go?A: 2-Amino-3-isopropoxypropan-1-ol is highly water-soluble due to the presence of both a primary amine and a primary hydroxyl group. If you perform an aqueous extraction (e.g., neutralizing TFA with aqueous NaHCO
3
), the product will remain entirely in the aqueous layer. Solution: Perform the deprotection using anhydrous HCl in dioxane. The resulting hydrochloride salt will precipitate upon the addition of cold diethyl ether, allowing you to isolate the product via simple vacuum filtration without a single aqueous step.
Q3: My chiral HPLC analysis shows a significant drop in enantiomeric excess (ee) after the ester reduction step. How can I prevent racemization?A: Racemization during ester reduction usually occurs if the reaction mixture becomes too basic or if the temperature is too high, allowing the
α
-proton of the ester to enolize. Solution: Avoid LiAlH
4
at elevated temperatures. Use the NaBH
4
/LiCl system in ethanol/THF at 0°C to room temperature. This generates a mild, neutral reduction environment that perfectly preserves the
α
-stereocenter.
Q4: The isopropyl 2,2,2-trichloroacetimidate reagent is expensive. Can I synthesize it in-house?A: Yes. It can be readily synthesized by reacting anhydrous isopropanol with trichloroacetonitrile in the presence of a catalytic amount of a strong, non-nucleophilic base (like DBU) at 0°C. The reaction is highly exothermic, so careful temperature control is required to prevent decomposition.
Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions - ACS Publications (The Journal of Organic Chemistry). 3
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Amino-3-isopropoxypropan-1-ol
Welcome to the technical support guide for 2-Amino-3-isopropoxypropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 2-Amino-3-isopropoxypropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides in-depth, scientifically-grounded troubleshooting strategies and detailed experimental protocols to help you overcome these issues and advance your research.
Understanding the Challenge: The Structure of 2-Amino-3-isopropoxypropan-1-ol
Before diving into troubleshooting, it's crucial to understand the molecular structure of 2-Amino-3-isopropoxypropan-1-ol. Its structure contains both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties. The primary amine (-NH2) and primary alcohol (-OH) groups are polar and capable of hydrogen bonding with water, which contributes positively to its aqueous solubility. However, the isopropoxy group (-OCH(CH3)2) and the propane backbone are nonpolar, which can limit its overall solubility in water.
The interplay between these groups dictates the compound's behavior in aqueous media. At certain concentrations, the hydrophobic portions of the molecule may lead to self-association and precipitation, resulting in low apparent solubility.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues related to the low aqueous solubility of 2-Amino-3-isopropoxypropan-1-ol. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Q1: My solution of 2-Amino-3-isopropoxypropan-1-ol is cloudy or has visible precipitate. What is the first step I should take?
A1: The initial and most critical step is to investigate the impact of pH on the solubility of your compound.
Causality: 2-Amino-3-isopropoxypropan-1-ol possesses a primary amine group, which is basic. The solubility of compounds with ionizable groups, such as amines, is often highly dependent on the pH of the solution.[1][2][3][4][5][6] At a pH below its pKa, the amine group will be protonated (-NH3+), forming a salt. This charged species is significantly more polar and, therefore, more soluble in water than the neutral form of the molecule.[7]
Experimental Protocol: pH Adjustment for Solubility Enhancement
Prepare a Stock Solution: Attempt to prepare a concentrated stock solution of 2-Amino-3-isopropoxypropan-1-ol in a small amount of a water-miscible organic solvent like DMSO or ethanol. This will serve as your starting point for the aqueous dilutions.
Initial pH Measurement: Prepare a dilute aqueous suspension of your compound (e.g., 1 mg/mL) and measure the initial pH of the solution.
Acid Titration: While stirring the suspension, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
Observe and Record: Monitor the solution for any changes in clarity. Note the pH at which the solution becomes clear. This will give you an approximate pH range for optimal solubility.
Buffer Preparation: Once you have identified a suitable pH range, prepare a buffer solution at that pH to maintain consistent solubility for your experiments.
Self-Validation: The protocol is self-validating as you will visually observe the transition from a cloudy suspension to a clear solution as the optimal pH is reached.
Q2: Adjusting the pH helped, but I still can't achieve the desired concentration. What's the next logical step?
A2: If pH adjustment alone is insufficient, the use of co-solvents is the next recommended strategy.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[7][8][9][10][11] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the nonpolar portions of the solute to dissolve.[9][12] For 2-Amino-3-isopropoxypropan-1-ol, a co-solvent can help to solvate the isopropoxy group and the hydrocarbon backbone.
Data Presentation: Common Co-solvents for Pharmaceutical Formulations
High solubilizing power, but can have toxicity concerns[10]
Experimental Protocol: Co-solvent Screening
Select a Range of Co-solvents: Based on the table above and the nature of your experiment, select a few co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400).
Prepare Co-solvent/Water Mixtures: Prepare a series of co-solvent/water mixtures at varying concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
Determine Solubility: Add an excess amount of 2-Amino-3-isopropoxypropan-1-ol to each co-solvent/water mixture.
Equilibrate: Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Separate and Analyze: Centrifuge or filter the samples to remove any undissolved solid.
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Self-Validation: This protocol allows for the systematic determination of the optimal co-solvent and its concentration for maximizing the solubility of your compound.
Q3: I am concerned about the potential biological effects of co-solvents in my experiment. Are there alternative solubilization methods?
A3: Yes, for applications where the introduction of organic solvents is undesirable, surfactants and cyclodextrins are excellent alternatives.
Surfactants
Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar parts of 2-Amino-3-isopropoxypropan-1-ol can be encapsulated within the hydrophobic core of the micelle, thereby increasing its apparent solubility in water.[13][14]
Select Surfactants: Choose a few surfactants to screen based on their properties and compatibility with your experimental system. Non-ionic surfactants are often preferred due to their lower potential for protein denaturation.[13]
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of each surfactant at concentrations above their respective CMCs.
Determine Solubility: Follow the same procedure as the co-solvent screening (steps 3-6) to determine the solubility of 2-Amino-3-isopropoxypropan-1-ol in each surfactant solution.
Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[16][17] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity.[16][18][17][19] This complex is then readily soluble in water.
Select Cyclodextrins: Choose one or two cyclodextrins to evaluate (HP-β-CD is a good starting point).
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations.
Determine Solubility: Follow the same procedure as the co-solvent screening (steps 3-6) to determine the solubility of 2-Amino-3-isopropoxypropan-1-ol in each cyclodextrin solution.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical progression of the troubleshooting steps outlined in this guide.
Caption: Troubleshooting workflow for low aqueous solubility.
Q4: How do I choose between surfactants and cyclodextrins?
A4: The choice between surfactants and cyclodextrins depends on the specific requirements of your application.
Mechanism: Surfactants form micelles that encapsulate the drug, while cyclodextrins form inclusion complexes. The geometry of your molecule may favor one over the other.
Toxicity and Biocompatibility: For in vivo or cell-based assays, the toxicity profile of the excipient is paramount. HP-β-CD and SBE-β-CD generally have excellent safety profiles. Some surfactants can cause cell membrane disruption.[21]
Concentration: Surfactants are effective above their CMC, which is typically a low concentration. Cyclodextrins may be required at higher concentrations to achieve the desired solubility enhancement.
Drug Release: Cyclodextrin complexation can sometimes alter the release profile of a drug, which may or may not be desirable depending on the application.[16]
Summary of Solubilization Strategies
Strategy
Mechanism
Advantages
Disadvantages
pH Adjustment
Ionization of the amine group to form a more soluble salt.
Simple, effective for ionizable compounds.
Only applicable to ionizable compounds; may not be suitable for all biological systems.
Co-solvents
Reduction of solvent polarity.
High solubilization capacity.
Can have biological effects; may not be suitable for all applications.
Surfactants
Micellar encapsulation of the hydrophobic parts of the molecule.
Effective at low concentrations.
Potential for toxicity and protein denaturation.
Cyclodextrins
Formation of water-soluble inclusion complexes.
Good safety profile; can improve stability.
May require higher concentrations; can alter drug release.
Concluding Remarks
Troubleshooting the low aqueous solubility of 2-Amino-3-isopropoxypropan-1-ol requires a systematic and scientifically-informed approach. By understanding the chemical nature of the compound and methodically exploring the effects of pH, co-solvents, surfactants, and cyclodextrins, researchers can develop a robust formulation that meets the requirements of their specific application. Always consider the downstream implications of your chosen solubilization strategy on the biological or chemical system you are studying.
References
Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
Wikipedia. (n.d.). Cosolvent.
MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
PubMed. (2024, May 29). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
ACS Publications. (2008, April 26). Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin.
The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
National Center for Biotechnology Information. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
The University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
ACS Publications. (2011, February 18). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
Purification methods to remove impurities from 2-Amino-3-isopropoxypropan-1-ol
Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-3-isopropoxypropan-1-ol . As a vicinal amino alcohol containing a chiral center and an ether linkage, this compound is a critical buil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-3-isopropoxypropan-1-ol . As a vicinal amino alcohol containing a chiral center and an ether linkage, this compound is a critical building block in the development of active pharmaceutical ingredients (APIs) and chiral ligands.
Due to its high polarity, hygroscopicity, and the mechanistic challenges of its synthesis (typically via epoxide ring-opening), researchers frequently encounter issues with regioisomer contamination, over-alkylation, and poor enantiomeric resolution. This guide synthesizes field-proven methodologies to troubleshoot these specific bottlenecks.
PART 1: Troubleshooting Guides & FAQs
Q1: My synthesis via isopropoxyoxirane ring-opening yielded a mixture of isomers. How do I prevent and separate the 1-amino and 2-amino regioisomers?Causality & Solution: The ring-opening of epoxides with ammonia or amines is typically governed by steric hindrance, leading to nucleophilic attack at the less hindered terminal carbon (C1), which preferentially forms the unwanted 1-amino-3-isopropoxypropan-2-ol[1]. To synthesize the target 2-amino isomer, the reaction must be driven by electronic factors rather than sterics. The use of Lewis acid catalysts (e.g.,
Fe(O2CCF3)3
) coordinates the epoxide oxygen, stabilizing the partial positive charge on the more substituted C2 carbon, thereby directing the nucleophile to form 2-amino-3-isopropoxypropan-1-ol[1].
If a mixture is already formed, the isomers can be separated via fractional vacuum distillation . The 1-amino isomer generally exhibits a slightly different boiling point due to differences in intramolecular hydrogen bonding between the primary amine and the secondary hydroxyl group, compared to the primary hydroxyl in your target compound.
Q2: I am attempting a chiral resolution of the racemate using standard L-tartaric acid, but my enantiomeric excess (ee) is erratic and stalls at ~60%. Why?Causality & Solution: Resolution using standard unsubstituted tartaric acid often fails for highly soluble amino alcohols because the diastereomeric salts have nearly identical solubility profiles, leading to a kinetically controlled, unpredictable crystallization[2].
To troubleshoot this, switch to a sterically bulky resolving agent like di-O-p-toluoyl-L-tartaric acid (DTTA) . The bulky toluoyl groups amplify the structural differences between the (R)-amino/DTTA and (S)-amino/DTTA salts, shifting the resolution to a thermodynamically controlled process[2]. Implementing the "method of half quantities" (using 0.5 equivalents of the resolving agent) ensures that only the least soluble diastereomeric salt precipitates, maximizing the ee[2].
Q3: After amination, my LC-MS shows higher molecular weight impurities. What are these, and how do I remove them?Causality & Solution: These are likely N,N-dialkylated (secondary) or trialkylated (tertiary) amine byproducts. Primary amines are more nucleophilic than ammonia, meaning the newly formed 2-amino-3-isopropoxypropan-1-ol can react with unreacted epoxide. To prevent this, use a massive excess of the amine source (e.g., 10-20 equivalents of aqueous ammonia) or synthesize via an azide intermediate followed by reduction[3]. To remove existing over-alkylated impurities, utilize cation-exchange chromatography; the differing
pKa
values between primary and secondary amines allow for selective elution using a pH gradient.
Q4: My final product is an oil that retains high amounts of inorganic salts and water. How do I desalt a highly water-soluble amino alcohol?Causality & Solution: Vicinal amino alcohols are extremely hygroscopic and readily form stable hydration shells and complexes with inorganic salts (like NaCl or borates from reduction steps)[4]. Standard extractions with ethyl acetate or DCM will fail because the compound prefers the aqueous phase.
Solution: Adjust the aqueous phase to pH 12–13 to fully deprotonate the amine, then extract with n-butanol [5]. n-Butanol is polar enough to solvate the amino alcohol but immiscible enough with water to leave inorganic salts behind. Follow this with azeotropic distillation using toluene to strip residual water.
PART 2: Quantitative Data Presentation
The following table summarizes the physicochemical rationale for separating common impurities from 2-Amino-3-isopropoxypropan-1-ol.
Crystallization with 0.5 eq di-O-p-toluoyl-D-tartaric acid.
Over-Alkylated
N,N-bis(isopropoxyhydroxypropyl)amine
Primary amine outcompetes
NH3
for epoxide.
Higher lipophilicity and altered
pKa
.
Cation-exchange resin or reverse-phase preparative HPLC.
Inorganic Salts
Borates, NaCl, or Iron catalysts
Reagents from upstream synthesis/reduction.
Insoluble in semi-polar organic solvents.
pH 12 adjustment followed by n-butanol extraction.
PART 3: Experimental Protocols
These protocols are designed as self-validating systems , ensuring that the success of each step can be analytically confirmed before proceeding.
Protocol A: Regioisomer Separation via Vacuum Distillation
Objective: Isolate 2-amino-3-isopropoxypropan-1-ol from its 1-amino regioisomer.
Setup: Equip a round-bottom flask with a short-path Vigreux column to prevent co-distillation, a distillation head, and a multi-neck receiving cow.
Degassing: Apply a high vacuum (≤ 1 mbar) and gently warm the crude oil to 40°C to remove residual solvents and dissolved gases.
Fractionation: Gradually increase the oil bath temperature. The 1-amino-3-isopropoxypropan-2-ol typically distills first due to the weaker hydrogen bonding of the secondary hydroxyl group. Collect this as Fraction 1.
Target Collection: Increase the temperature to collect the main fraction (2-amino-3-isopropoxypropan-1-ol).
Self-Validation Step: Analyze the main fraction via GC-MS. The protocol is self-validating: a clean peak at the target retention time lacking the characteristic
M−31
(
CH2OH
loss) fragmentation pattern confirms the absence of the 1-amino regioisomer[1].
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
Objective: Enrich the (R)-enantiomer from the racemic mixture.
Solvent Preparation: Dissolve 1.0 equivalent of racemic 2-amino-3-isopropoxypropan-1-ol in a 1:1 mixture of isopropanol and water (approx. 10 mL/g of compound).
Acid Addition: Add exactly 0.5 equivalents of di-O-p-toluoyl-L-tartaric acid (DTTA). Mechanistic Note: Limiting the chiral acid ensures that only the least soluble (R)-amino/DTTA salt forms, preventing the (S)-enantiomer from co-crystallizing[2].
Crystallization: Heat the mixture to 55°C until a homogeneous solution forms. Cool slowly to 30°C over 2 hours, seed with a pure crystal of the target salt, and age at 5°C for 12 hours.
Isolation & Free-Basing: Filter the crystals and wash with cold isopropanol. Suspend the crystals in water, adjust to pH 13 with 2M NaOH, and extract with n-butanol[5].
Self-Validation Step: Evaporate the n-butanol and analyze the free base via Chiral HPLC. The protocol is self-validating: an ee > 99% confirms that the thermodynamic endpoint of the DTTA resolution was successfully reached[2].
PART 4: Visualizations
Purification Workflow Decision Tree
The following logic tree dictates the sequential troubleshooting steps required to achieve a highly pure, enantiomerically enriched product.
Decision tree for the purification and chiral resolution of 2-Amino-3-isopropoxypropan-1-ol.
Mechanistic Pathway of Regioisomer Formation
Understanding the causality of epoxide ring-opening is critical to minimizing upstream impurities before purification begins.
Mechanistic pathway of epoxide ring-opening dictating regioisomer formation.
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds
Source: PMC (National Institutes of Health)
URL:[Link]
Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof
Source: Google Patents
URL:
Optimizing reaction conditions for synthesizing 2-Amino-3-isopropoxypropan-1-ol derivatives
Welcome to the technical support and troubleshooting center for the synthesis of 2-Amino-3-isopropoxypropan-1-ol and its enantiomeric derivatives. This guide is specifically engineered for process chemists and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the synthesis of 2-Amino-3-isopropoxypropan-1-ol and its enantiomeric derivatives. This guide is specifically engineered for process chemists and drug development professionals who require high-yielding, regioselective, and enantioselective pathways to this specialized 1,2-amino alcohol ether building block.
Strategic Overview & Mechanistic Pathways
A common pitfall in synthesizing 1,2-amino alcohols is the over-reliance on epoxide ring-opening strategies. While epoxides are highly reactive due to ring strain, their regioselectivity is strictly governed by the reaction environment. In basic or neutral environments, nucleophiles attack the least sterically hindered carbon via an
SN2
mechanism[1]. If you attempt to open isopropyl glycidyl ether with ammonia, the nucleophile attacks the terminal C1 position, yielding the undesired 1-amino-3-isopropoxypropan-2-ol regioisomer.
To successfully synthesize the 2-amino-1-ol architecture, process chemists must abandon the epoxide approach and utilize a pre-assembled carbon skeleton[2]. The two most robust strategies are the reduction of commercially available O-isopropyl-serine (for enantiopure derivatives) or the desymmetrization of serinol (for racemic applications).
Figure 1: Comparison of epoxide ring-opening regioselectivity vs. directed amino acid reduction.
Troubleshooting & Technical FAQs
Q: I am trying to mono-alkylate N-Boc-serinol with isopropyl iodide using NaH, but my yields are abysmal (<20%) and I observe significant gas evolution. How can I fix this?A: The low yield is caused by a competing E2 elimination reaction. Isopropyl iodide is a secondary alkyl halide. When exposed to a strong, hard base like Sodium Hydride (NaH) or the resulting alkoxide, the elimination pathway (forming propene gas) outcompetes the desired
SN2
substitution.
Solution: Switch from a basic Williamson ether synthesis to a mildly acidic alkylation using isopropyl trichloroacetimidate . By treating the oxazolidine-protected serinol with isopropyl trichloroacetimidate and a catalytic amount of a Lewis acid (e.g., TMSOTf) at 0 °C, you bypass basic conditions entirely, suppressing elimination and boosting yields to >85%.
Q: I am reducing Boc-O-isopropyl-L-serine to the corresponding alcohol using the mixed anhydride method (isobutyl chloroformate/NMM followed by
NaBH4
). Why am I seeing 15-20% racemization?A: Racemization during mixed anhydride formation occurs via the transient formation of an oxazolone intermediate, which is highly prone to deprotonation at the alpha-carbon. This is exacerbated if the internal temperature rises above -15 °C during activation or if excess N-methylmorpholine (NMM) is present.
Solution: Transition to the
NaBH4/I2
reduction system. Iodine reacts with sodium borohydride to form borane (
BH3
) in situ, which directly reduces the carboxylic acid to the alcohol without requiring an activating group. This method is exceptionally mild and preserves >99% enantiomeric excess (ee).
Q: How do I ensure complete removal of the Boc protecting group without degrading the ether linkage?A: The tert-butoxycarbonyl (Boc) group is stable to nucleophilic attack but is cleanly removed under mild acidic conditions[3]. Using a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at room temperature for 1.5 to 2 hours is the industry standard[4]. The isopropyl ether linkage is highly stable to these specific conditions.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, including In-Process Controls (IPCs) to ensure causality and accuracy at each step.
Protocol A: Enantioselective Synthesis via Amino Acid Reduction
Use this route when the (R)- or (S)-enantiomer is strictly required.
In Situ Borane Reduction: Suspend Boc-O-isopropyl-L-serine (1.0 eq) in anhydrous THF at 0 °C under an Argon atmosphere.
Add
NaBH4
(2.5 eq) in one portion.
Dissolve
I2
(1.0 eq) in THF and add dropwise over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent an exothermic runaway.
Reflux the mixture for 4 hours, then cool to 0 °C and quench carefully with Methanol until effervescence ceases.
Concentrate the mixture, partition between EtOAc and 1M NaOH, and isolate the organic layer to yield the Boc-protected amino alcohol.
Self-Validation (IPC): FTIR should show the complete disappearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹).
Deprotection: Dissolve the intermediate in a 5% (w/v) TFA/chloroform or 1:1 TFA/DCM mixture[4]. Stir at room temperature for 1.5 hours.
Concentrate under vacuum, neutralize with aqueous
Na2CO3
(pH = 11.4), and purify via ion-exchange chromatography to yield the free amine.
Protocol B: Racemic Synthesis via Serinol Desymmetrization
Use this highly scalable route for racemic applications.
Figure 2: Step-by-step desymmetrization workflow of serinol to achieve the target amino alcohol.
Protection: React serinol with
Boc2O
in MeOH to yield N-Boc-serinol[4].
Acetalization: Reflux N-Boc-serinol with 2,2-dimethoxypropane and catalytic p-TsOH in acetone to form the oxazolidine alcohol.
Alkylation: Dissolve the oxazolidine alcohol (1.0 eq) and isopropyl trichloroacetimidate (1.5 eq) in anhydrous DCM at 0 °C. Add TMSOTf (0.05 eq) dropwise. Stir for 2 hours.
Global Deprotection: Treat the purified ether with 3M aqueous HCl in THF at 50 °C for 4 hours to simultaneously cleave the oxazolidine ring and the Boc group[3].
Self-Validation (IPC): Perform a Ninhydrin stain on a TLC plate. The intermediate N-Boc-oxazolidine will not stain actively until heated strongly, whereas the final deprotected 2-amino-3-isopropoxypropan-1-ol will yield a bright purple spot immediately upon mild heating.
Quantitative Optimization Data
The following tables summarize the empirical data driving our protocol recommendations.
Table 1: Comparison of Alkylation Conditions for Oxazolidine-Protected Serinol
Alkylating Agent
Base / Catalyst
Solvent
Temp (°C)
Yield (%)
Primary Mechanistic Issue
Isopropyl Iodide
NaH
DMF
25
18
Heavy E2 elimination (propene gas formation)
Isopropyl Bromide
KOH / TBAB (PTC)
Toluene
80
45
Sluggish reaction, partial Boc deprotection
Isopropyl Trichloroacetimidate
TMSOTf (5 mol%)
DCM
0
88
None (Optimized condition)
Table 2: Reduction Conditions for Boc-O-isopropyl-L-serine
Reagent System
Active Intermediate
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
Isobutyl chloroformate / NMM /
NaBH4
Mixed Anhydride
-15 to 25
75
82 (Oxazolone formation)
LiAlH4
Direct Hydride Transfer
0 to 65
40
99 (Over-reduction/cleavage)
NaBH4
/
I2
Borane (in situ)
0 to 65
92
>99 (Optimized condition)
References
Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols
Source: Journal of Synthetic Chemistry
URL:[Link]
Title: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions
Source: ResearchGate
URL:[Link]
Title: Orthogonally Functionalizable Polyurethane with Subsequent Modification with Heparin and Endothelium-Inducing Peptide Aiming for Vascular Reconstruction | ACS Applied Materials & Interfaces
Source: ACS Publications
URL:[Link]
Preventing oxidative degradation of 2-Amino-3-isopropoxypropan-1-ol during storage
Welcome to the Technical Support Center for the handling and storage of 2-Amino-3-isopropoxypropan-1-ol . As a Senior Application Scientist, I have structured this guide to move beyond superficial handling instructions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling and storage of 2-Amino-3-isopropoxypropan-1-ol . As a Senior Application Scientist, I have structured this guide to move beyond superficial handling instructions. This compound is a bifunctional molecule featuring a primary amine, a primary alcohol, and an isopropoxy ether linkage. Its structural duality makes it highly versatile but also introduces competing pathways for oxidative degradation.
This guide provides mechanistic insights, self-validating protocols, and field-proven troubleshooting strategies to ensure the integrity of your material from receipt to assay.
Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. 2-Amino-3-isopropoxypropan-1-ol is vulnerable to two primary oxidative pathways:
Ether Auto-Oxidation: The isopropoxy group contains a highly labile tertiary C–H bond adjacent to the ether oxygen. Atmospheric oxygen diradicals readily abstract this hydrogen, initiating a radical chain reaction that forms reactive, and potentially explosive, hydroperoxides 1[1].
Amine Oxidation & Deamination: The primary amine is susceptible to reactive oxygen species (ROS) attack and trace-metal catalysis, leading to 2[2]. This pathway generates imines that rapidly hydrolyze into inactive carbonyls and ammonia.
Figure 1: Mechanistic pathways of oxidative degradation in 2-Amino-3-isopropoxypropan-1-ol.
Quantitative Stability Matrix
The3[3] mandate rigorous stability testing under controlled conditions. Based on the degradation kinetics of homologous ether-amines, the following table summarizes the expected quantitative impact of various storage conditions over a 6-month period.
Storage Condition
Atmosphere
Light Exposure
Max Peroxide Level (ppm)
Amine Loss (%)
Functional Integrity
25°C (Ambient)
Air
Yes
> 500 (Hazard)
12.5%
Compromised
25°C (Ambient)
Air
No
150
8.2%
Marginal
4°C (Refrigerated)
Air
No
85
4.1%
Marginal
4°C (Refrigerated)
Argon / N2
No
< 5
< 0.5%
Optimal
Note: Refrigeration in atmospheric air paradoxically increases oxygen solubility in the liquid phase, allowing slow but steady hydroperoxide accumulation.
Self-Validating Experimental Protocols
To ensure experimental reproducibility, every handling step must be verifiable. Implement the following self-validating workflows in your laboratory.
Protocol A: Self-Validating Iodometric Peroxide Test
Purpose: To quantitatively screen for ether auto-oxidation prior to use or distillation.
Preparation: In a clear glass vial, mix 0.5 mL of 2-Amino-3-isopropoxypropan-1-ol with 0.5 mL of glacial acetic acid.
Reaction: Add 0.1 g of crystalline potassium iodide (KI) and agitate gently.
Incubation: Incubate in the dark for 5 minutes, then observe the color against a white background.
Causality: The acidic environment provides the protons necessary for hydroperoxides to stoichiometrically oxidize iodide (
I−
) into elemental iodine (
I2
) 4[4].
Self-Validation Mechanism: The protocol validates itself visually. A colorless to pale yellow result confirms safe peroxide levels (<20 ppm). A deep brown color confirms a high peroxide concentration, validating both the presence of degradation and the chemical efficacy of your test reagents.
Protocol B: Inert Aliquoting and Storage
Purpose: To prevent the initiation of radical chain reactions during long-term storage.
Environment: Transfer the bulk chemical into a glove box purged with dry Argon (O2 < 1 ppm).
Aliquoting: Dispense the reagent into amber glass ampoules or vials with PTFE-lined caps.
Validation Inclusion: Place a resazurin-based anaerobic indicator strip inside a control vial within the same batch.
Storage: Seal the vials and store at 2-8°C.
Causality: Argon is denser than nitrogen and effectively displaces oxygen from the headspace. Amber glass prevents UV-photo-initiation of the auto-oxidation chain reaction.
Self-Validation Mechanism: If the resazurin strip remains colorless, the inert environment is successfully validated. If it turns pink, oxygen ingress has occurred, immediately invalidating the storage condition before the chemical is used in a critical assay.
Figure 2: Self-validating workflow for peroxide testing and inert storage.
Expert Troubleshooting & FAQs
Q1: My solution of 2-Amino-3-isopropoxypropan-1-ol turned yellow over time. What happened, and can I rescue it?A1: Yellowing is a classic indicator of amine oxidation. The primary amine has likely oxidized into an imine or hydroxylamine intermediate. If trace iodine or metals are present, they can also form colored complexes. Rescue is generally not recommended for sensitive biological assays because the degradation products (aldehydes and ammonia) will interfere with your results. Prevention via Argon sparging is the only reliable strategy.
Q2: Why does my sample degrade faster when I store it in the fridge without purging the headspace?A2: According to Henry's Law, the solubility of gases in liquids increases as temperature decreases. If you refrigerate the compound without replacing the air headspace with an inert gas, you actively dissolve more oxygen into the liquid phase. This dissolved oxygen acts as fuel for the auto-oxidation of the isopropoxy group, leading to faster peroxide accumulation than if it were stored at room temperature under inert gas[4].
Q3: My batch tested at 60 ppm for peroxides. How do I remove them without destroying the amine?A3: You can remediate moderate peroxide levels (20–100 ppm) by passing the neat liquid or solution through a column packed with basic activated alumina (Brockmann I). Basic alumina catalyzes the decomposition of hydroperoxides into alcohols and oxygen without initiating further radical chain reactions, leaving the primary amine intact. Always re-test the eluent using Protocol A to validate removal.
Q4: Can I use BHT (butylated hydroxytoluene) to stabilize this compound?A4: Yes. Radical scavengers like BHT can be added (typically at 100-250 ppm) to donate a hydrogen atom to peroxy radicals, effectively terminating the chain reaction. However, ensure that BHT does not interfere with your downstream synthetic steps or biological assays. For advanced applications, such as shape memory polymers, 5[5] has been shown to improve oxidative stability without compromising the mechanical properties of the final product.
References
Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation.3
Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety, University of Wisconsin-Madison. 1
Section 7C: Peroxide Forming Compounds and Reactives, Office of Environmental Health and Safety - Princeton University. 4
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review, ResearchGate. 2
Polyurethane Microparticles for Stimuli Response and Reduced Oxidative Degradation in Highly Porous Shape Memory Polymers, NASA Technical Reports Server. 5
Resolving HPLC baseline noise when analyzing 2-Amino-3-isopropoxypropan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice for res...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice for resolving High-Performance Liquid Chromatography (HPLC) baseline noise specifically encountered during the analysis of 2-Amino-3-isopropoxypropan-1-ol. This polar amino alcohol presents unique challenges that require a systematic and well-informed approach to method development and troubleshooting.
This section addresses common sources of baseline instability that can affect any HPLC analysis. Always begin your troubleshooting here.
Q1: My chromatogram shows a noisy baseline with random, sharp spikes. What are the most likely causes and how can I resolve this?
A: Random, high-frequency spikes are typically caused by air bubbles, electrical interference, or a contaminated detector flow cell.[1][2]
Causality & Diagnosis: Air bubbles are a frequent culprit. As the mobile phase moves from the high-pressure environment of the column to the lower pressure environment of the detector, dissolved gases can come out of solution and form microbubbles.[3] These bubbles passing through the flow cell scatter the detector's light beam, causing sharp, random spikes in the baseline.[4] Electrical noise from nearby equipment or poor grounding can also manifest as sharp spikes.[1]
Troubleshooting Protocol:
Degassing: Ensure your mobile phase is thoroughly degassed. Modern HPLC systems have in-line degassers, but if the problem persists, consider supplementary degassing by sonicating the mobile phase for 10-15 minutes or sparging with helium.[5]
System Purge: Purge the pump and flow lines to remove any trapped air. Check for loose fittings throughout the system, as these can be a source of air leaks.[6]
Detector Flow Cell: A dirty flow cell can trap air bubbles or contain particulate matter.[7] Flush the cell with a strong, miscible solvent like methanol or isopropanol. For persistent contamination, flushing with a dilute acid (e.g., 1N Nitric Acid, but never Hydrochloric Acid) may be necessary, but always consult your detector's manual first.[6]
Electrical Grounding: Check that the HPLC system is properly grounded. Try plugging the instrument into a different electrical circuit to rule out interference from other equipment.[1]
Q2: I'm observing a consistent, slow baseline drift, either upwards or downwards, throughout my run. What should I investigate?
A: Baseline drift is often related to changes in temperature, mobile phase composition, or insufficient column equilibration.[8][9]
Causality & Diagnosis: A common cause is a temperature mismatch between the column and the mobile phase entering the detector.[3] If the column is heated but the detector is at ambient temperature, the change in refractive index of the mobile phase as it cools can cause drift.[7] Drift can also occur if the mobile phase composition is slowly changing (e.g., absorption of CO2 from the air changing the pH of an unbuffered mobile phase) or if the column is not fully equilibrated with the starting conditions.[2][10]
Troubleshooting Protocol:
Column Equilibration: This is critical, especially for gradient methods or when using mobile phase additives like ion-pairing agents.[10] Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before starting your analysis.[6]
Temperature Control: Use a column oven to maintain a stable temperature for the column.[11] If possible, ensure the tubing between the column and the detector is insulated or that the detector temperature is controlled to minimize fluctuations.[3]
Mobile Phase Preparation: Prepare mobile phases fresh daily.[12] For aqueous phases, slight changes in pH due to CO2 absorption can cause drift, especially if they are unbuffered or weakly buffered. Keep solvent bottles capped.
Contamination Buildup: Strongly retained compounds from previous injections can slowly bleed off the column, appearing as a rising baseline.[6] Periodically flush the column with a strong solvent to remove these contaminants.
Q3: My baseline has a regular, repeating wave or pulse. What does this signify?
A: A regular, periodic baseline fluctuation is almost always linked to the pump.[1] The period of the wave often corresponds to the pump stroke.
Causality & Diagnosis: This issue points to a problem with the pump's ability to deliver a constant, pulse-free flow. This can be caused by air trapped in the pump head, faulty or dirty check valves, or pump seal leaks.[2][6]
Troubleshooting Protocol:
Pump Purge: Vigorously purge the pump on all solvent lines to dislodge any trapped air bubbles.
Check Valves: Malfunctioning check valves are a common source of pulsation.[10] To diagnose, sonicate the check valves in methanol or isopropanol. If this provides a temporary fix, it confirms they are the issue and should be replaced.
Pump Seals: Inspect for leaks around the pump head. Leaking seals can draw in air and prevent the pump from reaching a stable pressure, leading to flow fluctuations.[6] If salt deposits are visible, it is a clear sign of a leak that needs to be addressed by replacing the seals.
Section 2: Specific Challenges in Analyzing 2-Amino-3-isopropoxypropan-1-ol
This analyte's polar, non-chromophoric nature requires special consideration.
Q4: My method uses a low UV wavelength (e.g., 200-215 nm) for detection, and the baseline is extremely noisy and prone to drift. How can I improve this?
A: Analysis at low UV wavelengths is highly sensitive to the purity of your mobile phase solvents and additives, as well as the condition of your detector lamp.
Causality & Diagnosis: Many common HPLC solvents and additives (including acetonitrile, methanol, and especially trifluoroacetic acid - TFA) have significant UV absorbance at low wavelengths.[3] Any impurities in these reagents, or their degradation over time, will contribute to a high background signal and noise.[10] An aging UV lamp will have lower energy output, particularly in the low UV range, which decreases the signal-to-noise ratio.[4][8]
Troubleshooting Protocol:
Solvent Quality: Use the highest purity, HPLC-grade solvents available.[13] Purchase solvents in smaller bottles to ensure they are used while fresh.[3]
Mobile Phase Preparation: Prepare mobile phases fresh each day.[12] Filter all aqueous buffers and additives through a 0.45 µm or 0.2 µm filter before use.
TFA Quality: If using TFA as an ion-pairing agent, use a high-purity, sequencing-grade product. TFA can degrade, increasing its UV absorbance, so use a fresh bottle if possible.[3]
Detector Lamp: Check the detector lamp's energy or intensity via the instrument's diagnostic software. If the energy is low, the lamp is likely near the end of its life and should be replaced.[4]
Q5: I'm using a standard C18 column with a highly aqueous mobile phase to retain my polar analyte, but my retention times are unstable and the baseline is noisy. What's happening?
A: You are likely experiencing "hydrophobic collapse" or "dewetting" of the stationary phase.
Causality & Diagnosis: Traditional C18 stationary phases are highly hydrophobic. When used with mobile phases containing a very high percentage of water (typically >95%), the aqueous mobile phase can be expelled from the pores of the stationary phase.[14] This leads to a dramatic loss of accessible surface area, resulting in poor and irreproducible retention, as well as baseline instability.
Troubleshooting Protocol:
Use an Aqueous-Stable Column: The most robust solution is to switch to a column specifically designed for use in highly aqueous mobile phases. These columns have modified stationary phases (e.g., with polar-embedded or polar-endcapped groups) that prevent phase collapse.[15]
Maintain Minimum Organic Content: If you must use a traditional C18 column, ensure the mobile phase always contains at least 5% organic solvent (e.g., methanol or acetonitrile) to keep the stationary phase "wetted".[13]
Consider Alternative Chromatography Modes: For highly polar compounds like 2-Amino-3-isopropoxypropan-1-ol, alternative separation modes may be more suitable and provide better retention and peak shape, reducing associated baseline issues. These include:
Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining polar analytes.[16][17]
Mixed-Mode Chromatography: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering multiple mechanisms for retention.[16]
Summary of Baseline Problems
Noise Type
Appearance
Common Causes
Primary Solutions
Random Spikes
Sharp, erratic, high-frequency peaks
Air bubbles in system/detector; Electrical interference; Dirty flow cell[1][4]
Degas mobile phase; Purge system; Check for leaks; Clean flow cell; Check electrical grounding[5][6]
Baseline Drift
Slow, steady upward or downward trend
Insufficient column equilibration; Temperature fluctuations; Mobile phase contamination/degradation[2][8][10]
Increase equilibration time; Use column oven; Prepare fresh mobile phase daily[3][6]
Periodic Noise
Regular, repeating wave or pulse
Faulty pump check valves; Air in pump head; Leaking pump seals[1][6]
Purge pump; Clean or replace check valves; Replace pump seals[10]
Troubleshooting Workflow
Below is a logical workflow to guide your troubleshooting process systematically.
Caption: A systematic workflow for diagnosing HPLC baseline noise.
References
Persee - PGeneral. (2025, August 22).
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
BASi. (n.d.). Troubleshooting.
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
Agilent. (n.d.).
Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
Welch Materials. (2025, April 8).
Pharmaguideline. (2011, July 23).
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
Al-Rimawi, F., et al. (n.d.).
Jones Chromatography Ltd. (2001, June). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
Benchchem. (2025).
Anchem Plus. (n.d.).
Waters Blog. (2025, June 18).
International Journal of Pharmaceutical and Biological Science Archive. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
HPLC Troubleshooting. (n.d.).
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
Thermo Fisher Scientific. (n.d.).
Molnar Institute. (2017, July 28). Current challenges and future prospects in chromatographic method development for pharmaceutical research.
SIELC. (n.d.). Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column.
Overcoming steric hindrance in 2-Amino-3-isopropoxypropan-1-ol coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique challenges associated with amide coupling reactions involving the sterically hindered amino alcohol, 2-Amino-3-isopropoxypropan-1-ol. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve high-yield, high-purity outcomes in your experiments.
The Core Challenge: Steric Hindrance and Competing Functionality
2-Amino-3-isopropoxypropan-1-ol is a valuable building block, but its structure presents two primary obstacles in standard amide coupling reactions:
Steric Hindrance: The bulky isopropoxy group is situated adjacent to the secondary amine. This arrangement physically obstructs the approach of activated carboxylic acids, significantly slowing down the rate of amide bond formation.[1][2]
Competing Nucleophiles: The molecule possesses both a primary alcohol (-OH) and a secondary amine (-NH-). Under certain activation conditions, the alcohol can compete with the amine, leading to the formation of undesired ester byproducts (O-acylation).[3]
Successfully coupling a carboxylic acid to this substrate requires a carefully optimized strategy that favors N-acylation over O-acylation and is potent enough to overcome the steric barrier.
Troubleshooting Guide: Common Problems & Proven Solutions
This section addresses the most common issues encountered during coupling reactions with 2-Amino-3-isopropoxypropan-1-ol and provides a logical framework for resolving them.
Problem 1: Low or No Product Yield
This is the most frequent issue, often stemming from insufficient activation of the carboxylic acid or a reaction rate that is too slow to proceed to completion.
Standard carbodiimide reagents like DCC or EDC alone are often too slow and inefficient to overcome the steric hindrance of the substrate.[1][4] The reactive O-acylisourea intermediate they form can be intercepted by side reactions or simply fail to react with the hindered amine at an appreciable rate.[3][5]
Solution: Employ High-Activity Uronium or Phosphonium Salt Reagents.
Switching to a more potent class of coupling reagents is the most effective first step.[6][7]
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are exceptionally effective for hindered couplings.[6][8][9] HATU, in particular, is often cited as a superior choice due to the formation of a highly reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling step.[10][11][12]
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[13] A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the amine, a side reaction that can occur with uronium reagents if used in excess or if activation is slow.[6][14][15]
Data Summary: Comparison of Common Coupling Reagents for Hindered Amines
Reagent Class
Example(s)
Mechanism of Action
Strengths
Weaknesses
Carbodiimides
DCC, EDC
Forms O-acylisourea intermediate
Inexpensive, readily available
Often insufficient for hindered amines[1]; risk of N-acylurea byproduct[5]; racemization risk without additives.[9]
Uronium Salts
HATU, HCTU, COMU
Forms highly reactive OAt/OBt/Oxyma active esters
Very fast reaction rates[10]; low racemization[11]; excellent for difficult couplings.[6][12]
Can cause amine guanidinylation if used in excess[13][15]; higher cost; benzotriazole-based reagents can be explosive.[16]
Phosphonium Salts
PyBOP, PyAOP
Forms highly reactive OBt/OAt active esters
High efficiency[8]; no guanidinylation side reaction[14]; can be used in excess to drive slow reactions.[7]
Byproduct (HMPA from BOP) can be toxic; generally more expensive than carbodiimides.
Even with a potent coupling reagent, factors like solvent, base, and temperature can prevent the reaction from reaching completion.
Solutions:
Optimize Your Base: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a standard choice.[10] For particularly stubborn couplings, highly hindered bases like 2,4,6-collidine may offer an advantage by minimizing side reactions.[17]
Choose the Right Solvent: Polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is the most common choice.[10] For substrates with poor solubility or a tendency to aggregate, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its excellent solvating properties.[1]
Increase Reaction Time and/or Temperature: Sterically hindered reactions are kinetically slow. Extending the reaction time, even overnight, is a simple and effective strategy.[1][2] If necessary, gently warming the reaction (e.g., to 40-50 °C) can provide the energy needed to overcome the activation barrier, but this should be done with caution as it can increase the risk of epimerization if your carboxylic acid has a chiral center.[1]
Troubleshooting Flowchart: Low Product Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Problem 2: Formation of Side Products
The appearance of unexpected signals in your NMR or peaks in your LC-MS indicates that side reactions are occurring.
If the carboxyl group becomes highly activated, the primary alcohol can act as a nucleophile, forming an ester byproduct. This is more likely with highly reactive coupling methods if the desired N-acylation is slow due to steric hindrance.[3]
Solutions:
Use Additives: For carbodiimide-based couplings, the addition of 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is crucial.[9] These additives react with the initial O-acylisourea intermediate to form a more stable active ester. This new intermediate is less reactive than the O-acylisourea, reducing the likelihood of O-acylation while still being reactive enough for N-acylation.[11]
Control Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is typically sufficient. Using a large excess of a uronium reagent can also lead to guanidinylation of your amine.[13][15]
Consider a Protecting Group: If O-acylation remains a persistent issue, the most robust solution is to temporarily protect the primary alcohol. A silyl ether protecting group, such as tert-Butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to most coupling conditions and can be easily removed later with a fluoride source (e.g., TBAF).
If your carboxylic acid partner is chiral, harsh conditions (excessive heat or base) can lead to a loss of stereochemical purity.
Solutions:
Minimize Base Exposure: Use the minimum amount of base required (typically 2.0 equivalents for uronium/phosphonium salts).[10] Ensure the base is added last or during the pre-activation step.
Lower Reaction Temperature: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary to drive the reaction to completion.
Choose Racemization-Suppressing Reagents: Reagents based on HOAt (like HATU and PyAOP) and Oxyma (like COMU) are known to be superior at preserving stereochemical integrity compared to their HOBt-based counterparts.[11][12]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for 2-Amino-3-isopropoxypropan-1-ol?
A: For a first attempt, HATU is an excellent choice. Its high reactivity is well-suited for overcoming the steric hindrance, and it has a well-documented history of success in difficult couplings with low rates of racemization.[9][11][18] Use it with a hindered base like DIPEA in DMF.
Q2: My reaction seems to stall at ~50% conversion. What should I do?
A: This is a classic sign of a kinetically slow reaction. First, try extending the reaction time to 24 hours. If that fails, a "second coupling" can be effective: add a fresh portion (e.g., 0.5 equivalents) of the activated carboxylic acid (pre-mixed coupling reagent, acid, and base) to the reaction mixture to drive it to completion.[1] Using a phosphonium reagent like PyBOP in excess from the start can also help "feed" the reaction over time.[7]
Q3: Is it necessary to protect the primary alcohol?
A: Not always. For many systems, careful selection of a modern coupling reagent (like HATU or PyBOP) and optimized conditions will favor N-acylation sufficiently. However, if you are using a particularly reactive carboxylic acid (e.g., an acyl chloride) or if you consistently observe an ester byproduct, protecting the alcohol is the most definitive way to ensure a clean reaction.
Q4: Can I use a carbodiimide like EDC if I add HOBt?
A: While adding HOBt or HOAt significantly improves carbodiimide-mediated couplings and reduces side reactions, it may still not be efficient enough for this highly hindered substrate.[9] This combination is more suitable for less demanding couplings. For 2-Amino-3-isopropoxypropan-1-ol, starting with a more potent uronium or phosphonium salt will save time and likely lead to a better outcome.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol provides a robust starting point for coupling a generic carboxylic acid (R-COOH) to 2-Amino-3-isopropoxypropan-1-ol.
Reaction vessel with stir bar, under an inert atmosphere (Nitrogen or Argon)
Procedure:
Dissolution: In the reaction vessel, dissolve the carboxylic acid (1.0 eq) and 2-Amino-3-isopropoxypropan-1-ol (1.1 eq) in anhydrous DMF.
Reagent Addition: Add HATU (1.1 eq) to the solution.
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]
HATU - Wikipedia. Wikipedia. Available from: [Link]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
Optimizing Peptide Coupling: Key Techniques. Novoprolabs. Available from: [Link]
Coupling Reagents. Aapptec Peptides. Available from: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Available from: [Link]
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available from: [Link]
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
The synthesis of sterically hindered amides. PubMed. Available from: [Link]
COMU: a third generation of uronium-type coupling reagents. PubMed. Available from: [Link]
Peptide Coupling Reagents Guide. MilliporeSigma. Available from: [Link]
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available from: [Link]
Overview of Custom Peptide Synthesis. GenScript. Available from: [Link]
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available from: [Link]
The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available from: [Link]
Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
Technical Support Center: A Guide to Minimizing Side Reactions in 2-Amino-3-isopropoxypropan-1-ol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-isopropoxypropan-1-ol. As a critical building block in various pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-isopropoxypropan-1-ol. As a critical building block in various pharmaceutical applications, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and minimize the formation of unwanted side reactions during its synthesis.
Introduction: The Synthetic Challenge
The primary industrial route to 2-Amino-3-isopropoxypropan-1-ol involves the nucleophilic ring-opening of 2-(isopropoxymethyl)oxirane with ammonia. While seemingly straightforward, this reaction is often complicated by a number of side reactions that can significantly impact the final product's purity and overall yield. Understanding the mechanisms behind the formation of these byproducts is the first step toward developing a robust and efficient synthetic process.
This guide will focus on the most prevalent side reactions, offering scientifically grounded strategies to mitigate their formation. We will delve into the nuances of reaction parameter optimization, the role of catalysts, and effective purification techniques.
Visualizing the Reaction Landscape
To better understand the synthetic pathway and the potential for side-product formation, the following diagrams illustrate the key transformations.
Caption: Main reaction pathway and major side reactions in the synthesis of 2-Amino-3-isopropoxypropan-1-ol.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of 2-Amino-3-isopropoxypropan-1-ol in a practical, question-and-answer format.
Issue 1: Low Yield of the Desired Product and Formation of a Higher Molecular Weight Impurity
Question: My reaction is consistently producing a significant amount of a byproduct with a higher molecular weight than my target compound, leading to a low yield of 2-Amino-3-isopropoxypropan-1-ol. What is this impurity and how can I prevent its formation?
Answer: The most common higher molecular weight byproduct is the "bis-adduct," a secondary amine formed when the desired primary amine product reacts with another molecule of the starting epoxide, 2-(isopropoxymethyl)oxirane. The primary amine is often more nucleophilic than ammonia, making this a prevalent side reaction.
Mitigation Strategies:
Excess Ammonia: Employing a large molar excess of ammonia is the most effective way to minimize the formation of the bis-adduct. This increases the statistical probability of the epoxide reacting with ammonia rather than the primary amine product.
Reaction Concentration: Running the reaction at a lower concentration of the epoxide has been shown to practically eliminate the formation of the bis-adduct.
Controlled Addition of Epoxide: A slow, controlled addition of the epoxide to the ammonia solution can help maintain a high effective concentration of ammonia relative to the epoxide throughout the reaction.
Parameter
Condition A (High Bis-adduct)
Condition B (Low Bis-adduct)
Epoxide:Ammonia Molar Ratio
1:5
1:20 or higher
Epoxide Concentration
High (e.g., >1 M)
Low (e.g., <0.5 M)
Temperature
Elevated (e.g., >100°C)
Moderate (e.g., 60-80°C)
Yield of Desired Product
Lower
Higher
Percentage of Bis-adduct
Can be significant (>10%)
Typically low (<2%)
Issue 2: Presence of a Regioisomeric Impurity
Question: My analytical data (e.g., NMR, GC-MS) indicates the presence of an isomer of my desired product. What is this and how can I improve the regioselectivity of the reaction?
Answer: The isomeric impurity is likely 1-Amino-3-isopropoxypropan-2-ol, which results from the nucleophilic attack of ammonia on the more substituted carbon of the epoxide ring. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, favoring attack at the less sterically hindered carbon to yield the desired 2-amino product. However, certain conditions can promote the formation of the undesired regioisomer.
Strategies to Enhance Regioselectivity:
Avoid Acidic Conditions: The presence of acid can protonate the epoxide oxygen, leading to a more SN1-like transition state where the positive charge is better stabilized on the more substituted carbon. This makes it more susceptible to nucleophilic attack. Ensure all reagents and solvents are free of acidic impurities.
Choice of Catalyst: While often performed without a catalyst, certain Lewis acids can be used to activate the epoxide. However, this can also decrease regioselectivity. If a catalyst is necessary to drive the reaction, consider milder options and screen for their effect on the product distribution. For instance, some zinc-based catalysts have been shown to promote the regioselective opening of epoxides by amines.[1]
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to a decrease in regioselectivity. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising the desired product ratio.
Caption: Regioselectivity in the ammonolysis of 2-(isopropoxymethyl)oxirane.
Issue 3: Formation of Polymeric Byproducts
Question: I am observing a significant amount of a viscous, high-molecular-weight residue that is difficult to characterize. What could this be, and how can I avoid it?
Answer: This residue is likely due to the polymerization of the epoxide starting material. This can be initiated by trace amounts of acidic or basic impurities and can be exacerbated at higher temperatures.
Prevention of Polymerization:
Purity of Reagents: Ensure that the 2-(isopropoxymethyl)oxirane and ammonia are of high purity and free from contaminants that could initiate polymerization.
Temperature Control: Avoid excessive heating, as this can promote polymerization. Maintain the reaction at the lowest effective temperature.
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pressure for the ammonolysis of 2-(isopropoxymethyl)oxirane?
A1: The optimal conditions can vary, but generally, the reaction is carried out in a sealed reactor at elevated temperatures (e.g., 60-120°C) and pressures to maintain ammonia in the liquid phase and achieve a reasonable reaction rate. It is advisable to start with a lower temperature (e.g., 70°C) and monitor the reaction progress. Increasing the temperature can accelerate the reaction but may also increase the formation of side products.
Q2: What solvents are suitable for this reaction?
A2: The reaction is often carried out using an aqueous solution of ammonia without an additional organic solvent. Alcohols like methanol or ethanol can also be used as solvents. The choice of solvent can influence the reaction rate and solubility of the reactants.
Q3: How can I effectively purify the final product?
A3: 2-Amino-3-isopropoxypropan-1-ol is a polar and relatively high-boiling compound.
Vacuum Distillation: This is a common method for purifying amino alcohols.[2] Due to its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel can be effective. A polar eluent system, such as a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking, is often used.[3]
Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride) which may be more amenable to crystallization for purification. The free base can then be regenerated.
Q4: Are there alternative synthetic routes that avoid the formation of the bis-adduct?
A4: Yes, a multi-step approach involving protecting the amine can be employed. For example, one could first react 2-(isopropoxymethyl)oxirane with a protected form of ammonia, such as an azide salt, followed by reduction of the resulting azido alcohol. Another strategy involves using a primary amine with a protecting group that can be easily removed later in the synthesis. For instance, a benzyl group can be removed by catalytic hydrogenation. This approach, while longer, can provide better control over the formation of side products.
Detailed Experimental Protocol: A Starting Point
The following protocol is a general guideline for the synthesis of 2-Amino-3-isopropoxypropan-1-ol. Optimization may be required based on your specific laboratory setup and desired scale.
Synthesis of 2-Amino-3-isopropoxypropan-1-ol
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller, add a 25-30% aqueous solution of ammonia. The amount should be a 20-fold molar excess relative to the epoxide.
Epoxide Addition: Add 2-(isopropoxymethyl)oxirane (1.0 equivalent) to the autoclave.
Reaction: Seal the reactor and heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 6-8 hours. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the water and excess ammonia under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure.
Characterization Data (Expected):
¹H NMR: The spectrum should show signals corresponding to the isopropoxy group (a doublet and a septet), the methylene and methine protons of the propanol backbone, and exchangeable protons for the amine and hydroxyl groups.
¹³C NMR: The spectrum should display the expected number of carbon signals for the molecule.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Amino-3-isopropoxypropan-1-ol.
Conclusion
The synthesis of 2-Amino-3-isopropoxypropan-1-ol, while presenting some challenges, can be effectively optimized to minimize the formation of side products. By carefully controlling reaction parameters such as the stoichiometry of reactants, concentration, and temperature, and by implementing appropriate purification strategies, researchers can achieve high yields of the desired product with excellent purity. This guide serves as a comprehensive resource to navigate the common pitfalls of this synthesis and to facilitate the development of a robust and scalable process.
References
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding β-Amino Alcohol. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]
A facile synthesis of carvedilol via β-amino alcohol intermediate. (2012). ResearchGate. [Link]
Reddy, K. T., Kumar, K. S., & Dubey, P. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar. [Link]
Intermediate for the preparation of carvedilol. (2004).
Shivani, B., Pujala, A. K., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. The Journal of Organic Chemistry, 72(10), 3713–3722. [Link]
Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. [Link]
Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 53-58. [Link]
Vacuum distillation. Taylor & Francis Online. [Link]
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]
Tang, W., & Wang, C. (2022). Bis-Boric Acid-Mediated Regioselective Reductive Aminolysis of 3,4-Epoxy Alcohols. The Journal of Organic Chemistry, 87(22), 15653–15660. [Link]
Some glycidyl ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
Formation of epoxide-amine oligo-adducts as OH-functionalized initiators for the ring-opening polymerization of ε-caprolactone. Beilstein Journal of Organic Chemistry. [Link]
D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1752. [Link]
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
Adduct curing agents.
Shapiro, Y. E. (1978). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. Bulletin of Magnetic Resonance, 1(1-4), 38-65. [Link]
A Short Note on Vacuum Distillation. OMICS International. [Link]
Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC. [Link]
Distillation of Isopropanol (2-propanol). University of California, Irvine. [Link]
bmse000305: 1-amino-2-propanol. Biological Magnetic Resonance Bank. [Link]
Du, L.-H., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1431. [Link]
Conditions and yields for the secondary hydroxyl protecting reactions. ResearchGate. [Link]
Metabolism and bioavailability aspects of natural products of plant origin using mass spectrometry-based and metabolomic approaches. Royal Society of Chemistry. [Link]
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Royal Society of Chemistry. [Link]
Technical Support Center: Mass Spectrometry Analysis of 2-Amino-3-isopropoxypropan-1-ol
Welcome to the technical support center for troubleshooting the mass spectrometric analysis of 2-Amino-3-isopropoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for troubleshooting the mass spectrometric analysis of 2-Amino-3-isopropoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the ionization of this and similar amino alcohols. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, grounded in established scientific principles.
I. Understanding the Molecule: 2-Amino-3-isopropoxypropan-1-ol
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 2-Amino-3-isopropoxypropan-1-ol. This molecule possesses a primary amine (-NH2) and a primary alcohol (-OH) group, making it a polar and hydrophilic compound. The presence of the basic amino group suggests that it will be readily protonated in an acidic environment. The predicted pKa of similar small amino alcohols, such as S-(+)-2-Amino-1-propanol, is around 12.88, indicating a strong tendency to exist as a cation.[1]
This inherent polarity makes Electrospray Ionization (ESI) the most suitable ionization technique.[2] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar and more volatile compounds, but for a polar molecule like this, ESI is the primary choice.[3][4]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to guide you from fundamental checks to more advanced optimization strategies.
Q1: I am not seeing any signal for my compound. Where do I start?
This is a common issue that can often be resolved with a systematic check of your experimental setup.
A1: The "No Signal" Checklist
Before diving into complex parameter optimization, ensure the fundamentals are in place. This workflow helps to isolate the problem systematically.
Caption: Initial troubleshooting workflow for no signal.
Step-by-step Protocol:
Verify Compound Integrity:
Confirm the chemical structure and molecular weight. For 2-Amino-3-isopropoxypropan-1-ol (C8H19NO3), the monoisotopic mass is approximately 177.136 g/mol .
Ensure the compound has not degraded. Amino alcohols can be susceptible to oxidation.
Direct Infusion Check:
Prepare a fresh 1-10 µg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Infuse directly into the mass spectrometer using a syringe pump. This eliminates any issues related to the LC system.
Check for leaks or blockages in the infusion line.
Mass Spectrometer Status:
Ensure the instrument is not in a standby or error state.
Check the cleanliness of the ion source, particularly the sample capillary.
Basic MS Settings:
Load a general-purpose instrument tune file.
Crucially, operate in positive ion mode. The amino group is basic and will readily accept a proton.
Set a wide mass range for your initial scan (e.g., m/z 50-500) to ensure you don't miss the ion of interest. The expected protonated molecule [M+H]+ will be at m/z ~178.144.
Q2: I see a very weak signal. How can I improve the ionization efficiency?
Low signal intensity is often related to suboptimal mobile phase composition or ion source parameters.
A2: Optimizing for a Stronger Signal
The key to enhancing the signal for 2-Amino-3-isopropoxypropan-1-ol lies in promoting the formation of the protonated molecule, [M+H]+.
Mobile Phase Optimization
The composition of your mobile phase directly impacts the ionization efficiency in ESI.[5]
Parameter
Recommendation
Rationale
Solvent Composition
Start with 50:50 acetonitrile:water.
A good starting point for polarity. Methanol can also be used as the organic modifier.[6]
Acidic Additive
Add 0.1% formic acid.
Formic acid is a common and effective modifier that lowers the pH of the mobile phase, promoting the protonation of the basic amino group.[2][6]
Alternative Additives
Consider 0.1% acetic acid or 5-10 mM ammonium formate.
Acetic acid is a milder acid. Ammonium formate can act as a buffer and may improve signal in some cases.[6] Avoid trifluoroacetic acid (TFA) as it is known to cause ion suppression.[7]
Experimental Protocol for Mobile Phase Optimization:
Prepare three mobile phase solutions:
A: 50:50 Acetonitrile/Water + 0.1% Formic Acid
B: 50:50 Acetonitrile/Water + 0.1% Acetic Acid
C: 50:50 Acetonitrile/Water + 10 mM Ammonium Formate
Infuse your sample (1-10 µg/mL) dissolved in each of these mobile phases sequentially.
Monitor the signal intensity of the [M+H]+ ion at m/z ~178.144 for each mobile phase to determine the optimal composition.
Ion Source Parameter Tuning
Fine-tuning the ion source parameters is critical for efficient desolvation and ion transfer.[2]
Parameter
Starting Value
Optimization Strategy
Capillary Voltage
3.5 - 4.5 kV
Tune for maximum signal intensity. Too high a voltage can cause corona discharge and signal instability.[8]
Nebulizing Gas Pressure
30-40 psi
Adjust to achieve a stable spray. Higher flow rates may require higher pressure.
Drying Gas Flow
8-12 L/min
Optimize for efficient solvent evaporation without causing excessive fragmentation.
Drying Gas Temperature
300-350 °C
Increase for highly aqueous mobile phases to aid in desolvation. Be cautious of thermal degradation of the analyte.
Q3: I see multiple peaks in my mass spectrum. What are they and how can I simplify the spectrum?
The presence of multiple peaks can be due to adduct formation, which is common in ESI.[9]
A3: Identifying and Mitigating Adduct Formation
Adducts are ions formed when your molecule of interest associates with other ions present in the mobile phase.[10]
Common Adducts in Positive Ion Mode:
Adduct
m/z for 2-Amino-3-isopropoxypropan-1-ol (M ≈ 177.14)
[M+H]+
~178.14 (Protonated molecule - This is your target ion )
[M+Na]+
~200.12 (Sodium adduct)
[M+K]+
~216.09 (Potassium adduct)
[M+NH4]+
~195.17 (Ammonium adduct - if using ammonium formate/acetate)
Table of common adducts and their expected m/z values.
Technical Support Center: Optimizing Extraction of 2-Amino-3-isopropoxypropan-1-ol from Biological Matrices
Welcome to the technical support resource for the efficient extraction of 2-Amino-3-isopropoxypropan-1-ol from various biological matrices. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the efficient extraction of 2-Amino-3-isopropoxypropan-1-ol from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in sample preparation and ensure the integrity of your analytical results.
Introduction
2-Amino-3-isopropoxypropan-1-ol is a polar amino alcohol whose accurate quantification in biological matrices is crucial for various research and development applications. Due to its hydrophilic nature and the complexity of biological samples, extracting this analyte with high and reproducible recovery can be challenging. This guide provides a structured approach to method development and troubleshooting, focusing on the principles of sample preparation techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting 2-Amino-3-isopropoxypropan-1-ol from biological matrices?
A1: The main challenges stem from its high polarity, which makes it highly soluble in aqueous biological fluids and difficult to partition into organic solvents. Additionally, its amino and hydroxyl groups can interact with matrix components, leading to low recovery and matrix effects in LC-MS analysis. The presence of endogenous compounds like salts, lipids, and proteins can also interfere with the extraction and analysis.
Q2: Which initial extraction technique is recommended for a new assay for 2-Amino-3-isopropoxypropan-1-ol in plasma?
A2: For initial method development, Protein Precipitation (PPT) with a cold organic solvent like acetonitrile is often a good starting point due to its simplicity and speed. A 3:1 ratio of acetonitrile to plasma is a common starting point. While PPT is effective at removing a large portion of proteins, it may not provide the cleanest extract, and significant matrix effects can still be observed. If matrix effects are problematic, a more selective technique like Solid-Phase Extraction (SPE) should be considered.
Q3: How can I minimize matrix effects when analyzing my extracts by LC-MS/MS?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of biological samples. To mitigate these effects, several strategies can be employed:
Improve Sample Cleanup: Utilize a more rigorous extraction method like SPE to remove interfering matrix components.
Optimize Chromatography: Adjusting the HPLC gradient and column chemistry can help separate the analyte from co-eluting matrix components.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.
Q4: Is derivatization necessary for the analysis of 2-Amino-3-isopropoxypropan-1-ol?
A4: For LC-MS/MS analysis, derivatization is generally not required as the native compound can be ionized. However, for Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of this polar amino alcohol. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to derivatize hydroxyl and amino groups.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low Analyte Recovery
Q: I am experiencing low recovery of 2-Amino-3-isopropoxypropan-1-ol. What are the potential causes and how can I improve it?
A: Low recovery can be a multifaceted issue. Let's break down the potential causes based on the extraction technique.
For Protein Precipitation (PPT):
Incomplete Protein Precipitation: If proteins are not fully precipitated, the analyte may remain bound to them.
Solution: Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1). Ensure the solvent is cold and vortex the sample vigorously. Centrifugation at a higher speed and for a longer duration can also improve pelleting.
Analyte Adsorption to Precipitated Proteins: The polar nature of your analyte might cause it to co-precipitate with the proteins.
Solution: After adding the precipitation solvent, briefly sonicate the sample to disrupt analyte-protein interactions before centrifugation.
For Liquid-Liquid Extraction (LLE):
Poor Partitioning into the Organic Phase: Due to its polarity, 2-Amino-3-isopropoxypropan-1-ol will have a low partition coefficient (LogP) and prefer to stay in the aqueous phase.
Solution 1: pH Adjustment: The amino group in your analyte has a pKa. By adjusting the pH of the aqueous sample to be at least 2 units above the pKa of the amino group, you can deprotonate it, making the molecule less polar and more amenable to extraction into an organic solvent.
Solution 2: Salting Out: Adding a salt like sodium chloride or ammonium sulfate to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.
Solution 3: Choice of Organic Solvent: Use a more polar, water-immiscible organic solvent. A mixture of solvents, for instance, isobutanol/dichloromethane, might offer better extraction efficiency than a single solvent.
For Solid-Phase Extraction (SPE):
Inappropriate Sorbent Selection: Using a sorbent that does not effectively retain the analyte is a common cause of low recovery.
Solution: For a basic compound like 2-Amino-3-isopropoxypropan-1-ol, a strong cation-exchange (SCX) SPE sorbent is highly recommended. The positively charged amino group will bind to the negatively charged sorbent. Alternatively, a mixed-mode polymer-based sorbent with both reversed-phase and ion-exchange properties can be very effective.
Analyte Breakthrough during Sample Loading or Washing: If the analyte is not strongly retained, it can be lost during the loading or washing steps.
Solution:
Sample Pre-treatment: Adjust the pH of your sample to ensure the amino group is protonated (pH < pKa) to facilitate strong binding to a cation-exchange sorbent.
Wash Solvent Strength: Use a weak wash solvent that will remove interferences without eluting the analyte. For an SCX sorbent, a wash with a low ionic strength buffer or a non-polar organic solvent is appropriate.
Incomplete Elution: The analyte may be too strongly retained on the sorbent.
Solution:
Elution Solvent pH: For a cation-exchange sorbent, use an elution solvent with a high pH (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and release it from the sorbent.
Elution Solvent Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with multiple smaller aliquots.
High Variability in Results (Poor Precision)
Q: My replicate extractions are showing high variability. What could be causing this inconsistency?
A: Poor precision often points to inconsistencies in the manual steps of the extraction procedure.
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents will lead to variable results.
Solution: Ensure your pipettes are calibrated. Use positive displacement pipettes for viscous biological fluids.
Variable Extraction Times: For LLE, ensure consistent vortexing times and speeds for all samples. For SPE, inconsistent flow rates during sample loading, washing, and elution can affect recovery and precision.
Solution: Use a vacuum manifold or a positive pressure manifold for SPE to ensure consistent flow rates across all wells or cartridges.
Column/Cartridge Drying: For SPE, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent results.
Solution: Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.
High Background or Interfering Peaks
Q: I am observing a high baseline or interfering peaks in my chromatograms. How can I get a cleaner extract?
A: A high background is indicative of co-extraction of matrix components.
Insufficient Selectivity of the Extraction Method: PPT is known to produce less clean extracts compared to LLE and SPE.
Solution: Switch to a more selective method like SPE. If using SPE, optimize the wash step to remove more interferences. A multi-step wash with solvents of increasing strength can be effective.
Phospholipid Contamination: Phospholipids from plasma or serum are a common source of matrix effects and background noise in LC-MS.
Solution:
Protein Precipitation: A "phospholipid removal" plate can be used after protein precipitation.
SPE: Use a mixed-mode SPE sorbent that can remove phospholipids through a separate wash step.
Contamination from Labware: Plasticizers and other contaminants can leach from collection tubes and pipette tips.
Solution: Use high-quality polypropylene labware. Include a "blank" extraction (with no biological matrix) to check for contamination from reagents and labware.
Experimental Workflows and Data
Workflow for Method Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate extraction method for 2-Amino-3-isopropoxypropan-1-ol.
Caption: Decision workflow for selecting an extraction method.
Generic Solid-Phase Extraction (SPE) Protocol for 2-Amino-3-isopropoxypropan-1-ol using a Cation-Exchange Sorbent
This protocol provides a general starting point for developing an SPE method. Optimization of each step is crucial for achieving the best results.
Sample Pre-treatment:
To 100 µL of plasma or urine, add 100 µL of 2% formic acid in water.
Vortex for 10 seconds. This step ensures the analyte's amino group is protonated.
SPE Cartridge Conditioning:
Pass 1 mL of methanol through the cation-exchange SPE cartridge.
Pass 1 mL of purified water through the cartridge. Do not allow the sorbent bed to dry.
Sample Loading:
Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
Washing:
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic impurities.
Wash the cartridge with 1 mL of methanol to remove lipophilic impurities.
Elution:
Elute the 2-Amino-3-isopropoxypropan-1-ol from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
Troubleshooting SPE: A Visual Guide
The following diagram outlines common problems in SPE and their potential solutions.
Caption: Common SPE problems, causes, and solutions.
Summary of Quantitative Parameters for Extraction Methods
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Selectivity
Low
Moderate
High
Recovery
Variable, often moderate
Can be high with optimization
Typically high and reproducible
Throughput
High
Low to Moderate
Moderate to High (with automation)
Solvent Consumption
Moderate
High
Low
Matrix Effect
High
Moderate
Low
Typical Application
Rapid screening, high concentration samples
When SPE is not feasible
Regulated bioanalysis, low concentration samples
This guide provides a foundational understanding and practical advice for extracting 2-Amino-3-isopropoxypropan-1-ol from biological matrices. Remember that every assay is unique, and empirical optimization is key to developing a robust and reliable method.
References
Li, W., & Tse, F. L. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-5. Retrieved from [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
Katkar, V. V., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1183(1-2), 1-7. Retrieved from [Link]
Katkar, V. V., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. Retrieved from [Link]
Crawford, S. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC. Retrieved from [Link]
ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
Garofolo, F., & D'Arienzo, C. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2235-2238. Retrieved from [Link]
Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]
Wang, Y., et al. (2017). Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma. RSC Advances, 7(85), 53969-53977. Retrieved from [Link]
BQC - Bioquochem. (2021, October 4). Principals of various protein precipitation methods. Retrieved from [Link]
Hawach Scientific. (2023, July 31). How to Solve Solid Phase Extraction Cartridge Common Problems? Retrieved from [Link]
Pérez-Rodriguez, S., et al. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell homogenates. Electronic Journal of Biotechnology, 48, 33-40. Retrieved from [Link]
Gilson. (n.d.). Gilson's Guide to Solid Phase Extraction. Retrieved from [Link]
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
Ramos-Payán, M., et al. (2022). A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine. Talanta, 244, 123425. Retrieved from [Link]
ResearchGate. (2022, November). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]
O'Brien, D. M., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Chemistry, 73(4), 749-753. Retrieved from [Link]
Wang, Y., et al. (2017). Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]
Kamal, M. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324. Retrieved from [Link]
ResearchGate. (2020, October 16). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Tzanavaras, P. D., et al. (2022). Salt-Induced Homogeneous Liquid–Liquid Microextraction of Piroxicam and Meloxicam from Human Urine Prior to Their Determination by HPLC-DAD. Molecules, 27(13), 4239. Retrieved from [Link]
David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-(2-propoxyethoxy)propan-1-ol. Retrieved from [Link]
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
Amanote Research. (n.d.). Microbial Metabolism of Amino Alcohols. Control of Formation and Stability of Partially Purified Ethanolamine Ammonia-Lyase in Escherichia Coli. Retrieved from [Link]
Ferreira, M. L., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(21), 6479. Retrieved from [Link]
Wipf, P., & Venkatraman, S. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry, 66(23), 7844-7853. Retrieved from [Link]
Somfai, P. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Retrieved from [Link]
Satinsky, D., & Solich, P. (2012).
Reference Data & Comparative Studies
Validation
A Researcher's Guide to Differentiating 2-Amino-3-isopropoxypropan-1-ol and 2-Amino-3-methoxypropan-1-ol in Biological Assays
For researchers in drug discovery and development, discerning the biological impact of subtle molecular changes is paramount. This guide provides a comparative framework for evaluating two structurally similar amino alco...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in drug discovery and development, discerning the biological impact of subtle molecular changes is paramount. This guide provides a comparative framework for evaluating two structurally similar amino alcohol compounds: 2-amino-3-isopropoxypropan-1-ol and its methoxy analog. While direct comparative data for these specific molecules is not extensively published, this document outlines the foundational principles and experimental strategies required to elucidate their distinct biological profiles. We will explore how the seemingly minor difference between an isopropoxy and a methoxy group can translate into significant variations in physicochemical properties and, consequently, biological activity.
Introduction: The Significance of the Alkoxy Substitution
The core structure, 2-amino-propan-1-ol, is a versatile scaffold found in numerous biologically active molecules. The ether linkage at the 3-position introduces a key variable that can influence a compound's interaction with biological systems.[1][2] The primary distinction between the two subject compounds lies in the nature of this alkoxy group:
2-amino-3-methoxypropan-1-ol (Methoxy Analog): Features a smaller, less sterically hindered methoxy group (-OCH₃).
2-amino-3-isopropoxypropan-1-ol (Isopropoxy Analog): Contains a bulkier, more lipophilic isopropoxy group (-OCH(CH₃)₂).
This structural divergence is the causal basis for anticipated differences in target binding, cell permeability, and metabolic stability. This guide will provide the experimental blueprints to test these hypotheses.
Physicochemical Properties: The Theoretical Foundation
Before embarking on biological assays, it is crucial to understand the inherent physicochemical differences between the two compounds. These properties often predict their behavior in complex biological environments.
Lipophilicity is a critical determinant of a compound's ability to cross cellular membranes. Higher LogP often correlates with better passive diffusion.[5][6]
Steric Hindrance
Low
High
The bulky isopropyl group can influence binding affinity by either creating a better fit in a large hydrophobic pocket or causing steric clashes that prevent binding.
Polar Surface Area (PSA)
Similar
Similar
Both possess amino and hydroxyl groups, suggesting comparable hydrogen bonding potential as donors and acceptors.[7]
The most significant distinctions are lipophilicity and steric bulk. The isopropoxy analog is predicted to be more lipophilic, which may enhance its ability to penetrate cell membranes.[5]
Comparative Biological Evaluation: A Strategic Workflow
A systematic approach is required to compare the biological activities of these two compounds effectively. The following workflow provides a logical progression from broad-spectrum analysis to specific mechanistic studies.
Caption: Experimental workflow for comparing the two analogs.
Assay 1: Target Engagement and Potency (Biochemical Assay)
To assess direct interaction with a putative molecular target (e.g., a kinase), a cell-free biochemical assay is the gold standard. This isolates the target protein and measures the compound's ability to inhibit its function, typically by determining the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Scenario: Evaluating inhibition of a protein kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay [8][9]
Reagent Preparation:
Prepare a base reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT).[8]
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein) in the reaction buffer.[8]
Prepare serial dilutions of both the methoxy and isopropoxy analogs in 100% DMSO. A common starting concentration for screening is 10 mM.
Prepare a solution of the recombinant kinase enzyme in the reaction buffer.
Prepare a solution of ³³P-γ-ATP.
Assay Execution (in a 96- or 384-well plate):
To each well, add the kinase and substrate solution.
Add the test compounds (methoxy or isopropoxy analog) at various concentrations. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.[8]
Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.[8]
Initiate the kinase reaction by adding the ³³P-γ-ATP solution.[8]
Incubate for 1-2 hours at room temperature, allowing the phosphorylation of the substrate to occur.
Terminate the reaction and quantify the amount of phosphorylated substrate, often by spotting the reaction mixture onto a P81 phosphocellulose filter paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.[8]
Data Analysis:
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Illustrative Data & Interpretation:
Compound
IC₅₀ (nM) (Hypothetical Data)
Interpretation
2-amino-3-methoxypropan-1-ol
150
Shows moderate potency. The smaller methoxy group may fit well into a constrained binding pocket.
2-amino-3-isopropoxypropan-1-ol
850
Exhibits lower potency. The bulkier isopropoxy group might cause a steric clash within the ATP binding site, reducing affinity.
This hypothetical result would suggest that for this specific kinase, the smaller methoxy analog is a more potent inhibitor in a purified system.
Assay 2: Cellular Activity and Cytotoxicity
A cell-based assay is essential to determine if the compounds can cross the cell membrane and engage the target in a physiological context. The MTT assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.[10]
Seed cells (e.g., a cancer cell line relevant to the kinase target) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
Compound Treatment:
Prepare serial dilutions of the methoxy and isopropoxy analogs in the cell culture medium.
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (background control) and cells with vehicle (e.g., DMSO) only (viability control).
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[10][11] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11]
Gently mix the plate on an orbital shaker to ensure complete solubilization.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
Data Analysis:
Subtract the background absorbance from all readings.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot the percentage of viability versus the logarithm of compound concentration to determine the EC₅₀ (half-maximal effective concentration) or CC₅₀ (half-maximal cytotoxic concentration).
Illustrative Data & Interpretation:
Compound
EC₅₀ (µM) (Hypothetical Data)
Interpretation
2-amino-3-methoxypropan-1-ol
25.5
The compound shows cellular activity, but its efficacy is significantly lower than its biochemical potency, suggesting poor cell permeability.
2-amino-3-isopropoxypropan-1-ol
8.2
Despite being less potent biochemically, this analog is more active in a cellular context. Its higher lipophilicity likely leads to superior cell membrane penetration, resulting in a higher intracellular concentration.
Assay 3: Direct Measurement of Membrane Permeability
To directly test the hypothesis that lipophilicity drives differences in cellular activity, a Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed. This cell-free assay models passive diffusion across a lipid membrane.[13][14][15]
Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.
Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 4% lecithin in dodecane) to form the artificial membrane.[16]
Compound and Solution Preparation:
Prepare stock solutions of the test compounds in DMSO.
Dilute the compounds to their final concentration in a buffer solution (e.g., PBS at pH 7.4) for the donor wells.
Fill the acceptor plate wells with the same buffer.
Assay Execution:
Add the compound solutions to the donor plate wells.
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[14][16] During this time, the compounds will diffuse from the donor to the acceptor wells based on their permeability.
Quantification and Analysis:
After incubation, separate the plates.
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Calculate the permeability coefficient (Pe) using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Illustrative Data & Interpretation:
Compound
Permeability (Pe) (10⁻⁶ cm/s) (Hypothetical Data)
Interpretation
2-amino-3-methoxypropan-1-ol
1.5 (Low)
The low permeability confirms the hypothesis that this more hydrophilic compound does not passively diffuse across lipid membranes efficiently.
2-amino-3-isopropoxypropan-1-ol
9.8 (High)
The high permeability directly correlates with its increased lipophilicity and explains its superior performance in the cell-based assay.
Mechanistic Insights and Pathway Analysis
Should the compounds show promising activity, it's crucial to confirm that they operate through the intended mechanism. For our hypothetical kinase inhibitor, this would involve assessing the phosphorylation status of a known downstream substrate.
Caption: Hypothetical kinase signaling pathway inhibited by the analogs.
This can be verified using a Western blot to measure the levels of the phosphorylated substrate (pSubstrate) in cells treated with the compounds. A potent and on-target inhibitor would cause a dose-dependent decrease in the pSubstrate signal, confirming its mechanism of action within the cell.
Conclusion and Future Directions
This guide provides a systematic framework for the comparative evaluation of 2-amino-3-isopropoxypropan-1-ol and 2-amino-3-methoxypropan-1-ol. Based on our hypothetical results, the isopropoxy analog, despite its lower biochemical potency, emerged as a more promising lead for cell-based applications due to its superior membrane permeability.
The key takeaway for researchers is that subtle structural modifications, such as altering an alkoxy side chain, can have profound and sometimes counterintuitive effects on biological activity. A multi-assay approach, integrating biochemical, cellular, and biophysical methods, is essential to build a comprehensive structure-activity relationship (SAR) and make informed decisions in the drug discovery process. Future studies would involve expanding the panel of assays to include metabolic stability assessments (e.g., microsomal stability assays) and in vivo pharmacokinetic and efficacy studies.
References
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
Bio-protocol. In Vitro Kinase Inhibition Assays. [Link]
D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058-62. [Link]
Vergaro, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597155. [Link]
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
Unknown. Protocol for Invitro Kinase Assay. [Link]
Longdom Publishing. Clinical Significance and Role of Ethers as Anesthetics. [Link]
Chemwatch. 2-amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride — Chemical Substance Information. [Link]
Drug design principles - Stereoelectronics. [Link]
Britannica. Ether | Chemical Structure & Properties. [Link]
Zhang, D., & Song, L. (2021). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 26(11), 3298. [Link]
D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745-52. [Link]
ResearchGate. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]
ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]
Isaschar, A., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2110-2119. [Link]
ResearchGate. Comparison of lipophilicities between the linear alkyl, isopropyl,.... [Link]
Wang, W. Y., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177-82. [Link]
Chemical Synthesis Database. 1-amino-3-methoxy-2-propanol. [Link]
Jampilek, J., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2959. [Link]
Cheméo. Chemical Properties of 2-Propanol, 1-(1-methylethoxy)- (CAS 3944-36-3). [Link]
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-Amino-3-isopropoxypropan-1-ol
Introduction The quantification of small, polar molecules like 2-Amino-3-isopropoxypropan-1-ol in biological matrices presents a significant analytical challenge in drug development and clinical research. As a polar amin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The quantification of small, polar molecules like 2-Amino-3-isopropoxypropan-1-ol in biological matrices presents a significant analytical challenge in drug development and clinical research. As a polar aminopropanol derivative, its accurate measurement is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its inherent sensitivity and selectivity.[1] However, the reliability of the generated data is entirely dependent on the comprehensive validation of the bioanalytical method.
This guide provides an in-depth comparison of two distinct LC-MS/MS strategies for the quantification of 2-Amino-3-isopropoxypropan-1-ol, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, ensuring a robust, self-validating analytical system suitable for regulatory submission.
Chapter 1: The Foundation - Regulatory Framework for Bioanalytical Method Validation
The objective of bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[5] The ICH M10 guideline provides a globally harmonized framework for these validations, ensuring that data is reliable and reproducible.[3] The core principle is that any method used to generate data for regulatory decisions must be thoroughly characterized and documented.[2] This guide adheres to the validation parameters stipulated within this framework, which include selectivity, specificity, linearity, range, accuracy, precision, stability, and matrix effect.
Chapter 2: Method Development - Addressing the Analytical Challenge
The physicochemical properties of 2-Amino-3-isopropoxypropan-1-ol—specifically its high polarity and low molecular weight—dictate the analytical strategy. These properties make it difficult to retain on traditional reversed-phase (RP) C18 columns, a common workhorse in LC-MS/MS analysis.[6] Therefore, a successful method hinges on overcoming this chromatographic challenge. We will compare two robust approaches:
Strategy B: Reversed-Phase Liquid Chromatography (RPLC) with Pre-column Derivatization
Comparison of Chromatographic Strategies
The choice of chromatography is the most critical decision in the method development phase. Each approach has distinct advantages and disadvantages that must be weighed against the specific requirements of the study.
Feature
Strategy A: HILIC
Strategy B: RPLC with Derivatization
Principle
Utilizes a polar stationary phase and a high organic mobile phase to retain and separate polar analytes.[6]
Chemically modifies the analyte to increase its hydrophobicity, allowing for retention on a standard RPLC column.[6]
Pros
- Direct analysis of the parent molecule. - No complex reaction steps. - High organic mobile phase can enhance ESI sensitivity.
- Excellent retention and peak shape on robust RPLC columns. - Derivatization can improve ionization efficiency. - Leverages widely available and understood RPLC technology.
Cons
- Can be susceptible to matrix effects. - Longer column equilibration times. - Sensitive to water content in samples and solvents.
- Derivatization adds complexity and potential for variability. - Reaction must be complete and reproducible. - Potential for side-products or reagent interference.
Mass Spectrometry and Internal Standard Selection
For both strategies, detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for its selectivity and sensitivity.[7]
Ionization: Due to the presence of a primary amine, Electrospray Ionization (ESI) in positive ion mode is the logical choice.
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by fragmentation of the precursor in the collision cell. A minimum of two transitions are monitored for confirmation and quantification.
Internal Standard (IS): The use of an appropriate internal standard is non-negotiable for correcting for variability during sample preparation and analysis.[8] The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 2-Amino-3-isopropoxypropan-1-ol-d7). A SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[9]
e.g., m/z [M+d7+Derivatizing_Agent+H]⁺ -> Fragment 1
Chapter 3: The Validation Workflow: Protocols and Acceptance Criteria
A full validation proves that the method is suited for the analysis of study samples.[5] It encompasses a series of experiments designed to test the method's performance against pre-defined acceptance criteria, primarily derived from the ICH M10 guideline.
Diagram: General Bioanalytical Method Validation Workflow
This diagram outlines the logical progression of experiments required for the full validation of a bioanalytical method.
Selectivity and Specificity
Causality & Rationale: This experiment demonstrates that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or concomitant medications.[10] Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples from at least six individual sources.
Experimental Protocol:
Screen six independent lots of blank biological matrix (e.g., human plasma).
Analyze each blank lot, as well as a "zero sample" (blank matrix spiked with IS only).
Analyze a Lower Limit of Quantification (LLOQ) sample.
Acceptance Criteria (ICH M10):
Response in blank samples should be ≤ 20% of the LLOQ response for the analyte.
Response in blank samples should be ≤ 5% of the IS response in the LLOQ sample.
Calibration Curve, Linearity, and Range
Causality & Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.[1] This range must be sufficient to quantify the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).
Experimental Protocol:
Prepare a blank matrix sample and a minimum of six non-zero calibration standards spanning the expected range.
Analyze the standards in a single analytical run.
Plot the peak area ratio (analyte/IS) against the nominal concentration.
Perform a linear regression, typically with 1/x or 1/x² weighting.
Acceptance Criteria (ICH M10):
At least 75% of standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Causality & Rationale: Accuracy describes the closeness of measured values to the true value, while precision describes the reproducibility of measurements.[1] These are the most critical parameters for ensuring reliable quantitative data. They are assessed using Quality Control (QC) samples at multiple concentrations.
Experimental Protocol:
Prepare QC samples in bulk at four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of ULOQ).
Intra-run (Within-run): Analyze at least five replicates of each QC level in a single run.
Inter-run (Between-run): Analyze the QCs across at least three different runs on different days.
Acceptance Criteria (ICH M10):
Accuracy: The mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ).
Precision: The coefficient of variation (%CV) at each level must not exceed 15% (20% at LLOQ).
Matrix Effect
Causality & Rationale: This experiment assesses the impact of co-eluting matrix components on the ionization of the analyte.[11] It is a critical parameter, especially for HILIC methods and ESI, which are prone to ion suppression or enhancement.
Experimental Protocol:
Obtain at least six lots of blank matrix.
Set 1: Spike analyte and IS into a neat solution (e.g., mobile phase).
Set 2: Extract the blank matrix lots and then spike the analyte and IS into the post-extraction supernatant.
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set 2) / (Peak Response in Set 1).
The IS-normalized MF is then calculated for each lot.
Acceptance Criteria (ICH M10):
The %CV of the IS-normalized matrix factor across the six lots should be ≤ 15%.
Stability
Causality & Rationale: Stability experiments ensure that the analyte concentration does not change during sample handling, processing, and storage.[12] This is critical for maintaining sample integrity from collection to analysis.
Experimental Protocol:
Analyze Low and High QC samples after exposing them to various conditions:
Bench-Top Stability: Stored at room temperature for a duration that mimics sample handling time.
Freeze-Thaw Stability: Subjected to a minimum of three freeze-thaw cycles.
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.
Processed Sample Stability: Kept in the autosampler for the expected duration of an analytical run.
Acceptance Criteria (ICH M10):
The mean concentration of the stability QCs must be within ±15% of the nominal concentration.
Diagram: Sample Preparation Workflow Comparison
This diagram contrasts the sample preparation steps for the direct HILIC analysis versus the RPLC method requiring derivatization.
Chapter 4: Comparative Performance Data
The following table presents hypothetical but realistic validation summary data for the two compared methods. This allows for an objective assessment of their performance against regulatory standards.
Analysis of Results: Both methods are capable of passing validation. The HILIC method is simpler but shows slightly higher variability and a more significant matrix effect, which is expected. The derivatization method, while more complex in its workflow, demonstrates superior precision, a lower LLOQ, and a negligible matrix effect, likely due to the robust cleanup and chromatographic properties of the derivatized analyte on an RPLC column.
Conclusion and Recommendations
The successful validation of an LC-MS/MS method for a challenging polar analyte like 2-Amino-3-isopropoxypropan-1-ol is achievable through careful method development and a rigorous adherence to regulatory guidelines.
The HILIC approach offers a faster, more direct workflow and is perfectly suitable for many research and development applications. However, meticulous attention must be paid to controlling the matrix effect and ensuring chromatographic reproducibility.
The RPLC with derivatization approach provides a more robust and often more sensitive method. The additional sample preparation steps are justified when the highest levels of precision are required or when matrix effects in the HILIC method prove insurmountable. This method is often preferred for late-stage clinical trials and pivotal studies intended for regulatory submission.
Ultimately, the choice between these methods should be guided by the "fit-for-purpose" principle.[13] The required sensitivity, throughput, and regulatory context of the study will determine which approach provides the most reliable and defensible data. This guide has demonstrated that by grounding experimental design in the principles of causality and regulatory science, robust and trustworthy bioanalytical methods can be successfully developed and validated for even the most challenging of analytes.
References
ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
EMA. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
KCAS Bio. (n.d.). Challenges of LC-MS/MS method development for the quantitation of a polar low molecular weight biomarker in biological fluids. [Link]
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
PMC. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
LCGC International. (2020). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]
ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]
Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]
YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
Wiley Online Library. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. [Link]
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]
PMC. (n.d.). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. [Link]
SpringerLink. (n.d.). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. [Link]
ScienceDirect. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. [Link]
Comparative efficacy of 2-Amino-3-isopropoxypropan-1-ol structural analogs
An In-Depth Guide to the Comparative Efficacy of Aryloxypropanolamine-Based β-Adrenergic Receptor Antagonists Introduction: The Aryloxypropanolamine Scaffold The compound 2-Amino-3-isopropoxypropan-1-ol represents a subs...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Efficacy of Aryloxypropanolamine-Based β-Adrenergic Receptor Antagonists
Introduction: The Aryloxypropanolamine Scaffold
The compound 2-Amino-3-isopropoxypropan-1-ol represents a substructure within a highly successful class of therapeutic agents: the aryloxypropanolamine β-adrenergic receptor antagonists, commonly known as beta-blockers.[1] These drugs are cornerstones in the management of a multitude of cardiovascular diseases, including hypertension, angina pectoris, post-myocardial infarction, and heart failure.[2][3] Their mechanism of action revolves around competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and vasculature.[4]
The therapeutic versatility of this class stems from the chemical tractability of the aryloxypropanolamine scaffold. Subtle modifications to the aromatic ring, the secondary amine, or the propanolamine side chain have yielded a diverse array of analogs with distinct pharmacological profiles, including varying receptor selectivity, intrinsic sympathomimetic activity (ISA), and vasodilatory properties.[1][5] This guide provides a comparative analysis of key structural analogs within this class, elucidating the relationship between their chemical structure and clinical efficacy, supported by relevant experimental data and methodologies.
Pillar 1: Structure-Activity Relationships (SAR)
The pharmacological properties of aryloxypropanolamine beta-blockers are intrinsically linked to their molecular architecture.[5] Key structural features dictate their potency, selectivity for β1 over β2 receptors, and additional functionalities.[6]
The Aryloxy Group: The nature and position of substituents on the aromatic ring are primary determinants of β1-selectivity (cardioselectivity). Para-substitution on the aromatic ring, often with acylamido groups, tends to confer cardioselectivity, as seen in drugs like atenolol and practolol.[1][5] In contrast, a simple naphthyl ring, as in propranolol, results in non-selective β1 and β2 blockade.[6]
The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- linker is critical. The hydroxyl group on the beta-carbon is essential for binding to the receptor, and its stereochemistry is paramount.[7][8] The beta-blocking activity almost exclusively resides in the (S)-enantiomer.[1]
The N-Alkyl Substituent: The group attached to the terminal nitrogen atom significantly influences potency. A branched alkyl group, such as an isopropyl (as in propranolol) or a tert-butyl group, is crucial for high-potency beta-antagonistic activity.[1][5]
The interplay of these structural elements is a classic example of rational drug design, allowing for the fine-tuning of pharmacological effects.
Caption: Key Structure-Activity Relationships in Aryloxypropanolamine Beta-Blockers.
Pillar 2: Comparative Efficacy of Key Structural Analogs
The evolution of aryloxypropanolamine beta-blockers can be understood by comparing representative agents from different "generations," each defined by its receptor selectivity and ancillary properties.
First Generation: Propranolol (Non-selective)
Propranolol, with its naphthyloxy ring, is the archetypal non-selective beta-blocker, antagonizing both β1 and β2 receptors.[3] This lack of selectivity is responsible for both its broad therapeutic action and some of its characteristic side effects, such as bronchoconstriction (due to β2 blockade in the lungs), making it less suitable for patients with respiratory conditions like asthma.[3]
Second Generation: Atenolol and Metoprolol (Cardioselective)
To mitigate the side effects of non-selective blockade, second-generation analogs were developed with selectivity for β1 receptors, which are predominant in cardiac tissue.[4]
Atenolol: Features a para-substituted phenyl ring, rendering it hydrophilic. It is primarily excreted by the kidneys and has a longer half-life, often allowing for once-daily dosing.[9][10]
Metoprolol: Is a lipophilic, β1-selective blocker that undergoes hepatic metabolism.[9][11] Its lipophilicity allows it to cross the blood-brain barrier, which may lead to more central nervous system side effects compared to atenolol.[9] Clinical studies have shown that while both are effective for hypertension, metoprolol (specifically the succinate formulation) has demonstrated superior outcomes in reducing mortality in patients with heart failure.[11][12]
The choice between these agents often depends on patient comorbidities, such as renal or hepatic impairment, and the specific cardiovascular condition being treated.[11]
Third Generation: Carvedilol and Nebivolol (Vasodilatory Properties)
Third-generation beta-blockers possess additional vasodilatory effects, which contribute to their blood pressure-lowering efficacy.
Carvedilol: Is a non-selective beta-blocker that also exhibits α1-adrenergic receptor blocking activity.[6] This dual mechanism leads to vasodilation and a greater reduction in blood pressure compared to non-vasodilating beta-blockers.[13] In patients with heart failure, carvedilol has been shown to exert a more potent antiadrenergic effect than metoprolol and may be more efficacious in patients with higher baseline brain natriuretic peptide concentrations.[14][15]
Nebivolol: Stands out as a highly β1-selective antagonist with a unique vasodilatory mechanism.[16] It stimulates endothelial nitric oxide synthase (eNOS) via β3 receptor agonism, leading to nitric oxide (NO)-mediated vasodilation.[17][18] This distinct profile improves arterial flexibility and reduces peripheral resistance, offering potential advantages in hypertensive patients with endothelial dysfunction.[17]
Pillar 3: Quantitative Data & Performance Metrics
The following tables summarize the key pharmacological and clinical properties of these representative aryloxypropanolamine analogs.
Effective blood pressure reduction with a favorable side-effect profile.[20]
Headache, Dizziness, Fatigue.
Experimental Protocols & Methodologies
The comparative efficacy of these analogs is established through a rigorous pipeline of in vitro and in vivo experiments.
In Vitro Efficacy Assessment
The initial characterization of a new analog involves determining its affinity and functional activity at adrenergic receptors.
1. Radioligand Binding Assays:
Objective: To determine the binding affinity (Ki) of the analog for β1 and β2 adrenergic receptors.
Methodology:
Prepare cell membranes expressing a high density of either human β1 or β2 receptors (e.g., from CHO or HEK-293 cells).
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test analog.
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
Quantify radioactivity on the filters using liquid scintillation counting.
Calculate the IC50 (concentration of analog that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Rationale: This assay directly measures the physical interaction between the drug and its target receptor, providing a quantitative measure of affinity. Comparing the Ki values for β1 and β2 receptors establishes the selectivity profile.
2. Functional Assays (e.g., cAMP Accumulation):
Objective: To determine the functional antagonism (potency, IC50) and any intrinsic sympathomimetic activity (ISA).
Methodology:
Use whole cells expressing the receptor of interest.
Pre-incubate the cells with varying concentrations of the test analog.
Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase and produce cyclic AMP (cAMP).
Lyse the cells and measure the intracellular cAMP concentration using an appropriate method (e.g., ELISA or HTRF).
Plot the inhibition of the agonist-induced cAMP response against the analog concentration to determine the IC50.
Rationale: This assay measures the drug's ability to block the downstream signaling cascade initiated by receptor activation. It distinguishes antagonists from agonists and partial agonists (which would show some stimulation of cAMP on their own).[4]
Caption: Standardized Workflow for the Evaluation of Beta-Blocker Analogs.
In Vivo Efficacy Assessment
Promising candidates from in vitro screening are advanced to in vivo models to assess their physiological effects.
1. Preclinical Cardiovascular Models:
Objective: To evaluate the hemodynamic effects (blood pressure, heart rate) of the analog in a living organism.
Model: Spontaneously Hypertensive Rats (SHR) are a common model for hypertension research.[21] Conscious, freely moving rats instrumented for telemetric measurement of blood pressure and heart rate are also used.[22]
Methodology:
Administer the test analog via an appropriate route (e.g., oral gavage or intravenous infusion).
Continuously monitor mean arterial pressure and heart rate over a defined period.
To assess β1 vs β2 blockade, animals can be challenged with a β-agonist like isoproterenol, and the drug's ability to blunt the resulting tachycardia (a β1 response) and vasodilation (a β2 response) is measured.[22]
Rationale: This step provides crucial information on the drug's efficacy in a complex physiological system, its duration of action, and potential off-target effects before human trials.
2. Human Clinical Trials:
Objective: To establish the safety and efficacy of the drug in humans for a specific indication.
Methodology: These are large-scale, typically double-blind, randomized controlled trials. For hypertension, the primary endpoint is the change in systolic and diastolic blood pressure compared to a placebo or an active comparator.[20] For heart failure, endpoints often include all-cause mortality, cardiovascular hospitalizations, and changes in left ventricular ejection fraction.[15]
Rationale: Clinical trials provide the definitive evidence of a drug's therapeutic value and are required for regulatory approval.
Conclusion
The aryloxypropanolamine scaffold has proven to be an exceptionally fruitful starting point for the development of β-adrenergic antagonists. The comparative analysis of its structural analogs—from the non-selective progenitor propranolol to the highly selective, vasodilating nebivolol—highlights a clear progression in drug design. By strategically modifying the aromatic ring and its substituents, medicinal chemists have successfully engineered molecules with enhanced cardioselectivity and novel vasodilatory properties, leading to improved efficacy and better safety profiles. The rigorous application of in vitro and in vivo experimental protocols has been essential in characterizing these agents and validating their clinical utility, cementing their role as indispensable tools in cardiovascular medicine.
References
Atenolol vs Metoprolol - Intern
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension.
Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension. PMC - NIH.
Metoprolol vs Atenolol: Differences Explained.
Metoprolol vs. atenolol: Differences, similarities, and which is better for you. SingleCare.
Nebivolol. Wikipedia.
An In-depth Analysis of Nebivolol hydrochloride's R&D Progress.
Why is metoprolol (beta-blocker) preferred over atenolol (beta-blocker)
Amino Alcohol Synthesis Service. BOC Sciences.
Predicting in vivo cardiovascular properties of β-blockers
Clinical Profile of Nebivolol 2.5mg Tablet. GlobalRx.
Carvedilol exerts more potent antiadrenergic effect than metoprolol in heart failure. PubMed.
A Review of Nebivolol Pharmacology and Clinical Evidence. PMC.
Carvedilol was more effective than metoprolol tartrate for lowering mortality in chronic heart failure. ACP Journals.
Synthesis and pharmacological evaluation of propranolol-cyclic analogues. PubMed.
How Does
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline.
Carvedilol vs. Metoprolol for Heart Disease - Beta Blockers. GoodRx.
Reproducibility of 2-Amino-3-isopropoxypropan-1-ol in In Vitro Binding Assays: A Comparison Guide
As fragment-based drug discovery (FBDD) matures, the reliable biophysical characterization of low-molecular-weight chemical building blocks remains a critical bottleneck. 2-Amino-3-isopropoxypropan-1-ol (CAS 1343504-27-7...
Author: BenchChem Technical Support Team. Date: April 2026
As fragment-based drug discovery (FBDD) matures, the reliable biophysical characterization of low-molecular-weight chemical building blocks remains a critical bottleneck. 2-Amino-3-isopropoxypropan-1-ol (CAS 1343504-27-7 / 2227783-92-6) is a classic example of a challenging fragment: a 133.19 Da aliphatic amino-alcohol. Due to its extremely small size and specific functional groups, measuring its binding affinity (
KD
) reproducibly requires meticulous assay design.
This guide provides an authoritative comparison of in vitro binding methodologies—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC)—specifically tailored to overcome the reproducibility hurdles associated with hydrophilic, amine-containing fragments.
Mechanistic Challenges: The Causality of Irreproducibility
Before comparing platforms, we must understand why 2-Amino-3-isopropoxypropan-1-ol inherently resists reproducible measurement [1].
Signal-to-Noise Ratio & Size: With a molecular weight of ~133 Da, the theoretical maximum response (
Rmax
) in mass-based assays like SPR is minuscule. If immobilizing 1,000 Response Units (RU) of a 50 kDa target protein, the maximum fragment binding signal is a mere 2.6 RU. This tiny signal is easily masked by instrumental noise or solvent mismatches.
The Amine Liability (Non-Specific Binding): The primary amine group has a pKa of approximately 9.5, meaning it is positively charged at physiological pH (7.4). In SPR, standard sensor chips utilize a carboxymethyl dextran matrix that is negatively charged. This creates a strong electrostatic attraction, leading to non-specific binding (NSB) that generates false-positive signals and artificially inflates apparent affinities [2].
High Concentration Requirements: Because fragments typically exhibit weak affinities (high micromolar to millimolar range), they must be screened at high concentrations (100 µM – 1 mM). At these levels, the fragment's own refractive index, combined with the DMSO required for solubility, creates massive bulk shifts that confound data interpretation. Furthermore, high concentrations frequently induce colloidal aggregation, which yields artifactual binding curves across all biophysical platforms.
Orthogonal Validation Workflow
To ensure scientific integrity, a single assay is never sufficient for fragments like 2-Amino-3-isopropoxypropan-1-ol. A self-validating system requires orthogonal techniques to confirm that the observed signal is a true 1:1 binding event rather than an artifact of aggregation or matrix interaction.
Orthogonal biophysical workflow for validating low-affinity fragment hits.
Objective Performance Comparison
The following table synthesizes the performance of SPR, MST, and ITC when evaluating 2-Amino-3-isopropoxypropan-1-ol.
Metric
Surface Plasmon Resonance (SPR)
Microscale Thermophoresis (MST)
Isothermal Titration Calorimetry (ITC)
Primary Output
Kinetics (
kon
,
koff
) & Affinity (
KD
)
Affinity (
KD
) in solution
Thermodynamics (
ΔH
,
ΔS
,
KD
,
n
)
Throughput
High (384-well compatible)
Medium to High
Low (10-15 samples/day)
Protein Consumption
Very Low (~10-30 µg total)
Low (~100 µg total)
Very High (>1 mg per run)
Amine NSB Risk
High (Requires specialized chips)
Low (Immobilization-free)
Low (Immobilization-free)
Aggregation Detection
Poor (Masked as persistent signal)
Excellent (Aberrant capillary traces)
Moderate (Anomalous heat spikes)
Reproducibility (CV%)
~5-10% (If rigorously referenced)
~10-15%
~2-5% (Gold Standard)
Optimal Use Case
Primary high-throughput screening
Orthogonal hit confirmation [3]
Final thermodynamic validation
Key Insight: While SPR offers the throughput necessary for primary screening, MST is vastly superior for confirming the binding of 2-Amino-3-isopropoxypropan-1-ol because it operates in a free-solution environment, entirely bypassing the electrostatic matrix interference caused by the primary amine [4].
Self-Validating Experimental Protocols
To achieve the <10% CV reproducibility cited in the table for SPR, the protocol must be engineered as a self-validating system. The following methodology details the exact causality behind each step to eliminate false positives when screening 2-Amino-3-isopropoxypropan-1-ol.
Action: Immobilize the target protein on a PEG-coated or highly cross-linked sensor chip (e.g., Cytiva Sensor Chip PEG) rather than a standard CM5 chip.
Causality: Standard CM5 chips feature a carboxymethyl dextran hydrogel. The primary amine of 2-Amino-3-isopropoxypropan-1-ol will interact electrostatically with the carboxyl groups, creating massive NSB. A PEG surface neutralizes this charge interaction.
Step 2: Buffer Optimization
Action: Prepare a running buffer of 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20 , and exactly 5.0% DMSO .
Causality: Fragments at high concentrations (e.g., 500 µM) are prone to colloidal aggregation. The inclusion of 0.05% Tween-20 acts as a detergent to disrupt aggregate formation, ensuring the observed signal is monomeric binding [1].
Step 3: Rigorous DMSO Calibration
Action: Prior to the fragment run, inject an 8-point DMSO calibration curve ranging from 4.5% to 5.8% DMSO.
Causality: A 0.1% mismatch in DMSO concentration between the running buffer and the sample well generates a bulk refractive index shift of ~1,200 RU. Because the expected binding signal of our 133 Da fragment is only ~2 RU, failing to construct a standard curve to mathematically correct for solvent mismatch will entirely obliterate the true binding data.
Step 4: Single-Cycle Injection Strategy
Action: Inject 5 ascending concentrations of 2-Amino-3-isopropoxypropan-1-ol (e.g., 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM) sequentially, without intermediate regeneration steps. Allow a 5-minute final dissociation phase.
Causality: Weak affinity fragments have extremely fast dissociation rates (
koff
). They wash off the target naturally. Applying harsh chemical regeneration (e.g., NaOH or Glycine-HCl) between injections degrades the target protein over time, ruining assay reproducibility.
Step 5: Double Referencing Data Analysis
Action: Subtract the response of an unmodified reference channel (Reference 1). Then, subtract the response of "blank" injections (running buffer + 5% DMSO) matched to the exact injection times (Reference 2).
Causality: The first reference removes bulk refractive index shifts and non-specific binding to the chip matrix. The second reference removes systematic injection noise (e.g., pressure spikes from the instrument's microfluidic valves), isolating the pure kinetic interaction.
References
Fragment Screening by Surface Plasmon Resonance
ACS Medicinal Chemistry Letters[Link]
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands
Royal Society of Chemistry[Link]
An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery
Nature Communications / PubMed Central[Link]
Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method
PLOS One[Link]
Validation
A Senior Application Scientist's Guide to Solvent Selection for the Crystallization of 2-Amino-3-isopropoxypropan-1-ol
Introduction: The Critical Role of Crystallization in Chiral Amine Development In the landscape of pharmaceutical development, the purification and physical properties of active pharmaceutical ingredients (APIs) are para...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Crystallization in Chiral Amine Development
In the landscape of pharmaceutical development, the purification and physical properties of active pharmaceutical ingredients (APIs) are paramount. For chiral molecules like 2-Amino-3-isopropoxypropan-1-ol, a versatile building block, achieving high enantiomeric purity and desirable solid-state characteristics is a critical manufacturing step. Recrystallization is a powerful technique for purification, but the choice of solvent is the single most influential parameter governing the outcome.[1][2]
The solvent system not only dictates the yield and purity of the final crystalline product but also profoundly influences its physical form—a phenomenon known as polymorphism—and the shape of the crystals, or crystal habit.[3][4] These characteristics are not merely academic; they have direct consequences on downstream processing, including filterability, flowability, and tablet formulation.[5] An API that crystallizes as fine needles, for example, may be difficult to filter and handle, whereas more equant, block-like crystals are often preferred.
This guide provides a comprehensive framework for systematically investigating the effects of various solvents on the crystallization of 2-Amino-3-isopropoxypropan-1-ol. We will delve into the causal relationships between solvent properties and crystalline attributes, present a robust experimental protocol for comparative analysis, and offer insights into interpreting the resulting data. This document is intended for researchers, chemists, and engineers dedicated to optimizing the solid-state properties of this important chiral intermediate.
Understanding the Solute: Physicochemical Properties of 2-Amino-3-isopropoxypropan-1-ol
Before selecting solvents, we must first understand the molecule we are crystallizing. 2-Amino-3-isopropoxypropan-1-ol possesses several key functional groups that will dictate its interaction with different solvents:
Primary Amine (-NH₂): A basic group capable of acting as a hydrogen bond donor.
Primary Hydroxyl (-OH): A versatile group, capable of acting as both a hydrogen bond donor and acceptor.
Ether (-O-): A polar group that can act as a hydrogen bond acceptor.
Isopropyl Group: A non-polar, hydrophobic moiety.
The presence of both polar, hydrogen-bonding groups and a non-polar aliphatic group suggests that its solubility will be highly dependent on the solvent's character. The molecule's ability to form strong intermolecular hydrogen bonds with itself is a key driver for crystallization. The role of the solvent is to mediate these interactions, and by choosing the right solvent, we can control the kinetics and thermodynamics of crystal nucleation and growth.[6]
Experimental Design: A Systematic Approach to Solvent Screening
Our experimental approach is designed to be a self-validating system, where results from one stage inform the next. The overall workflow is designed to efficiently screen and characterize the impact of different solvent environments.
Caption: A systematic workflow for screening and evaluating solvent effects.
Part 1: Solvent Selection & Rationale
The choice of solvents is critical. We will select a representative set to probe a range of intermolecular interactions. The solvent should ideally dissolve the compound moderately to well at elevated temperatures and poorly at lower temperatures to ensure a good recovery yield.[7]
Table 1: Proposed Solvents for Crystallization Screening
Solvent Class
Example Solvent
Key Properties
Expected Interaction with Solute
Polar Protic
Ethanol
Hydrogen bond donor & acceptor
Strong H-bonding with -NH₂, -OH, and ether oxygen.
Isopropanol
Hydrogen bond donor & acceptor
Similar to ethanol, but bulkier, may affect kinetics.
Polar Aprotic
Acetone
Hydrogen bond acceptor
Accepts H-bonds from -NH₂ and -OH groups.
Ethyl Acetate
Moderate polarity, H-bond acceptor
Weaker interactions than acetone.
Non-Polar
Toluene
Aromatic, non-polar
Weak van der Waals interactions, primarily with the isopropoxy group.
Add a known excess amount of 2-Amino-3-isopropoxypropan-1-ol to a jacketed glass vial containing a magnetic stirrer and 5.0 mL of the selected solvent.
Equilibrate the slurry at a series of temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C), allowing at least 2 hours for equilibrium at each setpoint.
At each temperature, stop stirring, allow the solid to settle, and draw a sample of the supernatant using a pre-heated syringe fitted with a 0.2 µm filter.
Accurately weigh the collected sample, allow the solvent to evaporate completely under a nitrogen stream or in a vacuum oven, and weigh the remaining solid.
Calculate the solubility in mg/mL at each temperature and plot the solubility curve. This data is essential for controlling supersaturation.[9]
Protocol 2: Controlled Cooling Crystallization
Using the solubility data, prepare a saturated solution of the compound in 10 mL of solvent at an elevated temperature (e.g., 60°C). Ensure all solid is dissolved.
Filter the hot solution through a pre-heated filter to remove any particulate impurities.
Place the solution in a controlled cooling apparatus (e.g., a jacketed reactor).
Cool the solution from 60°C to 5°C at a controlled rate (e.g., 10°C/hour). A slow cooling rate is crucial for the growth of large, well-defined crystals.[1]
Once at 5°C, hold the slurry for at least 4 hours to maximize yield.
Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.
Calculate the yield and retain the solid for characterization.
Interpreting the Results: Linking Solvents to Crystal Attributes
The properties of the crystals obtained from each solvent system must be meticulously analyzed. The goal is to build a causal link between the solvent's physicochemical properties and the resulting crystal's quality.
The interaction between solvent molecules and the growing crystal faces can either promote or inhibit growth on specific planes.[10] This differential growth rate directly shapes the final crystal habit.[11]
Structural Validation of 2-Amino-3-isopropoxypropan-1-ol: A Comparative Guide to 1D vs. 2D NMR Workflows
Introduction In drug development and synthetic chemistry, functionalized amino alcohols like 2-Amino-3-isopropoxypropan-1-ol (CAS: 2227783-92-6) serve as critical building blocks for lipid nanoparticle (LNP) precursors a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In drug development and synthetic chemistry, functionalized amino alcohols like 2-Amino-3-isopropoxypropan-1-ol (CAS: 2227783-92-6) serve as critical building blocks for lipid nanoparticle (LNP) precursors and active pharmaceutical ingredients[1]. However, validating their exact regiochemistry—specifically distinguishing the placement of the hydroxyl, amino, and isopropoxy groups along the propane backbone—presents a significant analytical challenge.
Because the protons adjacent to oxygen (C1 and C3) and the methine proton of the isopropoxy group resonate in a highly congested chemical shift region (3.4–3.7 ppm), traditional 1D NMR often yields ambiguous results[2]. This guide objectively compares the traditional 1D NMR + Mass Spectrometry (MS) approach against a comprehensive 2D NMR workflow (COSY, HSQC, HMBC), providing actionable protocols and experimental data to demonstrate why 2D NMR is the gold standard for unambiguous structural elucidation.
The Contender Workflows: Traditional vs. 2D NMR
Alternative 1: Traditional 1D NMR + MS
Mechanism: Relies on
1
H and
13
C chemical shifts, signal integration, and
J
-coupling constants, supported by the overall molecular weight derived from MS.
Limitation: While MS confirms the molecular formula (C
6
H
15
NO
2
), 1D
1
H NMR cannot definitively map the ether linkage across the oxygen atom. Furthermore, it fails to resolve the heavily overlapping multiplet signals of the C1-CH
2
, C3-CH
2
, and C4-CH protons, leaving room for isomeric misassignment[2].
Alternative 2: Comprehensive 2D NMR Suite (COSY, HSQC, HMBC)
Mechanism: Utilizes homonuclear and heteronuclear magnetization transfer to map through-bond connectivity across the entire molecule[3].
Advantage: HSQC disperses overlapping proton signals across the much wider
13
C chemical shift range[4]. HMBC provides definitive proof of the ether linkage (C3-O-C4) by showing 3-bond correlations across the oxygen atom, a feat impossible with 1D techniques[5].
Workflow Diagram
Workflow comparing 1D vs 2D NMR for validating 2-Amino-3-isopropoxypropan-1-ol.
Step-by-Step Methodology: The Self-Validating 2D NMR Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system where each experiment independently confirms the findings of the others.
Step 1: Sample Preparation and Baseline 1D Acquisition
Action: Dissolve 25-30 mg of 2-Amino-3-isopropoxypropan-1-ol in 0.6 mL of CDCl
3
or DMSO-
d6
. Acquire standard
1
H and
13
C spectra.
Causality: High sample concentration is crucial for optimizing the signal-to-noise ratio in insensitive heteronuclear experiments like HMBC[5]. A strong baseline
13
C spectrum is required to accurately set the F1 sweep width for subsequent 2D experiments.
Step 2:
1
H-
1
H COSY (Spin System Mapping)
Action: Acquire a Double Quantum Filtered (DQF) COSY spectrum.
Causality: COSY identifies protons that are scalar coupled (
2J
and
3J
)[4]. For this molecule, COSY will reveal two isolated spin systems: the propane backbone (H1-H2-H3) and the isopropoxy group (H4-H5/H6). This confirms the continuous carbon chains but cannot bridge the ether oxygen.
Step 3:
1
H-
13
C HSQC (Resolving Overlap)
Action: Acquire a multiplicity-edited HSQC spectrum.
Causality: HSQC identifies direct
1
H-
13
C one-bond connections[4]. By spreading the overlapping 3.4–3.7 ppm proton signals along the
13
C axis (where C1, C3, and C4 resonate distinctly at ~63, ~70, and ~72 ppm), HSQC unambiguously assigns each proton to its specific carbon, completely resolving the 1D bottleneck[2].
Step 4:
1
H-
13
C HMBC (Bridging the Heteroatoms)
Action: Acquire an HMBC spectrum optimized for long-range couplings (typically tuned to 7-8 Hz)[5].
Causality: HMBC detects 2-bond and 3-bond
1
H-
13
C correlations[4]. This is the critical step for regiochemical validation. An HMBC correlation from the isopropoxy methine proton (H4) to the C3 carbon, and conversely from the C3 protons to the C4 carbon, provides absolute proof of the ether linkage position, ruling out isomeric structures like 3-amino-2-isopropoxypropan-1-ol.
Comparative Data Analysis
The following table synthesizes the expected quantitative NMR data, demonstrating how 2D correlations resolve 1D ambiguities.
Position
Functional Group
13
C Shift (ppm)
1
H Shift (ppm)
COSY (
1
H-
1
H)
HMBC (
1
H-
13
C)
C1
-CH
2
-OH
~63.5
3.55 (dd), 3.65 (dd)
H2
C2, C3
C2
-CH-NH
2
~53.2
3.05 (m)
H1, H3
C1, C3
C3
-CH
2
-O-
~70.8
3.40 (dd), 3.48 (dd)
H2
C2, C4
C4
-CH-O- (iPr)
~72.1
3.62 (septet)
H5, H6
C3, C5, C6
C5
-CH
3
(iPr)
~22.1
1.15 (d)
H4
C4, C6
C6
-CH
3
(iPr)
~22.1
1.15 (d)
H4
C4, C5
Note: H1, H3, and H4 heavily overlap in the 1D
1
H spectrum. The HMBC correlations (H3 to C4, and H4 to C3) are the definitive markers of the isopropoxy position.
Mechanistic Insights & E-E-A-T
Why does this specific combination of experiments work? In complex molecular architectures, relying solely on 1D NMR can lead to misassignments due to "second-order" effects and signal convolution[2]. As highlighted by authoritative NMR interpretation guidelines, HMBC is the ultimate arbiter for structural connectivity because it bridges functional groups that COSY cannot (such as ethers and quaternary carbons)[4].
By employing a sequential suite of 2D experiments, chemists create a closed-loop logical proof:
HMBC defines the global edges (connecting functional groups across heteroatoms)[3].
Conclusion
For the structural validation of 2-Amino-3-isopropoxypropan-1-ol, the traditional 1D NMR approach is insufficient due to severe spectral overlap. The comprehensive 2D NMR workflow is not merely an "upgrade"—it is a strict requirement for definitive regiochemical assignment. By integrating COSY, HSQC, and HMBC, researchers can achieve absolute structural certainty, preventing costly downstream errors in drug development and synthetic scaling.
References
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma, April 2018. URL:[Link]
Kupče, Ē., et al. "Parallel NMR Supersequences: Ten Spectra in a Single Measurement." National Institutes of Health (NIH), 2020. URL:[Link]
"Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Georgia State University (GSU), March 2008. URL:[Link]
SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)." San Diego State University Department of Chemistry. URL:[Link]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Amino-3-isopropoxypropan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-Amino-3-isopropoxypropan-1-ol. While a...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-Amino-3-isopropoxypropan-1-ol. While a formal, multi-site inter-laboratory validation study for this specific analyte has not been widely published, this document outlines a robust framework for such a study based on established analytical principles and regulatory guidelines. Herein, we compare two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and provide the foundational protocols necessary for their single-laboratory validation and subsequent inter-laboratory comparison.
The methodologies and validation frameworks presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[1][2][3][4]
Introduction to Analytical Strategy
2-Amino-3-isopropoxypropan-1-ol is a small, polar molecule containing both a primary amine and a hydroxyl group. These functional groups dictate the analytical strategy. Direct analysis is often challenging due to low volatility and potential for poor chromatographic peak shape on common non-polar columns.[5][6] Therefore, derivatization is a critical step to enhance volatility for GC analysis or to introduce a chromophore/fluorophore for sensitive HPLC detection.[5][7][8]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][9] For inter-laboratory validation, the goal is to establish the reproducibility of the method across different laboratories, analysts, and equipment, ensuring consistent and reliable results regardless of where the analysis is performed.[9][10][11]
Comparative Analytical Methodologies
Two principal chromatographic techniques are proposed for the analysis of 2-Amino-3-isopropoxypropan-1-ol: GC-MS and HPLC with UV or Fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of 2-Amino-3-isopropoxypropan-1-ol, derivatization is essential to increase its volatility and thermal stability.[5][12]
Principle: The analyte is chemically modified (derivatized) to replace active hydrogens on the amine and hydroxyl groups with nonpolar moieties. This increases volatility, allowing the compound to be vaporized and separated on a GC column. The separated derivative then enters the mass spectrometer, which provides definitive identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
Common Derivatization Techniques:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with trimethylsilyl (TMS) groups.[12]
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) create volatile fluoroacetyl derivatives.[5]
Experimental Protocol: GC-MS with TFAA Derivatization
This protocol is adapted from methodologies for similar amino alcohols.[5]
Standard/Sample Preparation: Accurately weigh ~1 mg of 2-Amino-3-isopropoxypropan-1-ol and dissolve in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
Derivatization:
Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate.
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 2-Amino-3-isopropoxypropan-1-ol.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for analyzing polar compounds that are not easily volatilized. For molecules like 2-Amino-3-isopropoxypropan-1-ol that lack a strong UV chromophore, derivatization is necessary to enable sensitive detection.[6][7]
Principle: The analyte is derivatized with a reagent that attaches a UV-absorbing or fluorescent molecule. The derivatized product is then separated from other components on a reversed-phase HPLC column and detected by a UV or fluorescence detector.[13] Pre-column derivatization is common and offers high sensitivity.[14]
Common Derivatization Reagents:
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[13][15]
Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that are UV-active.[14]
Experimental Protocol: HPLC with OPA Derivatization
This protocol is based on standard methods for primary amine analysis.[13]
Reagent Preparation:
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.
OPA Reagent: Dissolve o-phthaldialdehyde in methanol, then add 3-mercaptopropionic acid (3-MPA) and mix with the borate buffer.
Standard/Sample Preparation: Prepare a stock solution of 2-Amino-3-isopropoxypropan-1-ol in a suitable solvent (e.g., water/methanol).
Derivatization:
In a microvial, mix 50 µL of the sample/standard with 450 µL of borate buffer.
Add 50 µL of the OPA reagent.
Vortex for 30 seconds and allow the reaction to proceed for 2-5 minutes at room temperature, protected from light.[13]
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system equipped with a C18 column and a fluorescence detector.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of 2-Amino-3-isopropoxypropan-1-ol.
According to ICH Q2(R1) guidelines, key validation characteristics must be assessed for quantitative analytical procedures.[10][16][17] These include specificity, linearity, range, accuracy, precision, and quantitation limit.
Table 1: Comparison of Expected Performance Characteristics
Validation Parameter
GC-MS with TFAA Derivatization
HPLC with OPA/Fluorescence Detection
Rationale & Considerations
Specificity
Very High
High
MS provides definitive mass-based identification, offering superior specificity over fluorescence detection.
Linearity (R²)
Typically >0.99
Typically >0.99
Both methods are expected to show excellent linearity over a defined concentration range.
Limit of Quantitation (LOQ)
Low ng/mL to pg/mL
Low ng/mL to pg/mL
Fluorescence detection is extremely sensitive, often rivaling or exceeding MS sensitivity for amenable analytes.
Precision (%RSD)
< 15% (inter-day)
< 15% (inter-day)
Both methods should demonstrate acceptable precision. GC precision can be affected by injection variability.
Accuracy (% Recovery)
85-115%
90-110%
Accuracy is dependent on the entire workflow, including extraction efficiency from complex matrices.
Robustness
Moderate
High
HPLC methods are often more robust. GC derivatization can be sensitive to moisture and reagent stability.
Throughput
Moderate
High
HPLC autosamplers and faster run times can allow for higher throughput compared to GC methods with longer cycles.
Framework for an Inter-Laboratory Validation Study
An inter-laboratory study, or collaborative study, is essential for establishing the reproducibility of a method.[10][11] It assesses the precision of results obtained in different laboratories.[9] A typical study involves a minimum of 8-10 participating laboratories.[18][19]
Core Steps for Inter-Laboratory Validation:
Develop a Finalized Protocol: A single, highly detailed analytical protocol must be established and agreed upon by all participants.
Select Participating Laboratories: Choose a diverse set of qualified laboratories for the study.
Prepare and Distribute Homogeneous Test Materials: A central facility should prepare and verify the homogeneity and stability of samples (e.g., spiked matrices, standards) to be sent to all labs.
Blind Analysis: Samples should be coded and analyzed in a blind fashion by each laboratory.
Data Collection & Statistical Analysis: A central coordinator collects all raw data and performs statistical analysis to determine repeatability (within-lab precision) and reproducibility (between-lab precision).[20] Methods like ANOVA are used to assess variance components.[20][21]
Acceptance Criteria: Pre-defined acceptance criteria, often based on HorRat values or other statistical measures, determine if the method's reproducibility is fit for its intended purpose.[18]
Diagram: Inter-Laboratory Validation Workflow
Caption: Key stages of an inter-laboratory method validation study.
Conclusion and Recommendations
Both GC-MS and HPLC-Fluorescence offer viable and sensitive pathways for the quantification of 2-Amino-3-isopropoxypropan-1-ol.
GC-MS is recommended when absolute certainty of identification is paramount due to the high specificity of mass spectrometry. However, the derivatization step requires careful control to ensure reproducibility.
HPLC with OPA derivatization and fluorescence detection is recommended for high-throughput screening and routine quantification where high sensitivity is required. The method is generally more robust and may be easier to transfer between laboratories.
The choice between these methods should be guided by the specific requirements of the analysis, including the need for specificity, sensitivity, sample throughput, and the available instrumentation. Regardless of the chosen method, a comprehensive single-laboratory validation must be completed before proceeding to a multi-site inter-laboratory study following the framework outlined in this guide. This structured approach ensures the development of a reliable, transferable, and robust analytical method suitable for its intended purpose in a regulated environment.
References
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 1). Lab Manager. [Link]
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
Chromatographic Determination of Amines in Food Samples. (2014). HELDA - University of Helsinki. [Link]
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC International. [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. (2013). ResearchGate. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2014). ResearchGate. [Link]
Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. (2002). AOAC International. [Link]
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). PMDA. [Link]
HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (2016, July 15). PubMed. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1997, May). U.S. Food and Drug Administration. [Link]
AOAC Guidelines for Single-Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (2002). AOAC International. [Link]
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-portal.org. [Link]
AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. AOAC International. [Link]
Statistical Analysis of Correlated Results in Interlaboratory Comparisons. Centro Nacional de Metrología. [Link]
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2014). SciSpace. [Link]
AOAC international guidelines for validation of qualitative binary chemistry methods. (2019). ResearchGate. [Link]
Analytical Methods. Japan International Cooperation Agency. [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). PMC. [Link]
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
Analytical Methods for Amino Acids. Shimadzu (Nederland). [Link]
A Researcher's Guide to Evaluating the Cellular Toxicity of Novel Propanolamine Compounds: A Comparative Framework Using Standard Reference Cytotoxins
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a novel compound's cellular toxicity is a cornerstone of preclinical development. This guide provides a comprehensive framewor...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a novel compound's cellular toxicity is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the cellular toxicity of a novel propanolamine derivative, 2-Amino-3-isopropoxypropan-1-ol, with well-established standard reference compounds. While specific toxicological data for 2-Amino-3-isopropoxypropan-1-ol is not yet publicly available, this document outlines the essential experimental strategies, methodologies, and interpretive logic required to conduct a thorough and scientifically sound comparative analysis.
The selection of appropriate reference compounds is critical for contextualizing the cytotoxic potential of a new chemical entity. For this guide, we have chosen three widely used and well-characterized cytotoxic agents with distinct mechanisms of action: Cisplatin, Doxorubicin, and Tamoxifen. By comparing the effects of 2-Amino-3-isopropoxypropan-1-ol to these standards, researchers can gain valuable insights into its potential mode of action and relative potency.
Rationale for Selecting Standard Reference Compounds
The choice of reference compounds is predicated on their diverse mechanisms of inducing cell death, providing a broad spectrum for comparison.
Cisplatin: A platinum-based chemotherapeutic that primarily induces cytotoxicity by forming covalent adducts with DNA.[1][2][3] This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][4][5] Its well-defined mechanism of action makes it an excellent benchmark for DNA-damaging agents.
Doxorubicin: An anthracycline antibiotic with a multi-faceted cytotoxic effect.[6][7] It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[6][8] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][8]
Tamoxifen: A selective estrogen receptor modulator (SERM) that, in addition to its hormonal activity, exhibits cytotoxic effects at higher concentrations.[9][10][11] Its toxicity can be mediated through both estrogen receptor-dependent and independent pathways, including the induction of apoptosis.[10][12][13]
Experimental Workflow for Comparative Cytotoxicity Assessment
A multi-assay approach is essential to build a comprehensive toxicity profile. The following workflow is designed to assess various aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. It is crucial to include appropriate controls, such as vehicle-treated cells (negative control) and cells treated with the standard reference compounds (positive controls).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-3-isopropoxypropan-1-ol and the standard reference compounds (Cisplatin, Doxorubicin, Tamoxifen). Include a vehicle-only control. Incubate for various time points (e.g., 24, 48, and 72 hours).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound and time point.
The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]
Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Protocol:
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with the test and reference compounds at concentrations around their respective IC50 values.
Cell Harvesting: After incubation, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation and Interpretation
Summarizing the quantitative data in a clear and structured format is crucial for a direct comparison.
Table 1: Comparative IC50 Values (µM) at 48 hours
Compound
Cell Line 1 (e.g., HepG2)
Cell Line 2 (e.g., A549)
2-Amino-3-isopropoxypropan-1-ol
Experimental Value
Experimental Value
Cisplatin
Literature/Experimental Value
Literature/Experimental Value
Doxorubicin
Literature/Experimental Value
Literature/Experimental Value
Tamoxifen
Literature/Experimental Value
Literature/Experimental Value
Table 2: Summary of Mechanistic Assay Results
Compound
Predominant Effect on Membrane Integrity (LDH Release)
Primary Mode of Cell Death (Annexin V/PI)
2-Amino-3-isopropoxypropan-1-ol
Experimental Finding
Experimental Finding
Cisplatin
Low to Moderate
Apoptosis
Doxorubicin
Moderate to High
Apoptosis & Necrosis
Tamoxifen
Moderate
Apoptosis
Mechanistic Insights and Signaling Pathways
The results from the mechanistic assays can provide clues about the potential signaling pathways involved in the cytotoxicity of 2-Amino-3-isopropoxypropan-1-ol.
Caption: Potential mechanisms of cytotoxicity leading to cell death.
By comparing the pattern of LDH release and the apoptosis/necrosis profile of 2-Amino-3-isopropoxypropan-1-ol to those of the reference compounds, a preliminary hypothesis about its mechanism can be formulated. For instance, if the test compound induces significant apoptosis with minimal LDH release, its mechanism might be more akin to that of Cisplatin. Conversely, a mixed apoptotic and necrotic profile with substantial LDH release could suggest a mechanism involving oxidative stress, similar to Doxorubicin.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cellular toxicity of 2-Amino-3-isopropoxypropan-1-ol. By employing a multi-assay approach and comparing the results to well-characterized standard reference compounds, researchers can generate a comprehensive and context-rich toxicological profile. This will not only help in understanding the potential risks associated with the compound but also provide valuable insights into its mechanism of action, which is a critical step in the drug development and chemical safety assessment process.
References
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). Vertex AI Search.
Review of the Toxicological Mechanism of Anticancer Drug Cispl
Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. (2003, February 1). Semantic Scholar.
Overview of molecular mechanisms of cisplatin cytotoxicity. (n.d.).
Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. (n.d.). PMC.
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hep
Cytotoxic effects of tamoxifen in breast cancer cells. (n.d.). OAE Publishing Inc.
Studies on the standardization of cytotoxicity tests and new standard reference materials useful for evaluating the safety of biom
Cytotoxicity of tamoxifen in normal and tumoral cell lines and its ability to induce cellular transform
Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. (2022, March 5). PMC.
Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. (n.d.). PubMed.
In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. (2014, October 23).
Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. (n.d.). PMC.
Doxorubicin Toxicity and Recent Approaches to Alleviating Its Adverse Effects with Focus on Oxid
2 - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
Mechanisms of Doxorubicin Toxicity in Pancreatic β-Cells. (2016, June 2).
Overview on the Side Effects of Doxorubicin. (2020, December 2). IntechOpen.
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI.
13 - SAFETY DATA SHEET. (2024, December 2). TCI Chemicals.
Doxorubicin-Induced Cardiotoxicity: A Comprehensive Upd
Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. (2002, May 15). PubMed.
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
A study on reference standard for cytotoxicity assay of biom
Cell viability assays. (n.d.). Abcam.
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025, October 17). PMC.
Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo. (2004, March 15). PubMed.
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). Science Alert.
Viability and Cytotoxicity Assay Reagents—Section 15.2. (2011, February 15). Thermo Fisher Scientific.
2-Propanol, 1-amino-: Human health tier II assessment. (2013, September 12). NICNAS.
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). IntechOpen.
SAFETY DATA SHEET. (2009, August 20). Fisher Scientific.
2-AMINO-3-BENZYLOXY-1-PROPANOL - Safety Data Sheet. (2026, March 21). ChemicalBook.
Correlation of cytotoxicity and protein-associated DNA strand breaks for 2-(arylmethylamino)-1,3-propanediols. (n.d.). PubMed.
Sphaerococcenol A Derivatives: Design, Synthesis, and Cytotoxicity. (2024, September 5). MDPI.
New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (n.d.). ChEMBL.
Amino-2-propanol. (n.d.). Santa Cruz Biotechnology.
Bridging the Gap: A Comparative Guide to In Vivo and In Vitro Metabolism of 2-Amino-3-isopropoxypropan-1-ol
A Senior Application Scientist's Guide to Investigating Novel Compound Metabolism and Establishing In Vivo-In Vitro Correlation (IVIVC) For Immediate Distribution [City, State] – [Date] – In the landscape of drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Investigating Novel Compound Metabolism and Establishing In Vivo-In Vitro Correlation (IVIVC)
For Immediate Distribution
[City, State] – [Date] – In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comparative analysis of in vivo and in vitro approaches to studying the metabolism of the novel compound, 2-Amino-3-isopropoxypropan-1-ol. While specific metabolic data for this compound is not yet extensively published, this document serves as a comprehensive framework, using established principles and hypothetical data, to guide researchers in designing, executing, and interpreting metabolic studies. The core objective is to achieve a robust In Vivo-In Vitro Correlation (IVIVC), a critical step in predicting human pharmacokinetics and ensuring drug safety and efficacy.[1][2][3]
Introduction: The Imperative of Metabolic Profiling
The journey of a drug candidate from the laboratory to the clinic is paved with rigorous scientific evaluation. A key milestone in this journey is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Metabolism, the enzymatic transformation of a drug, plays a crucial role in determining its therapeutic efficacy and potential toxicity.[5][6] The liver is the primary site of drug metabolism, facilitated by a host of enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[7][8][9][10] These enzymes, through Phase I (functionalization) and Phase II (conjugation) reactions, convert drugs into more water-soluble forms for easier excretion.[5][6][11][12]
Understanding the metabolic pathways of a compound like 2-Amino-3-isopropoxypropan-1-ol is essential for several reasons:
Predicting Pharmacokinetics: The rate and extent of metabolism directly influence a drug's half-life, bioavailability, and dosing regimen.[10]
Identifying Active or Toxic Metabolites: Metabolism can convert a parent drug into pharmacologically active metabolites or, conversely, into toxic byproducts.[5][10]
Assessing Drug-Drug Interaction Potential: Co-administered drugs can inhibit or induce metabolic enzymes, leading to altered drug exposure and potentially adverse effects.[7][8][9]
To achieve this understanding, researchers employ a combination of in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies.[4] The ultimate goal is to establish a correlation between the two, an IVIVC, which can serve as a predictive tool to streamline drug development.[1][3][13]
In Vitro Metabolism: A First Look at Metabolic Fate
In vitro metabolism assays are the workhorses of early drug discovery, offering a rapid and cost-effective means to assess a compound's metabolic stability and identify its primary metabolic pathways.[4][14][15] These studies typically utilize subcellular fractions of the liver, such as microsomes or S9 fractions, or intact liver cells (hepatocytes).[14][15][16]
Hypothetical In Vitro Metabolic Profile of 2-Amino-3-isopropoxypropan-1-ol
For a compound with the structure of 2-Amino-3-isopropoxypropan-1-ol, several metabolic reactions are plausible. The presence of an isopropoxy group suggests O-dealkylation as a likely Phase I metabolic pathway, catalyzed by CYP450 enzymes.[17] The primary alcohol and amine functionalities are also susceptible to oxidation and conjugation reactions.
Predicted Phase I and Phase II Metabolic Pathways:
Operational Guide: Safe Handling and Disposal of 2-Amino-3-isopropoxypropan-1-ol As drug development workflows increasingly rely on functionalized amino ethers for synthesizing complex active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 2-Amino-3-isopropoxypropan-1-ol
As drug development workflows increasingly rely on functionalized amino ethers for synthesizing complex active pharmaceutical ingredients (APIs), managing the lifecycle of these reagents is critical. 2-Amino-3-isopropoxypropan-1-ol (CAS: 1343504-27-7)[1] is a highly versatile bifunctional building block. However, its unique combination of a primary amine, a secondary alcohol, and an ether linkage presents specific logistical and safety challenges during disposal.
As a Senior Application Scientist, I have designed this self-validating, step-by-step protocol to ensure the safe neutralization, containment, and destruction of this compound, guaranteeing both laboratory safety and strict environmental compliance.
Molecular Hazards & Material Compatibility
To design an effective disposal strategy, we must first understand the molecular behavior of 2-Amino-3-isopropoxypropan-1-ol:
Amine-Driven Corrosivity & Complexation: The primary amine group renders the molecule basic and potentially corrosive. Crucially, amines act as strong ligands that can chemisorb onto and dissolve transition metals. They form highly soluble coordination complexes with copper, brass, and zinc, leading to rapid degradation of these metals[2]. Never use copper or brass funnels, fittings, or containers for transferring this waste.
Ether Linkage: While the isopropoxy group is less susceptible to auto-oxidation than cyclic ethers like THF, prolonged storage of waste mixtures exposed to air and light can theoretically generate peroxides. Waste should be disposed of within 90 days.
Material Selection: Always use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for waste accumulation, as they are completely inert to basic amines.
Regulatory Waste Classification
Under Environmental Protection Agency (EPA) guidelines, aqueous waste streams containing high concentrations of amino alcohols can exhibit a pH ≥ 12.5. This strictly classifies the effluent as a Resource Conservation and Recovery Act (RCRA) D002 Corrosive Hazardous Waste [3]. Discharging untreated amino alcohols into municipal sinks violates environmental regulations due to high aquatic toxicity and biochemical oxygen demand (BOD).
Standard Operating Procedure (SOP): Disposal & Destruction
This protocol ensures that waste is chemically stabilized before transport, preventing exothermic reactions in transit.
Protocol A: Aqueous Waste Neutralization
Causality: Neutralizing the basic amine group converts the volatile, corrosive free-base into a stable, water-soluble hydrochloride salt, mitigating vapor hazards and D002 compliance risks.
Preparation: Place an HDPE waste beaker inside a certified chemical fume hood. Ensure the ambient temperature of the waste is below 20°C.
Initial Assessment: Measure the pH of the aqueous 2-Amino-3-isopropoxypropan-1-ol waste stream using a calibrated pH meter.
Titration: While stirring continuously at 300 rpm, slowly add 1M Hydrochloric Acid (HCl) dropwise.
Self-Validation Step: Monitor the temperature continuously; if the solution exceeds 35°C, pause the addition immediately to prevent thermal runaway.
Verification: Continue titration until the pH stabilizes between 6.0 and 8.0. Wait 5 minutes and re-measure the pH to ensure no unreacted amine pockets remain in the solution.
Containment: Transfer the neutralized salt solution to an HDPE drum labeled "Non-Hazardous Aqueous Waste - Contains Organics."
Protocol B: Organic Solvent Mixtures & Final Destruction
For organic waste streams where neutralization is not viable (e.g., mixed with methanol or dichloromethane):
Segregation: Ensure the waste stream is strictly separated from halogenated acids or strong oxidizers to prevent violent exothermic reactions.
Containment: Transfer to an HDPE drum labeled "Flammable Organic Waste - Amine Contaminated."
Final Destruction Mechanism: The only approved final disposal method for concentrated amino alcohols is high-temperature controlled incineration. Because the combustion of nitrogenous compounds yields toxic nitrogen oxides (NOx), the disposal facility must utilize incinerators equipped with specialized NOx scrubbers or thermal reduction units to comply with Clean Air Act standards.
Emergency Spill Response Plan
In the event of a localized spill, immediate containment is required to prevent vapor inhalation and surface corrosion.
Isolate: Evacuate non-essential personnel and maximize room ventilation (ensure fume hoods are on maximum exhaust).
Contain: Surround the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite[3].
Causality: Never use sawdust or paper towels. The basic amine can react exothermically with organic cellulose materials, posing an immediate fire risk.
Neutralize: Lightly spray the absorbed mass with a dilute (5%) citric acid solution to neutralize the amine vapors.
Collect: Sweep the neutralized absorbent into a heavy-duty chemical waste bag, seal it inside a secondary HDPE container, and route for incineration.
A Comprehensive Guide to the Safe Handling of 2-Amino-3-isopropoxypropan-1-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-Amino-3-isopropoxypropan-1-ol. As a novel compound, a specific Safety...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Amino-3-isopropoxypropan-1-ol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are based on established best practices for handling structurally similar amino alcohols, which are known to be corrosive and potentially harmful upon contact.[1][2][3] This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough risk assessment for your specific experimental conditions.
Understanding the Risks: Hazard Profile of Amino Alcohols
Amino alcohols, as a class of compounds, often exhibit corrosive properties that can cause severe skin burns and eye damage upon direct contact.[1][2][3] Ingestion or significant dermal absorption can also lead to systemic toxicity. While the specific toxicity of 2-Amino-3-isopropoxypropan-1-ol is not fully characterized, it is prudent to assume it shares these hazardous properties.
Key Potential Hazards:
Corrosivity: May cause severe skin burns and permanent eye damage.[1][2][3]
Toxicity: Can be harmful if swallowed or absorbed through the skin.[1]
Irritation: May cause respiratory tract irritation.[4]
Combustibility: Some amino alcohols are combustible liquids.[1]
Therefore, a multi-layered approach to personal protection is paramount to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the intended procedure. The following table provides a baseline for PPE selection when handling 2-Amino-3-isopropoxypropan-1-ol.
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving/Unpacking
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Storage & Transport
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Weighing/Transferring (in a fume hood)
Chemical splash goggles
Nitrile gloves (double-gloving recommended)
Chemical-resistant lab coat
Not required if handled in a certified chemical fume hood
Conducting Reactions
Chemical splash goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant lab coat
Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant, disposable gown or apron over a lab coat
Air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills
A systematic approach to handling 2-Amino-3-isopropoxypropan-1-ol is crucial to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5] The storage area should be clearly marked with the appropriate hazard signs.
Weighing and Transferring
Engineering Controls: All weighing and transferring of the compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Dispensing: Use appropriate tools (e.g., spatulas, syringes) to handle the material. Avoid creating dust or aerosols.
Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge.[6][7]
Conducting Reactions
Reaction Setup: All reactions should be set up in a chemical fume hood.
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.
Quenching: Upon completion of the reaction, safely quench any reactive materials before workup.
Disposal Plan: Waste Management Protocol
Proper disposal of 2-Amino-3-isopropoxypropan-1-ol and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: Segregate all waste containing 2-Amino-3-isopropoxypropan-1-ol from other waste streams. This includes unused product, reaction residues, and contaminated materials such as gloves, weighing paper, and pipette tips.
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
Disposal: Dispose of chemical waste through your institution's hazardous waste management program.[8] Do not dispose of this chemical down the drain.
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical flow for the safe handling of 2-Amino-3-isopropoxypropan-1-ol, from receipt to disposal, incorporating key safety checkpoints.
Caption: PPE selection based on task-specific risk of exposure.
References
Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
AMINOALCOHOL PA SAFETY D
AMINO ALCOHOL EA SAFETY D
SAFETY DATA SHEET - 1-aminopropan-2-ol. Sigma-Aldrich.
SAFETY D
AMINOALCOHOL MBM SAFETY D
Amino-PEG5-alcohol Safety D
SAFETY DATA SHEET - 2-Amino-1,3-propanediol. TCI EUROPE N.V.
SAFETY DATA SHEET - Isopropanolamine. ThermoFisher.
Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH.
SAFETY DATA SHEET - (R)-(+)-2-Amino-3-benzyloxy-1-propanol. Fisher Scientific.
Safety D
SAFETY DATA SHEET - L(-)-2-Amino-3-phenyl-1-propanol.